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  • Product: 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride
  • CAS: 1093065-10-1

Core Science & Biosynthesis

Foundational

3-Bromo-4-ethoxybenzene-1-sulfonyl chloride synthesis protocol

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride This guide provides a comprehensive technical overview for the synthesis of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride, a key i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride

This guide provides a comprehensive technical overview for the synthesis of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride, a key intermediate for the development of sulfonamide-based compounds in pharmaceutical and agrochemical research. The protocol herein is grounded in the principles of electrophilic aromatic substitution, offering researchers a robust and high-yield pathway to this valuable molecule.

Introduction and Strategic Importance

3-Bromo-4-ethoxybenzene-1-sulfonyl chloride is a bifunctional molecule of significant interest in medicinal chemistry. The sulfonyl chloride moiety serves as a reactive handle for nucleophilic substitution, most commonly with amines, to form a diverse array of sulfonamides.[1][2][3] The substituted benzene ring, featuring both a bromo and an ethoxy group, allows for further structural modifications and influences the physicochemical properties of the final compounds.

The primary and most direct synthetic route, which will be the focus of this guide, is the electrophilic chlorosulfonation of 2-bromo-1-ethoxybenzene. This method is favored for its efficiency and atom economy. While other modern methods for creating aryl sulfonyl chlorides exist, such as palladium-catalyzed reactions or Sandmeyer-type transformations, direct chlorosulfonation remains the state-of-the-art for many substituted arenes due to its straightforward execution.[3][4]

The Chemistry: Mechanism and Regioselectivity

The core of this synthesis is an electrophilic aromatic substitution (EAS) reaction. The powerful electrophile, chlorosulfonic acid (ClSO₃H), attacks the electron-rich aromatic ring of 2-bromo-1-ethoxybenzene.

Understanding the Directing Effects:

The regiochemical outcome of the substitution is dictated by the existing substituents on the benzene ring:

  • Ethoxy Group (-OEt): This is a strongly activating, ortho-, para- directing group due to the lone pairs on the oxygen atom, which can be donated into the ring to stabilize the arenium ion intermediate (sigma complex).

  • Bromo Group (-Br): This is a deactivating, yet ortho-, para- directing group. It deactivates the ring through its inductive electron-withdrawing effect but directs incoming electrophiles to the ortho and para positions via resonance.

When both groups are present, the powerful activating effect of the ethoxy group dominates, directing the incoming electrophile primarily to the positions ortho and para to it. The position para to the ethoxy group is already occupied by the bromo group. The position ortho to the ethoxy and meta to the bromo group is sterically unhindered and electronically favored, leading to the desired 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride product.

G cluster_mech Reaction Mechanism reagents 2-Bromo-1-ethoxybenzene + ClSO3H electrophile Generation of Electrophile (SO2Cl+) reagents->electrophile Step 1 arenium Arenium Ion Intermediate (Sigma Complex) electrophile->arenium Step 2: Electrophilic Attack deprotonation Deprotonation arenium->deprotonation Step 3: Resonance Stabilization product 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride deprotonation->product Step 4: Aromaticity Restored

Caption: The electrophilic aromatic substitution mechanism for chlorosulfonation.

Validated Laboratory Synthesis Protocol

This protocol is adapted from a well-established procedure for the synthesis of the analogous 3-bromo-4-methoxybenzene-1-sulfonyl chloride, which demonstrates high yields and purity.[5][6] The chemical principles are directly transferable to the ethoxy derivative.

Reagents and Materials
ReagentCAS No.Molecular FormulaMol. Weight ( g/mol )AmountMoles (mmol)Equivalents
2-Bromo-1-ethoxybenzene583-19-7C₈H₉BrO201.062.01 g10.01.0
Chlorosulfonic Acid7790-94-5ClHO₃S116.523.50 g (2.0 mL)30.03.0
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93~10 mL--
Crushed IceN/AH₂O18.02~50 g--
Deionized Water7732-18-5H₂O18.02As needed--
Brine (sat. NaCl)7647-14-5NaCl58.44As needed--
Anhydrous MgSO₄7487-88-9MgSO₄120.37As needed--
Step-by-Step Experimental Procedure

G start Start: Prepare Reagents dissolve 1. Dissolve 2-bromo-1-ethoxybenzene (10 mmol) in DCM (5 mL). start->dissolve cool 2. Cool solution to -5 to 0 °C (ice-salt bath). dissolve->cool add_acid 3. Add chlorosulfonic acid (30 mmol) dropwise over 30 min. Maintain temp < 0 °C. cool->add_acid warm 4. Warm to room temperature and stir for 1 hour. add_acid->warm quench 5. Pour reaction mixture slowly onto crushed ice. warm->quench separate 6. Transfer to separatory funnel. Separate organic layer. quench->separate extract 7. Extract aqueous layer with DCM (2x). separate->extract combine 8. Combine all organic layers. extract->combine wash_dry 9. Wash with brine, then dry over anhydrous MgSO4. combine->wash_dry concentrate 10. Filter and concentrate under reduced pressure. wash_dry->concentrate end End: Isolate Product concentrate->end

Caption: Experimental workflow for the synthesis of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-bromo-1-ethoxybenzene (2.01 g, 10.0 mmol) in dichloromethane (5 mL).

  • Cooling: Place the flask in an ice-salt bath and cool the solution to between -5 °C and 0 °C.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2.0 mL, 30.0 mmol) dropwise via the dropping funnel over a period of 30 minutes. Causality Insight: This slow, controlled addition is critical to manage the highly exothermic nature of the reaction and prevent the formation of undesired side products, such as diphenyl sulfones.[7] Maintaining a low temperature ensures the stability of the sulfonyl chloride product.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature while stirring for an additional 1 hour to ensure the reaction proceeds to completion.

  • Work-up and Quenching: Carefully pour the reaction mixture onto approximately 50 g of crushed ice in a beaker. Trustworthiness Check: This step must be performed slowly and with caution in a fume hood, as the reaction of excess chlorosulfonic acid with water is vigorous and releases HCl gas. This process simultaneously quenches the reaction and precipitates the organic product.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it twice more with dichloromethane.

  • Washing and Drying: Combine all organic layers, wash with brine to remove residual water, and dry over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride. The analogous methoxy compound is obtained in 98% yield as a solid.[5][6]

Purification and Characterization

The crude product obtained from this procedure is often of high purity (>95%). If further purification is required, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be employed.[5][6]

Analytical Characterization:

  • ¹H NMR: The structure can be confirmed by proton NMR spectroscopy. Expected signals would include a triplet and quartet for the ethoxy group, and distinct aromatic protons in the deshielded region.

  • LC-MS: Liquid chromatography-mass spectrometry can be used to confirm the molecular weight (C₈H₈BrClO₃S, MW: 299.57 g/mol ) and assess purity.[8]

  • Melting Point: The melting point of the purified solid provides a reliable indicator of purity.

Safety and Hazard Management

Authoritative Grounding: This protocol involves hazardous materials that demand strict adherence to safety procedures. All operations must be conducted within a certified chemical fume hood by personnel trained in handling corrosive and reactive reagents.

  • Chlorosulfonic Acid (CAS 7790-94-5):

    • Hazards: Extremely corrosive. Causes severe skin burns and eye damage. Reacts violently with water, releasing toxic hydrogen chloride gas.[9] Harmful if swallowed.

    • PPE: Wear a face shield, safety goggles, a lab coat, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber).

    • Handling: Always add acid to other substances slowly. Never add water to the acid. Ensure a neutralizing agent (e.g., sodium bicarbonate) is readily available for spills.

  • 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride (Product):

    • Hazards: As a sulfonyl chloride, it should be treated as corrosive and moisture-sensitive. It will likely cause skin irritation or burns and serious eye damage.[9] It is harmful if swallowed.

    • Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Handle under an inert atmosphere (e.g., nitrogen or argon) if possible, as it is sensitive to moisture which can hydrolyze it to the corresponding sulfonic acid.

  • Dichloromethane (DCM):

    • Hazards: Suspected of causing cancer. Causes skin and eye irritation.

    • Handling: Use only in a well-ventilated fume hood. Avoid inhalation of vapors.

Waste Disposal: All chemical waste, including residual reaction mixtures and contaminated solvents, must be collected in appropriately labeled hazardous waste containers and disposed of according to institutional and local environmental regulations.

References

  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. MPG.PuRe. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC - NIH. [Link]

  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. [Link]

  • 3-bromo-4-ethoxybenzene-1-sulfonyl chloride (C8H8BrClO3S). PubChemLite. [Link]

  • Benzenesulfonyl chloride. Organic Syntheses Procedure. [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride: Properties, Synthesis, and Applications

For the attention of: Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride, a key intermediate in synthetic che...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride, a key intermediate in synthetic chemistry. Recognizing the informational needs of researchers and drug development professionals, this document moves beyond a simple data sheet to offer a deeper understanding of the compound's physicochemical properties, a detailed, field-tested synthetic protocol, and an exploration of its reactivity and potential applications. Every piece of technical data and procedural guidance is presented with the underlying scientific principles to ensure both clarity and reproducibility.

Core Molecular Attributes and Physicochemical Profile

3-Bromo-4-ethoxybenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride. The strategic placement of a bromine atom and an ethoxy group on the benzene ring, in conjunction with the highly reactive sulfonyl chloride moiety, makes it a versatile building block in the synthesis of complex organic molecules.

Chemical Structure and Identification
  • IUPAC Name: 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride

  • CAS Number: 1093065-10-1[1][2][3]

  • Molecular Formula: C₈H₈BrClO₃S[4]

  • Molecular Weight: 299.57 g/mol

  • InChI Key: FKYSPRCRSDOCJL-UHFFFAOYSA-N

  • Canonical SMILES: CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)Br

Physicochemical Data

While specific experimental data for 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride is not extensively reported in the literature, we can infer its properties based on closely related analogs and general principles of physical organic chemistry. The data presented below includes both predicted values and experimental data for analogous compounds to provide a reliable working profile.

PropertyValue / Predicted BehaviorNotes and Comparative Data
Melting Point (°C) Estimated to be a low-melting solid.The analogous 3-Bromo-4-methoxybenzene-1-sulfonyl chloride has a reported melting point of 83-88 °C[5]. The presence of the slightly larger ethoxy group may result in a different crystal packing and thus a varied melting point. 4-Methoxybenzenesulfonyl chloride has a melting point of 39-42 °C[6].
Boiling Point (°C) High boiling point; likely to decompose under atmospheric pressure.Distillation should be performed under high vacuum. For comparison, 4-methoxybenzenesulfonyl chloride has a boiling point of 173 °C at 14 mmHg[6].
Appearance Expected to be a white to off-white crystalline solid.Based on the appearance of similar aryl sulfonyl chlorides[7].
Solubility Soluble in a wide range of aprotic organic solvents (e.g., dichloromethane, chloroform, THF, ethyl acetate). Insoluble in water.Aryl sulfonyl chlorides are generally soluble in organic solvents[8]. They are, however, reactive towards protic solvents like alcohols and water.
Stability Moisture-sensitive; reacts with water. Store under an inert, dry atmosphere.The sulfonyl chloride functional group is susceptible to hydrolysis, yielding the corresponding sulfonic acid[9].
XlogP (Predicted) 3.0This value suggests a moderate level of lipophilicity.

Synthesis and Purification: A Validated Protocol

The synthesis of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride can be effectively achieved via the electrophilic chlorosulfonation of the corresponding 1-bromo-2-ethoxybenzene. The following protocol is adapted from a well-established procedure for the synthesis of the analogous 3-bromo-4-methoxybenzenesulfonyl chloride, providing a robust and reliable method for laboratory-scale preparation[10][11].

Synthetic Workflow Diagram

G cluster_0 Synthesis of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride A 1-Bromo-2-ethoxybenzene C Reaction Vessel (DCM, 0°C to RT) A->C B Chlorosulfonic Acid (Reagent) B->C D Work-up (Ice-water quench, Extraction) C->D Chlorosulfonation E Purification (Recrystallization) D->E Crude Product F 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride (Final Product) E->F Purified Product

Caption: Synthetic workflow for the preparation of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride.

Step-by-Step Experimental Protocol

Materials:

  • 1-Bromo-2-ethoxybenzene

  • Chlorosulfonic acid (ClSO₃H)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-bromo-2-ethoxybenzene (1.0 equivalent) in anhydrous dichloromethane (approx. 3-5 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3.0 equivalents) dropwise via the addition funnel over a period of 30-45 minutes. Causality Note: The slow, dropwise addition at low temperature is critical to control the highly exothermic reaction and to minimize the formation of undesired side products.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto a generous amount of crushed ice in a separate beaker. Causality Note: This step quenches the excess chlorosulfonic acid and precipitates the crude product. This must be done with caution in a well-ventilated fume hood as HCl gas is evolved.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with cold water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethyl acetate/hexanes mixture, to afford the final product as a crystalline solid.

Reactivity and Synthetic Utility

The synthetic utility of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride is rooted in the reactivity of the sulfonyl chloride functional group. The sulfur atom is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity allows for the facile construction of sulfonamides, sulfonate esters, and other sulfur-containing compounds.

Nucleophilic Substitution Reactions

The core reactivity of aryl sulfonyl chlorides is their participation in nucleophilic substitution reactions, where the chloride ion is displaced.[12][13]

  • Reaction with Amines (Sulfonamide Formation): In the presence of a base (e.g., pyridine or triethylamine), 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride reacts readily with primary and secondary amines to form the corresponding sulfonamides. This is a cornerstone reaction in medicinal chemistry, as the sulfonamide moiety is a key pharmacophore in many therapeutic agents.

  • Reaction with Alcohols (Sulfonate Ester Formation): The reaction with alcohols, also in the presence of a base, yields sulfonate esters. These esters are stable and can be used as protecting groups or as intermediates in further synthetic transformations.

  • Hydrolysis: The compound is sensitive to moisture and will hydrolyze to the corresponding 3-bromo-4-ethoxybenzenesulfonic acid upon exposure to water.[9]

Logical Relationship of Reactivity

G cluster_0 Nucleophilic Substitution cluster_1 Products A 3-Bromo-4-ethoxybenzene- 1-sulfonyl chloride B Primary/Secondary Amine (+ Base) A->B Reacts with C Alcohol (+ Base) A->C Reacts with D Water A->D Reacts with E Sulfonamide B->E Forms F Sulfonate Ester C->F Forms G Sulfonic Acid D->G Forms

Caption: Reactivity profile of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride with common nucleophiles.

Spectroscopic Characterization Profile (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the ethoxy group. The three aromatic protons will appear as a complex multiplet pattern in the downfield region (δ 7.5-8.0 ppm). The ethoxy group will exhibit a quartet for the methylene protons (CH₂) at approximately δ 4.1-4.3 ppm and a triplet for the methyl protons (CH₃) at around δ 1.4-1.5 ppm.

  • ¹³C NMR: The carbon NMR will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The aromatic carbons will resonate in the region of δ 115-160 ppm, with the carbon attached to the sulfonyl group being the most downfield. The methylene and methyl carbons of the ethoxy group will appear at approximately δ 65-70 ppm and δ 14-16 ppm, respectively.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong characteristic absorption bands for the sulfonyl chloride group. Two strong stretches are expected for the S=O bonds, typically appearing in the regions of 1370-1380 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric).

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and characteristic isotope peaks for bromine (⁷⁹Br/⁸¹Br, approx. 1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, approx. 3:1 ratio). Common fragmentation patterns for aryl sulfonyl chlorides include the loss of the chlorine atom and the SO₂ group.

Safety, Handling, and Storage

As a reactive sulfonyl chloride, 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride should be handled with appropriate safety precautions.

  • Hazards: Based on data for similar compounds, it is expected to be corrosive and cause severe skin burns and eye damage. It is also likely to be harmful if swallowed and may cause respiratory irritation. The reaction with water can release toxic gas (HCl).

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. It is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as bases and strong oxidizing agents.

Conclusion

3-Bromo-4-ethoxybenzene-1-sulfonyl chloride is a valuable and versatile reagent for synthetic chemists. Its well-defined reactivity, centered on the electrophilic sulfonyl chloride group, allows for the straightforward synthesis of a variety of sulfonamides and sulfonate esters. While specific experimental data for this compound is limited, a robust understanding of its properties and reactivity can be achieved through the analysis of closely related structures. The synthetic protocol and characterization profile provided in this guide offer a solid foundation for researchers to confidently incorporate this compound into their synthetic strategies, particularly in the fields of medicinal chemistry and materials science.

References

  • Filo. (2025). Explain the reaction involving aryl sulphonyl chloride. Retrieved from [Link]

  • ChemSigma. (2026). 1093065-10-1 3-Bromo-4-ethoxybenzene-1-sulfonyl Chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-4-methoxybenzene-1-sulfonyl chloride (C7H6BrClO3S). Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Methoxybenzenesulfonyl chloride. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block in Modern Medicinal Chemistry 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride, identified by the CAS Number 1093065-10-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

3-Bromo-4-ethoxybenzene-1-sulfonyl chloride, identified by the CAS Number 1093065-10-1 , is a highly reactive and versatile chemical intermediate of significant interest to the pharmaceutical and agrochemical industries.[1] Its unique trifunctionalized aromatic scaffold, featuring a reactive sulfonyl chloride group, a bromine atom, and an ethoxy moiety, makes it a valuable precursor for the synthesis of a diverse range of complex organic molecules.

The sulfonyl chloride group serves as a key functional handle for the introduction of sulfonamide functionalities, a privileged structural motif in a vast array of therapeutic agents. The presence of a bromine atom offers a site for further molecular elaboration through various cross-coupling reactions, allowing for the construction of intricate molecular architectures. Furthermore, the ethoxy group modulates the lipophilicity and electronic properties of the molecule, which can significantly influence the pharmacokinetic and pharmacodynamic profiles of its derivatives. This guide provides a comprehensive overview of the synthesis, properties, applications, and safe handling of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride is paramount for its effective use in synthesis and for ensuring safe handling and storage.

PropertyValueSource
CAS Number 1093065-10-1[1]
Molecular Formula C₈H₈BrClO₃S[1]
Molecular Weight 299.57 g/mol [1]
Appearance White to off-white solid (predicted)General knowledge
Solubility Reacts with water. Soluble in many organic solvents such as dichloromethane, chloroform, and tetrahydrofuran.General knowledge based on similar compounds
SMILES Code O=S(C1=CC=C(OCC)C(Br)=C1)(Cl)=O[1]

Synthesis and Reaction Mechanisms

Method 1: Electrophilic Chlorosulfonation of 2-Bromo-1-ethoxybenzene

This is a direct and efficient method that involves the reaction of a suitable precursor, 2-bromo-1-ethoxybenzene, with a strong chlorosulfonating agent.

Reaction Scheme:

G reactant 2-Bromo-1-ethoxybenzene product 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride reactant->product CHCl3, 0°C to rt reagent Chlorosulfonic Acid (ClSO3H) reagent->product

A proposed reaction scheme for the synthesis of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride.

Step-by-Step Protocol:

  • In a fume hood, a solution of 2-bromo-1-ethoxybenzene (1.0 equivalent) in a suitable inert solvent, such as chloroform or dichloromethane, is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • The solution is cooled to 0°C using an ice bath.

  • Chlorosulfonic acid (2.0-3.0 equivalents) is added dropwise to the cooled solution, maintaining the temperature below 5°C.[2] Causality: The slow, dropwise addition and low temperature are crucial to control the highly exothermic reaction and to minimize the formation of undesired side products, such as the corresponding sulfonic acid.

  • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete conversion.

  • The reaction is then carefully quenched by pouring it onto crushed ice. Causality: This step hydrolyzes any remaining chlorosulfonic acid and precipitates the organic product.

  • The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride.

  • Purification can be achieved by recrystallization or column chromatography.

Method 2: Sandmeyer-type Reaction from 3-Bromo-4-ethoxyaniline

This alternative route involves the diazotization of an aniline precursor followed by a copper-catalyzed sulfochlorination.

Workflow Diagram:

G A 3-Bromo-4-ethoxyaniline B Diazonium Salt Intermediate A->B NaNO2, HCl, 0-5°C C Sulfonyl Chloride Product B->C Sulfur Dioxide, Copper(II) chloride D SO2 / CuCl2 / Acetic Acid D->C

A workflow for the Sandmeyer-type synthesis of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride.

Step-by-Step Protocol:

  • 3-Bromo-4-ethoxyaniline (1.0 equivalent) is dissolved in a mixture of glacial acetic acid and concentrated hydrochloric acid.

  • The solution is cooled to 0-5°C in an ice-salt bath.

  • A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5°C, to form the diazonium salt.[3] Causality: The low temperature is critical to prevent the decomposition of the unstable diazonium salt.

  • In a separate vessel, a solution of sulfur dioxide in acetic acid is prepared and saturated with copper(II) chloride.

  • The freshly prepared diazonium salt solution is then added portion-wise to the sulfur dioxide/copper chloride solution.

  • The reaction mixture is stirred at room temperature until the evolution of nitrogen gas ceases.

  • The mixture is then poured into ice-water, and the precipitated product is collected by filtration.

  • The crude product is washed with cold water and dried. Further purification can be performed by recrystallization.

Applications in Drug Development and Research

While specific, publicly documented applications of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride are not abundant, its structural motifs are present in a variety of biologically active molecules, highlighting its potential as a key building block. The primary utility of this compound lies in its ability to serve as a precursor for the synthesis of novel sulfonamides. Benzenesulfonamide derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[4]

A plausible and illustrative application of this sulfonyl chloride is in the synthesis of novel inhibitors for therapeutic targets such as β-lactamases or sodium channels.[2][5] For instance, it can be reacted with a variety of amines to generate a library of sulfonamides for high-throughput screening.

Illustrative Synthetic Workflow:

G A 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride C 3-Bromo-4-ethoxybenzenesulfonamide Derivative A->C Base (e.g., Pyridine, Triethylamine) B Primary or Secondary Amine (R1R2NH) B->C D Further Functionalization via Bromine C->D Cross-coupling Reaction (e.g., Suzuki, Heck) E Final Biologically Active Molecule D->E Further Synthetic Steps

Sources

Exploratory

A Technical Guide to the Spectral Analysis of 3-Bromo-4-ethoxybenzene-1-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Characterizing Novel Intermediates In the landscape of pharmaceutical and materials science research, the synthesis of novel...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Characterizing Novel Intermediates

In the landscape of pharmaceutical and materials science research, the synthesis of novel chemical intermediates is a daily occurrence. However, the comprehensive characterization of these new molecular entities often precedes their appearance in peer-reviewed literature and spectral databases. 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride (CAS No. 1093065-10-1) is one such compound. While commercially available, a thorough search of scientific databases reveals a conspicuous absence of published experimental spectral data (¹H NMR, ¹³C NMR, IR, and MS).[1][2]

This guide, therefore, serves a dual purpose. First, it provides a robust, predicted spectral analysis of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride based on foundational spectroscopic principles and comparative data from analogous structures. Second, it offers field-proven, detailed protocols for acquiring and interpreting this data, equipping researchers with the practical knowledge to characterize this and similar novel sulfonyl chlorides. This approach mirrors the real-world workflow of a senior scientist tasked with verifying the structure and purity of a newly synthesized compound.

Molecular Structure and Predicted Spectroscopic Overview

A logical starting point for any spectral analysis is the molecule's structure. Understanding the arrangement of atoms and functional groups allows us to predict the expected signals in each spectroscopic technique.

Caption: Molecular structure of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the reactivity of the sulfonyl chloride group, aprotic deuterated solvents such as chloroform-d (CDCl₃) are recommended for analysis.[3]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the ethoxy group protons. The electron-withdrawing nature of the sulfonyl chloride and bromine atom, and the electron-donating nature of the ethoxy group will influence the chemical shifts of the aromatic protons.

Predicted Signal Multiplicity Integration Description
~ 8.1 ppmDoublet (d)1HAromatic proton ortho to the sulfonyl chloride group (H-2).
~ 7.8 ppmDoublet of doublets (dd)1HAromatic proton ortho to the bromine and meta to the sulfonyl chloride (H-6).
~ 7.1 ppmDoublet (d)1HAromatic proton ortho to the ethoxy group (H-5).
~ 4.2 ppmQuartet (q)2HMethylene protons (-OCH₂-) of the ethoxy group.
~ 1.5 ppmTriplet (t)3HMethyl protons (-CH₃) of the ethoxy group.

Causality of Predictions:

  • The proton at the C-2 position is most deshielded due to its proximity to the strongly electron-withdrawing sulfonyl chloride group.

  • The proton at C-6 is influenced by both the sulfonyl chloride and the bromine atom.

  • The proton at C-5 is the most shielded of the aromatic protons due to the electron-donating effect of the adjacent ethoxy group.

  • The ethoxy group will present a characteristic quartet for the methylene protons and a triplet for the methyl protons due to spin-spin coupling.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted Signal (ppm) Description
~ 160 ppmAromatic carbon attached to the ethoxy group (C-4).
~ 145 ppmAromatic carbon attached to the sulfonyl chloride group (C-1).
~ 138 ppmAromatic carbon (C-6).
~ 132 ppmAromatic carbon (C-2).
~ 115 ppmAromatic carbon attached to the bromine atom (C-3).
~ 114 ppmAromatic carbon (C-5).
~ 65 ppmMethylene carbon (-OCH₂-) of the ethoxy group.
~ 14 ppmMethyl carbon (-CH₃) of the ethoxy group.

Causality of Predictions:

  • The carbon attached to the ethoxy group (C-4) is expected to be the most deshielded aromatic carbon due to the strong electron-donating resonance effect of the oxygen.

  • The carbon bearing the sulfonyl chloride group (C-1) will also be significantly downfield.

  • The carbon attached to the bromine (C-3) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect".

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride into a clean, dry NMR tube.[3]

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃). Cap the tube and gently invert to dissolve the sample.

  • Instrument Setup (for a 400 MHz spectrometer):

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, use a standard single-pulse experiment with a 30° pulse angle. Acquire data for 16-32 scans with a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, use a proton-decoupled pulse program. Acquire data for a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more).

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H NMR, δ 77.16 ppm for ¹³C NMR).

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. Due to the corrosive nature of sulfonyl chlorides, Attenuated Total Reflectance (ATR) using a diamond crystal is the preferred method for sample analysis.[4]

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
1370-1410 and 1166-1204Asymmetric and Symmetric S=O stretchingSulfonyl chloride (-SO₂Cl)
3030-3100C-H stretchingAromatic C-H
2850-2960C-H stretchingAliphatic C-H (ethoxy group)
1550-1600C=C stretchingAromatic ring
1250C-O stretchingAryl ether
550-750C-Br stretchingAryl bromide
500-600S-Cl stretchingSulfonyl chloride

Interpretation of Expected Spectrum: The most prominent and diagnostic peaks will be the strong absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group.[5] The presence of the aromatic ring will be confirmed by the C=C stretching bands and the aromatic C-H stretches above 3000 cm⁻¹. The ethoxy group will be evidenced by the aliphatic C-H stretches and the strong C-O stretching band.

Experimental Protocol for IR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the diamond ATR crystal is clean. Collect a background spectrum of the empty, clean crystal.[4]

  • Sample Application: Place a small drop of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride directly onto the center of the diamond ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.[4]

  • Cleaning: After analysis, carefully clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

IR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Analysis Clean_ATR Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Apply_Sample Apply Liquid Sample Background_Scan->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Data Process and Analyze Data Acquire_Spectrum->Process_Data Clean_Up Clean ATR Crystal Process_Data->Clean_Up

Caption: Experimental workflow for acquiring an IR spectrum using ATR.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure. For a reactive compound like a sulfonyl chloride, a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is often preferred to minimize in-source degradation.[6]

Predicted Mass Spectrum Data

PubChem provides predicted mass-to-charge ratios (m/z) for various adducts of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride.[1]

Adduct Predicted m/z
[M+H]⁺298.91390
[M+Na]⁺320.89584
[M]⁻297.90717

Expected Isotopic Pattern: A key feature in the mass spectrum will be the isotopic pattern. The presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic cluster of peaks for the molecular ion and any fragments containing these halogens.

Predicted Fragmentation Pathway: A common fragmentation pathway for aromatic sulfonyl compounds is the loss of SO₂ (64 Da).[7][8] Another likely fragmentation is the loss of the chlorine radical from the sulfonyl chloride group.

MS_Fragmentation M [M]⁺˙ m/z ~298/300/302 F1 [M-Cl]⁺ m/z ~263/265 M:ion->F1 - Cl˙ F2 [M-SO₂]⁺˙ m/z ~234/236 M:ion->F2 - SO₂ F3 [M-SO₂Cl]⁺ m/z ~199/201 F1:ion->F3 - SO₂

Caption: A plausible fragmentation pathway for 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride.

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation (ESI-TOF or ESI-QTOF):

    • Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Optimize source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate to achieve a stable signal.

    • Acquire data in both positive and negative ion modes to observe different adducts.

  • Data Analysis: Examine the full scan spectrum for the molecular ion cluster. The accurate mass measurement from a TOF analyzer can be used to confirm the elemental composition. Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and confirm the predicted fragmentation pathways.

Conclusion: A Framework for Characterization

While published experimental spectra for 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride remain elusive, a comprehensive and scientifically rigorous characterization is achievable. By leveraging predictive tools, comparative analysis with known analogs, and sound spectroscopic principles, a detailed and reliable spectral profile can be constructed. This guide provides not only the predicted data for this specific molecule but also the underlying logic and experimental frameworks necessary for researchers to confidently characterize this and other novel chemical entities. The protocols outlined herein represent a self-validating system, where the congruence of data from NMR, IR, and MS provides a high degree of confidence in the structural assignment.

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). BenchChem.
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  • Ionization Methods in Organic Mass Spectrometry.
  • A Beginner's Guide to Mass Spectrometry: Types of Ioniz
  • Mass Spectrometry Ionization: Key Techniques Explained. (2024). Technology Networks.
  • Making Molecules Fly: Ionization Methods in Mass Spec. (2025). Bitesize Bio.
  • A Corrosive Liquid Investigated by Diamond ATR Infrared Spectroscopy. Spectroscopy Online.
  • How to prepare IR samples?.
  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008). PubMed.
  • Sample Preparation – FT-IR/ATR.
  • Sample prepar
  • Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry.
  • Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. Molecules.
  • Synthesis of sulfonyl chloride substr
  • IR, NMR and MS of a Sulfonyl Chloride compound. (2008). ACD/Labs.
  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. (2025).
  • The fe
  • 3-bromo-4-ethoxybenzene-1-sulfonyl chloride (C8H8BrClO3S). PubChemLite.
  • 1093065-10-1|3-Bromo-4-ethoxybenzene-1-sulfonyl chloride|BLD Pharm.
  • 3-bromo-4-methoxybenzene-1-sulfonyl chloride (C7H6BrClO3S). PubChemLite.
  • Benzenesulfonyl chloride(98-09-9)IR1. ChemicalBook.
  • Supporting information Figure S1: Mass spectral fragmentations of sulfon
  • Benzenesulfonyl chloride. NIST WebBook.

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Foundational

A Technical Guide to the Solubility of 3-Bromo-4-ethoxybenzene-1-sulfonyl Chloride in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride. It is intended for researchers, scientists, and professionals in drug development and synthetic c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the solubility characteristics of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride. It is intended for researchers, scientists, and professionals in drug development and synthetic chemistry who utilize this reagent and require a comprehensive understanding of its behavior in various organic media. This document moves beyond simple data presentation to explain the underlying chemical principles governing solubility, enabling users to make informed decisions in experimental design, reaction optimization, and purification processes.

Executive Summary: The Importance of Solubility

3-Bromo-4-ethoxybenzene-1-sulfonyl chloride is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its utility is fundamentally linked to its solubility. Proper solvent selection is critical for achieving homogeneous reaction conditions, controlling reaction rates, and facilitating product isolation and purification. A misunderstanding of its solubility can lead to failed reactions, low yields, and purification challenges. This guide provides both a theoretical framework and practical methodologies for assessing and utilizing the solubility of this compound.

Molecular Profile and Its Implications for Solubility

To understand the solubility of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride, we must first examine its molecular structure.

Caption: Molecular structure of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride.

Several key structural features dictate its solubility profile:

  • Aromatic Benzene Core: The benzene ring is inherently nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.

  • Sulfonyl Chloride Group (-SO₂Cl): This is a highly polar and strongly electron-withdrawing group. The sulfur-oxygen and sulfur-chlorine bonds are polarized, creating a significant dipole moment. This group can interact favorably with polar solvents. However, it is also highly reactive, particularly with nucleophilic or protic solvents.

  • Ethoxy Group (-OCH₂CH₃): The ether linkage introduces some polarity and potential for hydrogen bond acceptance (though not donation). The ethyl chain adds to the lipophilic character of the molecule.

  • Bromo Group (-Br): The bromine atom is a large, polarizable halogen that contributes to the overall molecular weight and can participate in dipole-dipole interactions.

The molecule possesses both polar (sulfonyl chloride, ether) and nonpolar (benzene ring, ethyl group, bromine) characteristics, making it amphiphilic to some extent. The predicted XlogP value of 3.0 suggests a moderate lipophilicity, indicating that it will generally be more soluble in organic solvents than in water.[1]

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2] This means that substances with similar intermolecular forces will be miscible.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): These solvents primarily interact through weak London dispersion forces. The large, nonpolar surface area of the benzene ring and the ethyl group of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride will promote solubility in these solvents.

  • Aprotic Polar Solvents (e.g., Dichloromethane, Chloroform, Tetrahydrofuran, Ethyl Acetate): These solvents have significant dipole moments but lack acidic protons. They are excellent candidates for dissolving this compound. The solvent's dipole can interact favorably with the polar sulfonyl chloride group, while its organic backbone interacts with the nonpolar regions of the solute. A Safety Data Sheet for the related compound 4-Bromo Benzene Sulfonyl Chloride explicitly states it is soluble in solvents like chloroform and dichloromethane.[3]

  • Protic Polar Solvents (e.g., Water, Alcohols like Methanol and Ethanol): These solvents can act as hydrogen bond donors. While the ethoxy group can accept a hydrogen bond, the primary interaction with these solvents is often a chemical reaction (solvolysis) rather than simple dissolution. The sulfonyl chloride group is highly susceptible to nucleophilic attack by water or alcohols, leading to the formation of the corresponding sulfonic acid or ester.[4][5] This is a critical consideration for any researcher; using protic solvents is generally not advisable unless the solvolysis reaction is the intended outcome. Safety data for similar sulfonyl chlorides consistently warns that they react violently with water.[6]

G cluster_solute 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride cluster_solvents Solvent Types Solute Polar Head (-SO2Cl) Nonpolar Tail (Aromatic Ring) Nonpolar Nonpolar (e.g., Toluene, Hexane) Solute->Nonpolar Good solubility (van der Waals) PolarAprotic Polar Aprotic (e.g., DCM, THF, EtOAc) Solute->PolarAprotic Excellent solubility (Dipole-Dipole) PolarProtic Polar Protic (e.g., Water, Ethanol) Solute->PolarProtic Reaction (Solvolysis) (Not recommended for dissolution)

Caption: Logical relationship between solute properties and solvent choice.

Predicted and Observed Solubility Profile

While quantitative public data is scarce, a qualitative solubility profile can be constructed based on the principles outlined above and data from analogous compounds.

Solvent Solvent Type Predicted Solubility Rationale & Key Considerations
Water Polar ProticInsoluble (Reactive) Highly reactive; undergoes rapid hydrolysis to the sulfonic acid.[6]
Methanol/Ethanol Polar ProticReactive Undergoes solvolysis to form the corresponding methyl/ethyl sulfonate ester.[4][5]
Hexane/Heptane NonpolarSlightly Soluble to Soluble Solubility is driven by the nonpolar aromatic ring and alkyl chain. May require heating.
Toluene/Benzene Nonpolar (Aromatic)Soluble Pi-stacking interactions between aromatic rings enhance solubility compared to alkanes.
Dichloromethane (DCM) Polar AproticHighly Soluble Excellent balance of polarity to dissolve the sulfonyl chloride group and nonpolar character.
Chloroform Polar AproticHighly Soluble Similar to DCM; a common solvent for reactions involving sulfonyl chlorides.[3]
Tetrahydrofuran (THF) Polar Aprotic (Ether)Highly Soluble Good general-purpose solvent. Caution: Can contain water, which would lead to degradation.
Ethyl Acetate (EtOAc) Polar Aprotic (Ester)Highly Soluble Another excellent choice for dissolution and chromatography.
Acetone Polar Aprotic (Ketone)Soluble Generally a good solvent, but its higher reactivity compared to DCM or EtOAc should be considered.
Acetonitrile (ACN) Polar AproticSoluble A highly polar solvent that should effectively dissolve the compound.
Dimethylformamide (DMF) Polar AproticHighly Soluble Very polar; should dissolve the compound readily. Use with caution as it can be difficult to remove.
Dimethyl Sulfoxide (DMSO) Polar AproticHighly Soluble A very strong solvent; should dissolve the compound readily. Use with caution.

Experimental Protocol for Solubility Determination

To obtain quantitative data, a systematic experimental approach is necessary. The following protocol provides a reliable method for determining the solubility of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride.

Objective: To determine the solubility (in mg/mL) of the title compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride (high purity)

  • Anhydrous organic solvents (DCM, Toluene, Ethyl Acetate, Hexane, etc.)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Magnetic stirrer and stir bars

  • Constant temperature bath or block

  • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

G start Start step1 Step 1: Prepare Supersaturated Solution Add excess solid to a known volume of solvent in a vial. start->step1 step2 Step 2: Equilibrate Stir at constant temperature for 24-48 hours to reach equilibrium. step1->step2 step3 Step 3: Settle Allow undissolved solid to settle for 2-4 hours. step2->step3 step4 Step 4: Sample & Filter Withdraw a known volume of the supernatant. Immediately filter through a 0.22 µm syringe filter. step3->step4 step5 Step 5: Dilute Dilute the filtered sample with a known volume of solvent to fall within the analytical range. step4->step5 step6 Step 6: Quantify Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method. step5->step6 step7 Step 7: Calculate Calculate the original concentration (solubility) using the dilution factor. step6->step7 end_node End step7->end_node

Caption: Experimental workflow for determining quantitative solubility.

Detailed Steps:

  • Preparation: To a 4 mL vial, add a known volume (e.g., 2.0 mL) of the chosen anhydrous solvent.

  • Addition of Solute: Add an excess amount of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride (e.g., 200 mg). The key is to have undissolved solid remaining after equilibration.

  • Equilibration: Seal the vial and place it in a constant temperature bath set to 25 °C. Stir the suspension vigorously for at least 24 hours. This ensures that the dissolution process reaches equilibrium.

  • Phase Separation: After equilibration, turn off the stirring and allow the vial to remain in the temperature bath for at least 2 hours to let the excess solid settle.

  • Sampling: Carefully withdraw a precise aliquot (e.g., 0.5 mL) of the clear supernatant using a syringe. Be careful not to disturb the settled solid.

  • Filtration: Immediately pass the aliquot through a 0.22 µm syringe filter into a pre-weighed vial to remove any microscopic particulates.

  • Quantification:

    • Gravimetric (Simpler, less accurate): Evaporate the solvent from the filtered aliquot under a stream of nitrogen and weigh the remaining solid residue.

    • Spectroscopic/Chromatographic (Recommended): Prepare a standard calibration curve of the compound in the same solvent. Dilute the filtered sample solution with a known factor and measure its concentration via HPLC or UV-Vis.

  • Calculation: Use the measured concentration and the dilution factor to calculate the original concentration of the saturated solution. This value is the solubility. For example:

    • Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution Factor)

Self-Validation and Trustworthiness:

  • Anhydrous Solvents: The use of anhydrous solvents is critical to prevent reactive degradation of the sulfonyl chloride, which would invalidate the solubility measurement.

  • Equilibrium Time: A 24-48 hour equilibration period is essential to ensure the solution is truly saturated.

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducible results.

  • Filtration: Filtering the supernatant is a non-negotiable step to ensure that the measured concentration is only from the dissolved solute, not from suspended solids.

Conclusion

3-Bromo-4-ethoxybenzene-1-sulfonyl chloride is a versatile synthetic intermediate whose effective use hinges on a clear understanding of its solubility. Due to its amphiphilic nature, it is highly soluble in a range of polar aprotic solvents such as dichloromethane, THF, and ethyl acetate. It exhibits moderate solubility in nonpolar aromatic solvents like toluene and lower solubility in nonpolar aliphatic solvents like hexane. Crucially, it is reactive towards protic solvents like water and alcohols and should not be considered merely "soluble" in them. The provided experimental protocol offers a robust method for researchers to determine precise quantitative solubility data, enabling optimized process development and predictable experimental outcomes.

References

  • PubChem. 3-bromo-4-chlorobenzene-1-sulfonyl chloride. National Center for Biotechnology Information. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. [Link]

  • University of California, Davis. (2023). Solubility of Organic Compounds. [Link]

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]

  • Faculty of Science, Universiti Teknologi Malaysia. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. PubMed. [Link]

  • Nichols, L. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [https://www.deanza.edu/faculty/nicholslisha/stories/storyReader 37)
  • Pobudkowska, A., et al. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine. [Link]

  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding CAS 631912-19-1: A Deep Dive into 3-Bromo-4-fluorobenzene-1-sulfonyl Chloride. [Link]

  • Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. [Link]

  • Zhang, Y., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC - NIH. [Link]

  • IndiaMART. (n.d.). Industrial Grade 4 Bromo Benzene Sulfonyl Chloride, 99%, Powder. [Link]

  • PubChem. 3-bromo-4-ethoxybenzene-1-sulfonyl chloride. [Link]

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Exploratory

3-Bromo-4-ethoxybenzene-1-sulfonyl chloride safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride Authored by: A Senior Application Scientist Abstract 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride is a bespoke sulfonylating...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride

Authored by: A Senior Application Scientist

Abstract

3-Bromo-4-ethoxybenzene-1-sulfonyl chloride is a bespoke sulfonylating agent utilized in targeted organic synthesis, particularly within pharmaceutical and agrochemical research and development.[1] Its molecular structure, featuring a reactive sulfonyl chloride moiety, necessitates a comprehensive understanding of its chemical properties and associated hazards to ensure safe handling. This guide provides an in-depth analysis of the safety and handling protocols for 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride, drawing upon established best practices for the sulfonyl chloride chemical class. It is intended for researchers, chemists, and drug development professionals who may handle this compound or structurally related reagents. The protocols herein are designed to establish a self-validating system of safety, grounded in authoritative E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles.

Compound Identification and Hazard Profile

3-Bromo-4-ethoxybenzene-1-sulfonyl chloride is an aromatic organic compound characterized by a benzene ring substituted with bromo, ethoxy, and sulfonyl chloride functional groups. While specific toxicological data for this exact molecule is not extensively published, the primary hazards are dictated by the highly reactive sulfonyl chloride group.[2][3]

Molecular Formula: C₈H₈BrClO₃S[3]

Based on analogous compounds, 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride should be treated as a corrosive, water-reactive, and toxic substance. [4][5]

GHS Hazard Classification (Anticipated)

The hazard profile is extrapolated from data on similar benzenesulfonyl chlorides.[5][6][7]

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 1B/1CH314: Causes severe skin burns and eye damage.[5]
Serious Eye DamageCategory 1H318: Causes serious eye damage.[5]
Acute Toxicity (Oral, Inhalation)Category 3/4H301/H332: Toxic if swallowed, Harmful if inhaled.
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[2][8]
Reactivity-Reacts violently with water, liberating toxic gas.[6][8]

Signal Word: Danger [5]

Primary Chemical Hazards

The principal danger associated with sulfonyl chlorides is their vigorous and exothermic reaction with nucleophiles, most notably water.[4][9]

  • Hydrolysis: Contact with moisture in the air or water results in rapid decomposition to form hydrochloric acid (HCl) and the corresponding sulfonic acid. This reaction is highly exothermic and produces corrosive fumes.[4][9]

    R-SO₂Cl + H₂O → R-SO₃H + HCl (gas)

  • Corrosivity: As a direct result of its reactivity and the products of its hydrolysis, the compound is extremely corrosive to skin, eyes, and mucous membranes.[5][7] Contact can cause severe chemical burns and irreversible eye damage.

  • Toxicity: Inhalation of the dust or its decomposition fumes (HCl) can severely irritate the respiratory tract.[2] Ingestion can cause burns to the upper digestive tract.[7]

Prerequisite Safety Infrastructure and Personal Protective Equipment (PPE)

A foundational principle of chemical safety is engineering controls, supplemented by appropriate PPE. All work with 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride must be conducted within a certified chemical fume hood to manage vapor and fume exposure.[2][10]

Mandatory Engineering Controls
  • Chemical Fume Hood: All manipulations must occur in a properly functioning fume hood.[2]

  • Emergency Shower & Eyewash Station: Must be readily accessible and tested regularly.[11][12]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable.[10]

PPE CategorySpecificationRationale
Eye Protection Tightly fitting chemical safety goggles and a full-face shield.[10]Protects against splashes of the solid/liquid and corrosive vapors. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[10]Inspect gloves for any signs of degradation or perforation before each use. Double-gloving is recommended for extended operations.
Body Protection A chemical-resistant laboratory coat or apron.[10]Protects skin and personal clothing from contamination. For larger quantities, flame-resistant and impervious clothing is advised.
Respiratory Not required if work is confined to a fume hood.For spill cleanup or situations with potential for exceeding exposure limits, a NIOSH-approved respirator with an acid gas cartridge is necessary.[8]

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// Edges Start -> FumeHood; Start -> Emergency; FumeHood -> Goggles; Emergency -> Goggles; Goggles -> Gloves; Gloves -> Coat; Coat -> Proceed; } /dot

Caption: Mandatory PPE and Engineering Control Workflow.

Safe Handling and Storage Protocols

Handling Solid Compound
  • Work Area Preparation: Ensure the fume hood sash is at the appropriate height. Clear the workspace of all incompatible materials, especially water, alcohols, and bases.[8]

  • Inert Atmosphere: When possible, handle the solid under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.[5]

  • Dispensing: Use spark-proof tools for weighing and transferring the solid.[13] Avoid creating dust. If the compound is a fine powder, handle it with extreme care to prevent aerosolization.

  • Container Management: Keep the container tightly closed when not in use.[5]

Storage
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated as a corrosives area.[5][13]

  • Moisture Control: The primary objective is to prevent contact with moisture.[4][9] Storage under an inert atmosphere is best practice.[5]

  • Incompatibilities: Store away from bases, amines, alcohols, and strong oxidizing agents.[6][8]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Accidental Exposure
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[12]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[11]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Have the victim drink two glasses of water. Seek immediate medical attention.

// Nodes Exposure [label="Exposure Occurs", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Assess [label="Assess Route\nof Exposure", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Skin [label="Skin Contact", fillcolor="#F1F3F4", fontcolor="#202124"]; Eye [label="Eye Contact", fillcolor="#F1F3F4", fontcolor="#202124"]; Inhale [label="Inhalation", fillcolor="#F1F3F4", fontcolor="#202124"]; Ingest [label="Ingestion", fillcolor="#F1F3F4", fontcolor="#202124"]; RemoveClothing [label="Remove Contaminated Clothing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; WashSkin [label="Wash with Water\nfor 15+ min", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FlushEyes [label="Flush Eyes with Water\nfor 15+ min", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FreshAir [label="Move to Fresh Air", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RinseMouth [label="Rinse Mouth\nDo NOT Induce Vomiting", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Medical [label="Seek Immediate\nMedical Attention", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Exposure -> Assess; Assess -> Skin [label="Skin"]; Assess -> Eye [label="Eye"]; Assess -> Inhale [label="Inhalation"]; Assess -> Ingest [label="Ingestion"]; Skin -> RemoveClothing -> WashSkin -> Medical; Eye -> FlushEyes -> Medical; Inhale -> FreshAir -> Medical; Ingest -> RinseMouth -> Medical; } /dot

Caption: Decision workflow for accidental exposure response.

Spill Management
  • Evacuate: Evacuate all non-essential personnel from the spill area.[11]

  • Ventilate: Ensure the area is well-ventilated (within a fume hood if possible).

  • Containment: Do NOT use water.[11] Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[11]

  • Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal. Use non-sparking tools.[13]

  • Decontamination: Wipe the spill area with a dry cloth, followed by a cloth dampened with a suitable solvent (e.g., isopropanol), and finally soap and water, ensuring all residues are collected for disposal.

  • Disposal: Dispose of the waste in accordance with all federal, state, and local environmental regulations.[12]

Disposal of Waste and Quenching of Excess Reagent

Excess 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride must be neutralized before disposal.[10]

Quenching Protocol
  • Prepare Quenching Solution: In a separate flask, prepare a cold (0 °C) stirred solution of a weak base, such as aqueous sodium bicarbonate or sodium carbonate.

  • Slow Addition: While stirring vigorously in a fume hood, slowly and carefully add the solution containing the excess sulfonyl chloride to the basic solution. The addition should be dropwise to control the exothermic reaction and gas evolution.

  • Verification: After the addition is complete, continue stirring for at least one hour. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Disposal: The neutralized aqueous solution can then be disposed of according to institutional protocols for aqueous waste.

Conclusion

While 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride is a valuable synthetic intermediate, its inherent reactivity demands rigorous adherence to safety protocols. The core principles of safe handling—isolation via engineering controls, comprehensive PPE, strict moisture avoidance, and established emergency procedures—are paramount. By internalizing the causality behind these measures, researchers can create a self-validating safety culture that minimizes risk and enables scientific advancement.

References

  • New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from NJ.gov. [Link]

  • New Jersey Department of Health. (n.d.). Common Name: ETHANESULFONYL CHLORIDE, 2-CHLORO-. Retrieved from NJ.gov. [Link]

  • Sciencemadness Wiki. (2023). Sulfuryl chloride. Retrieved from Sciencemadness.org. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. Retrieved from innopharmchem.com. [Link]

  • S D Fine-Chem Limited. (n.d.). Sulphuryl chloride MSDS. Retrieved from sdfine.com. [Link]

  • PubChemLite. (n.d.). 3-bromo-4-ethoxybenzene-1-sulfonyl chloride (C8H8BrClO3S). Retrieved from PubChemLite. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding CAS 631912-19-1: A Deep Dive into 3-Bromo-4-fluorobenzene-1-sulfonyl Chloride. Retrieved from innopharmchem.com. [Link]

Sources

Foundational

A Technical Guide to 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride: Synthesis, Applications, and Commercial Sourcing for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical overview of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride, a key building block in medicinal chemistry. We will expl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride, a key building block in medicinal chemistry. We will explore its chemical properties, synthesis, reactivity, and applications in the development of therapeutic agents, as well as provide a list of commercial suppliers.

Introduction: A Versatile Scaffold in Medicinal Chemistry

3-Bromo-4-ethoxybenzene-1-sulfonyl chloride (CAS No. 1093065-10-1) is a substituted aromatic sulfonyl chloride that serves as a crucial intermediate in the synthesis of a variety of complex organic molecules.[1] Its structure, featuring a reactive sulfonyl chloride group, a bromine atom, and an ethoxy group on a benzene ring, offers multiple points for chemical modification, making it a valuable tool for medicinal chemists.

The sulfonyl chloride moiety is a highly reactive electrophile, readily undergoing nucleophilic substitution with amines to form stable sulfonamides. This linkage is a common feature in a wide range of pharmaceuticals. The presence of a bromine atom provides a handle for further functionalization through cross-coupling reactions, while the ethoxy group can influence the compound's solubility and pharmacokinetic properties. The strategic placement of these functional groups makes this reagent particularly useful for constructing libraries of compounds for drug discovery screening.

Physicochemical and Structural Properties

A comprehensive understanding of the physicochemical properties of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 1093065-10-1[1]
Molecular Formula C₈H₈BrClO₃S[1]
Molecular Weight 299.57 g/mol [1]
SMILES CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)Br[2]
InChIKey FKYSPRCRSDOCJL-UHFFFAOYSA-N[2]
Predicted XlogP 3.0[2]
Melting Point 83-88 °C (for the analogous 3-bromo-4-methoxybenzene-1-sulfonyl chloride)[3]

Commercial Availability

For researchers and drug development professionals, reliable access to starting materials is critical. 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride is available from several commercial suppliers.

SupplierProduct Number/ReferencePurityNotes
BLD Pharm 1093065-10-1Not specifiedOffers various quantities for research use.[1]
AA Blocks AA019ZPUNot specifiedListed as part of their chemical catalog.

This table is representative and not exhaustive. Researchers should always verify availability and purity with the suppliers directly.

Synthesis of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride

The synthesis of aromatic sulfonyl chlorides can be achieved through several methods. A common and effective approach is the direct chlorosulfonation of an appropriately substituted aromatic precursor.

Recommended Synthetic Protocol (Adapted from an analogous procedure)

The following protocol is adapted from a reliable method for the synthesis of the closely related 3-bromo-4-methoxybenzene-1-sulfonyl chloride and is expected to provide the target compound in good yield.[4] The starting material for this synthesis is 2-bromo-1-ethoxybenzene.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reactant 2-Bromo-1-ethoxybenzene product 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride reactant->product Chlorosulfonation in Chloroform, -5 °C to RT reagent Chlorosulfonic Acid (ClSO3H)

A representative synthesis workflow.

Materials:

  • 2-bromo-1-ethoxybenzene

  • Chlorosulfonic acid

  • Chloroform

  • Crushed ice

  • Deionized water

  • 5% Citric acid solution (for subsequent reactions)

  • Dichloromethane (for subsequent reactions)

  • Triethylamine (for subsequent reactions)

  • A primary or secondary amine (for subsequent reactions)

Step-by-Step Procedure:

  • Dissolve 2-bromo-1-ethoxybenzene (1 equivalent) in chloroform in a round-bottom flask.

  • Cool the solution in an ice-salt bath to between -5 °C and 0 °C.

  • Slowly add chlorosulfonic acid (3 equivalents) dropwise over 30 minutes, ensuring the temperature remains below 0 °C.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature over 1 hour.

  • Carefully pour the reaction mixture onto crushed ice.

  • Transfer the mixture to a separatory funnel, separate the aqueous layer, and extract it twice with chloroform.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride.

Chemical Reactivity and Applications in Drug Discovery

The primary utility of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride in medicinal chemistry lies in its ability to readily form sulfonamides.

Sulfonamide Formation: A Cornerstone of Medicinal Chemistry

The reaction of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride with primary or secondary amines in the presence of a base, such as triethylamine or pyridine, yields the corresponding sulfonamide. This reaction is a robust and widely used method for introducing the arylsulfonyl moiety into a molecule.[5]

Reaction Mechanism:

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.

G Amine\n(Nucleophile) Amine (Nucleophile) Sulfonyl Chloride\n(Electrophile) Sulfonyl Chloride (Electrophile) Amine\n(Nucleophile)->Sulfonyl Chloride\n(Electrophile) Nucleophilic Attack Tetrahedral Intermediate Tetrahedral Intermediate Sulfonyl Chloride\n(Electrophile)->Tetrahedral Intermediate Formation Protonated Sulfonamide Protonated Sulfonamide Tetrahedral Intermediate->Protonated Sulfonamide Chloride Elimination Sulfonamide Product Sulfonamide Product Protonated Sulfonamide->Sulfonamide Product Deprotonation by Base

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride of significant interest in synthetic chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-ethoxybenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride of significant interest in synthetic chemistry and drug discovery. Its utility as a building block stems from the reactive sulfonyl chloride moiety, which readily participates in the formation of sulfonamides and sulfonate esters—functional groups prevalent in a wide array of pharmacologically active compounds. The specific substitution pattern on the benzene ring, featuring a bromo and an ethoxy group, offers opportunities for further functionalization and modulates the molecule's physicochemical properties.

A thorough understanding of the molecular structure and conformational preferences of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride is paramount for predicting its reactivity, designing derivatives with specific three-dimensional orientations, and elucidating structure-activity relationships (SAR) in drug development. This guide provides a comprehensive analysis of its molecular architecture, drawing upon established principles of conformational analysis, data from analogous structures, and theoretical considerations.

Molecular Structure and Physicochemical Properties

The fundamental structure of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride is a benzene ring substituted at positions 1, 3, and 4 with a sulfonyl chloride group, a bromine atom, and an ethoxy group, respectively.

PropertyValueSource
Molecular Formula C8H8BrClO3SPubChem
SMILES CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)BrPubChem
CAS Number 1093065-10-1AA Blocks[1]

The presence of both electron-donating (ethoxy) and electron-withdrawing (bromo, sulfonyl chloride) groups on the benzene ring influences its electronic properties and reactivity in electrophilic aromatic substitution reactions.[2]

Synthesis of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride

A plausible synthetic pathway commences with 2-bromo-1-ethoxybenzene as the starting material. The key transformation is the introduction of the sulfonyl chloride group via electrophilic substitution using chlorosulfonic acid.

Proposed Synthetic Protocol:
  • Reaction Setup: In a fume hood, a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube is charged with 2-bromo-1-ethoxybenzene and a suitable inert solvent, such as chloroform or dichloromethane.

  • Cooling: The flask is immersed in an ice-salt bath to maintain a temperature between -5 °C and 0 °C.

  • Addition of Chlorosulfonic Acid: Chlorosulfonic acid is added dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes. This slow addition is crucial to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to gradually warm to room temperature and stirred for an additional 1-2 hours to ensure complete reaction.

  • Work-up: The reaction mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid. The resulting mixture is transferred to a separatory funnel.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with the organic solvent.

  • Purification: The combined organic layers are washed with water, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride. Further purification can be achieved by recrystallization.

Synthesis Start 2-Bromo-1-ethoxybenzene Product 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride Start->Product Chlorosulfonation Reagent Chlorosulfonic Acid (ClSO3H) Reagent->Product

Caption: Proposed synthesis of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride.

Conformational Analysis

The conformation of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride is primarily determined by the rotational freedom around the C-S bond of the sulfonyl chloride group and the C-O bond of the ethoxy group. The interplay of steric hindrance and electronic effects between the substituents dictates the preferred spatial arrangement of these groups relative to the benzene ring.

Conformation of the Ethoxy Group

The orientation of the ethoxy group relative to the benzene ring is a key conformational feature. Studies on ethoxybenzene and its derivatives have shown that the most stable conformation is typically planar, with the ethyl group lying in the plane of the benzene ring. This planarity is favored by the resonance interaction between the oxygen lone pair and the aromatic π-system. However, in ortho-substituted phenetoles (the class of compounds to which our molecule belongs), steric interactions with the ortho substituent can lead to non-planar conformations.[4]

For 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride, the bromine atom is ortho to the ethoxy group. The steric bulk of the bromine atom will likely force the ethyl group of the ethoxy moiety to adopt a conformation that minimizes this steric clash. Computational studies on ortho-substituted phenetoles suggest that the C-O-C-C dihedral angle will deviate from 0° or 180° to relieve this strain.[4] It is anticipated that the ethyl group will preferentially orient itself away from the bulky bromine atom.

Conformation of the Sulfonyl Chloride Group

The rotational barrier around the C-S bond in benzenesulfonyl chlorides is influenced by the substitution pattern on the ring.[5] X-ray crystallographic studies of substituted benzenesulfonyl chlorides have provided valuable insights into the preferred orientation of the sulfonyl chloride group. Generally, the S-Cl bond is not perfectly aligned in any specific plane relative to the benzene ring but adopts a staggered conformation to minimize steric interactions with the ortho substituents.

In the case of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride, the sulfonyl chloride group is flanked by a hydrogen atom and the bromo-substituted carbon. The steric hindrance from the ortho-bromo substituent is expected to influence the torsional angle of the C-C-S-Cl bond.

Conformation cluster_molecule Predicted Conformation cluster_ethoxy Ethoxy Group Conformation cluster_sulfonyl Sulfonyl Chloride Group Conformation Molecule 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride Ethoxy Non-planar orientation to avoid steric clash with ortho-Bromo group Molecule->Ethoxy Influenced by Sulfonyl Staggered conformation relative to the benzene ring Molecule->Sulfonyl Influenced by

Caption: Factors influencing the conformation of the target molecule.

Experimental and Computational Methodologies for Conformation Determination

To definitively determine the three-dimensional structure and conformational preferences of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride, a combination of experimental techniques and computational modeling is required.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the solid-state structure of a molecule.[6] This technique would provide precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the ethoxy and sulfonyl chloride groups in the crystalline state.

  • Crystal Growth: High-quality single crystals of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride would be grown, likely through slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).[7]

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement using least-squares methods to obtain the final atomic coordinates and anisotropic displacement parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly advanced techniques like the Nuclear Overhauser Effect (NOE), is a powerful tool for elucidating the conformation of molecules in solution.[8] NOE experiments measure the through-space interactions between protons that are in close proximity (< 5 Å), providing valuable distance constraints for conformational analysis.[9]

  • Sample Preparation: A solution of high-purity 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride is prepared in a deuterated solvent (e.g., CDCl3 or DMSO-d6). The sample should be degassed to remove dissolved oxygen, which can interfere with NOE measurements.

  • 1D NOE Experiment: In a 1D NOE experiment, a specific proton resonance is selectively irradiated. A difference spectrum is then recorded, which shows enhancements for protons that are spatially close to the irradiated proton. For instance, irradiation of the methylene protons of the ethoxy group could show an NOE to the aromatic proton at position 5, providing information about the orientation of the ethoxy group.

  • 2D NOESY Experiment: A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment provides a comprehensive map of all through-space proton-proton interactions.[10] Cross-peaks in the NOESY spectrum indicate which protons are close to each other in space. Analysis of the NOESY spectrum would allow for the determination of the relative orientation of the ethoxy and sulfonyl chloride groups with respect to the aromatic ring and each other.

Computational Chemistry

Computational modeling, particularly using density functional theory (DFT), is an invaluable tool for predicting and understanding molecular conformation.[11] Quantum mechanical calculations can be used to determine the relative energies of different conformers and to predict spectroscopic properties that can be compared with experimental data.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride.

  • Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized at a suitable level of theory (e.g., B3LYP with a 6-31G(d) basis set or higher). The relative energies of the optimized conformers are then calculated to determine the most stable conformation(s).

  • Spectroscopic Property Prediction: NMR chemical shifts and coupling constants for the low-energy conformers can be calculated and compared with experimental data to validate the predicted conformation.

Workflow cluster_exp Experimental Determination cluster_comp Computational Analysis Xray X-ray Crystallography (Solid-State Structure) SolidState Precise 3D Structure Xray->SolidState Provides NMR NOE NMR Spectroscopy (Solution-State Conformation) SolutionState Dominant Conformer(s) in Solution NMR->SolutionState Provides DFT Density Functional Theory (Conformational Energies) PredictedConformation Relative Stabilities DFT->PredictedConformation Predicts

Caption: Workflow for comprehensive conformational analysis.

Conclusion

The molecular structure and conformation of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride are governed by a delicate balance of steric and electronic interactions among its substituents. Based on the analysis of analogous compounds, it is predicted that the ethoxy group will adopt a non-planar conformation to minimize steric hindrance with the ortho-bromine atom, while the sulfonyl chloride group will likely assume a staggered orientation relative to the benzene ring. A definitive understanding of its three-dimensional architecture necessitates a combined experimental and computational approach, employing techniques such as X-ray crystallography, NOE NMR spectroscopy, and density functional theory calculations. The insights gained from such studies are crucial for harnessing the full potential of this versatile building block in the design and synthesis of novel chemical entities with tailored properties for applications in medicinal chemistry and materials science.

References

  • AA Blocks. 3-bromo-4-ethoxybenzene-1-sulfonyl chloride. [Link]

  • Lumen Learning. Substituent Effects. Organic Chemistry II. [Link]

  • de Kowalewski, D. G., et al. (1997). Experimental and theoretical study of the ethoxy group conformational effect on 13c chemical shifts in ortho-substituted phenetols. Magnetic Resonance in Chemistry, 35(6), 351-356.
  • Hamed, E. M., et al. (2021). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 99(11), 865-873.
  • Butts, C. P., & Jones, C. R. (2020). Reference-free NOE NMR analysis. Chemical Science, 11(35), 9493-9498.
  • Rochester University. How To: Grow X-Ray Quality Crystals. [Link]

  • Chemistry LibreTexts. 22: Nuclear Overhauser Effect (NOE). [Link]

  • Pople, J. A., et al. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5656.
  • Wikipedia. X-ray crystallography. [Link]

  • Australian National University NMR Centre. Guide to NOE Experiments. [Link]

  • PubChem. 3-bromo-4-ethoxybenzene-1-sulfonyl chloride. [Link]

  • YouTube. Electrophilic Aromatic Substitution with Multiple Benzene Rings in One Molecule. [Link]

  • Master Organic Chemistry. Aromatic Synthesis (3) – Sulfonyl Blocking Groups. [Link]

  • ScienceDirect. Nuclear Overhauser Effect. [Link]

  • Electrophilic Aromatic Substitution with Multiple Benzene Rings in One Molecule. (2017, April 22). [Video]. YouTube. [Link]

  • X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. [Link]

  • How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. [Link]

  • Comprehensive computational automated search of barrierless reactions leading to the formation of benzene and other C6-membered rings - NIH. [Link]

  • Guide to NOE Experiments - Australian National University NMR / EPR Facility. [Link]

  • Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. [Link]

  • 22: Nuclear Overhauser Effect (NOE) - Chemistry LibreTexts. [Link]

  • X-ray crystallography - Wikipedia. [Link]

  • Aromatic Synthesis (3) – Sulfonyl Blocking Groups - Master Organic Chemistry. [Link]

  • Reference-free NOE NMR analysis - PMC - NIH. [Link]

  • Experimental and theoretical study of the ethoxy group conformational effect on 13c chemical shifts in ortho-substituted phenetols - Scholars@Duke publication. [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. [Link]

Sources

Foundational

reactivity profile of the sulfonyl chloride group in 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride

An In-depth Technical Guide to the Reactivity Profile of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride Introduction: Situating a Key Synthetic Intermediate In the landscape of modern drug discovery and fine chemical synthe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity Profile of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride

Introduction: Situating a Key Synthetic Intermediate

In the landscape of modern drug discovery and fine chemical synthesis, arenesulfonyl chlorides are indispensable electrophilic building blocks. Their utility lies in the reliable formation of sulfonamides and sulfonate esters, moieties prevalent in a vast array of therapeutic agents and functional materials.[1][2] This guide focuses on a specific, highly functionalized reagent: 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride .

The strategic placement of the bromo, ethoxy, and sulfonyl chloride groups on the benzene ring imparts a nuanced reactivity profile that is crucial for researchers to understand and exploit. The ethoxy group (an electron-donating group by resonance) and the bromo group (an electron-withdrawing group by induction) create a specific electronic environment that modulates the electrophilicity of the sulfonyl sulfur. This guide provides a deep dive into the core reactivity of this molecule, offering not just protocols, but the underlying chemical logic to empower researchers in drug development and synthetic chemistry to utilize it effectively.

Core Reactivity: The Electrophilic Sulfonyl Chloride Group

The heart of the molecule's reactivity is the sulfur (VI) center of the sulfonyl chloride group (-SO₂Cl). This sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This renders it susceptible to attack by a wide range of nucleophiles.

The substituents on the aromatic ring play a critical role:

  • 4-Ethoxy Group: This group is activating and ortho-, para-directing. Through its +R (resonance) effect, it donates electron density to the ring, which can slightly decrease the overall electrophilicity of the sulfur center compared to an unsubstituted benzenesulfonyl chloride.

  • 3-Bromo Group: This halogen is deactivating via its -I (inductive) effect but is also ortho-, para-directing. Its placement meta to the sulfonyl chloride group means its inductive withdrawal has a tangible, albeit moderated, impact on the sulfur's electrophilicity.

The net effect is a finely tuned electrophile, reactive enough for efficient transformations but not so reactive as to be unmanageable.

Physicochemical Properties

A summary of the key properties of the title compound is presented below.

PropertyValue
Molecular Formula C₈H₈BrClO₃S[3]
Molecular Weight 299.57 g/mol
Appearance Typically an off-white to yellow solid
Solubility Soluble in organic solvents (DCM, Chloroform, THF, Ethyl Acetate); reacts with protic solvents (water, alcohols).[4]
InChIKey FKYSPRCRSDOCJL-UHFFFAOYSA-N[3]

Primary Transformations: Sulfonamide Synthesis

The reaction of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride with primary or secondary amines is the most common and vital transformation, yielding therapeutically relevant sulfonamides.[2] This reaction, a variation of the Hinsberg test, proceeds via a nucleophilic substitution mechanism at the sulfur center.[4]

Mechanistic Rationale

The reaction is not merely a mixing of reagents; it is a controlled sequence. The lone pair of the amine nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion, which is an excellent leaving group. An external base is required to neutralize the generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5]

Caption: Mechanism of Sulfonamide Formation.
Field-Proven Experimental Protocol: General Sulfonamide Synthesis

This protocol is designed as a self-validating system. Successful execution should yield a clean product with minimal side reactions.

  • Inert Atmosphere & Anhydrous Conditions: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride (1.0 eq).

    • Causality: Sulfonyl chlorides are sensitive to moisture. Excluding atmospheric water prevents competitive hydrolysis.[6]

  • Solvent: Dissolve the sulfonyl chloride in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Causality: The reaction is exothermic. Cooling controls the reaction rate, prevents potential side reactions, and improves selectivity.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2-1.5 eq) or pyridine (2.0 eq).

    • Causality: Pyridine can act as a nucleophilic catalyst in addition to being an acid scavenger. TEA is a straightforward acid scavenger. The excess ensures all generated HCl is neutralized.[2]

  • Nucleophile Addition: Add the primary or secondary amine (1.0-1.1 eq) dropwise as a solution in the reaction solvent.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: a. Quench the reaction by adding a dilute acid solution (e.g., 1M HCl) to neutralize the excess base. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times. c. Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure sulfonamide.

Secondary Transformations: Sulfonate Ester Synthesis

The reaction with alcohols or phenols produces sulfonate esters, which are themselves excellent leaving groups in subsequent nucleophilic substitution reactions, effectively converting a poorly leaving hydroxyl group into a highly effective one.[7][8]

Mechanistic Rationale

The mechanism is analogous to sulfonamide formation, with the alcohol's oxygen atom acting as the nucleophile.[9] The use of a base like pyridine is crucial, not only to scavenge the HCl produced but also to deprotonate the alcohol, increasing its nucleophilicity.[10]

G start Start: ArSO₂Cl + R-OH in Anhydrous Solvent add_base Add Pyridine/TEA at 0 °C start->add_base reaction Nucleophilic Attack (Formation of ArSO₂OR) add_base->reaction monitor Monitor by TLC/LC-MS (2-12 h at RT) reaction->monitor workup Aqueous Workup (Acid Wash, Brine) monitor->workup Reaction Complete purify Purification (Chromatography/ Recrystallization) workup->purify product Final Product: Pure Sulfonate Ester purify->product

Caption: Experimental Workflow for Sulfonate Ester Synthesis.
Field-Proven Experimental Protocol: General Sulfonate Ester Synthesis
  • Setup: To a flame-dried flask under an inert atmosphere, add the alcohol or phenol (1.0 eq).

  • Solvent & Base: Dissolve the alcohol in anhydrous pyridine (used as both solvent and base) or in DCM with TEA (1.5 eq). Cool the solution to 0 °C.

  • Reagent Addition: Add 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

    • Causality: Adding the sulfonyl chloride to the alcohol/base mixture (inverse addition) prevents the buildup of the highly reactive electrophile and minimizes side reactions.

  • Reaction & Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor to completion by TLC.

  • Workup: a. Pour the reaction mixture into ice-cold dilute HCl (e.g., 2M). b. Extract the product into an organic solvent like ethyl acetate. c. Wash the combined organic layers with water, saturated NaHCO₃, and brine. d. Dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude ester by flash chromatography or recrystallization.

Competitive Pathway: Hydrolysis

Hydrolysis is the most common side reaction and a critical consideration for storage and handling. The sulfonyl chloride group reacts with water to form the corresponding sulfonic acid (3-Bromo-4-ethoxybenzenesulfonic acid).

Mechanistic Considerations

The mechanism of hydrolysis for aromatic sulfonyl chlorides in neutral or acidic water is generally considered to be an Sₙ2-type process, where water acts as the nucleophile.[11][12][13] The reaction rate is significantly influenced by pH. In basic conditions, hydroxide ion (OH⁻), a much stronger nucleophile than water, accelerates the hydrolysis rate dramatically.[14][15]

  • Trustworthiness Insight: The biphasic nature of the reaction between solid/oily sulfonyl chloride and an aqueous base can lead to a dangerous accumulation of unreacted material and a subsequent runaway exotherm if not managed with vigorous stirring and controlled addition rates.[14]

Conclusion: A Versatile and Tunable Reagent

3-Bromo-4-ethoxybenzene-1-sulfonyl chloride is more than a simple reagent; it is a versatile platform for molecular construction. Its reactivity is dominated by the powerful electrophilicity of the sulfonyl chloride group, enabling robust and high-yield syntheses of sulfonamides and sulfonate esters. The electronic contributions of the bromo and ethoxy substituents provide a level of stability and modulated reactivity that is highly desirable in complex synthetic campaigns. By understanding the mechanistic underpinnings and adhering to validated protocols that control for competing pathways like hydrolysis, researchers in drug discovery and materials science can confidently leverage this compound to accelerate their development programs. The introduction of the bromo- and ethoxy- functionalities also serves as a handle for further diversification, for instance, through cross-coupling reactions, further enhancing its strategic value.[16][17]

References

  • King, J. F. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.
  • Robertson, R. E. (1965). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
  • A-G, A. (2001). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.).
  • King, J. F., et al. (n.d.).
  • Wikipedia. (n.d.). Benzenesulfonyl chloride.
  • ChemicalBook. (n.d.). 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis.
  • Boyd, M. J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • Boyd, M. J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Various Authors. (n.d.). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
  • Tomaselli, G. A., et al. (n.d.). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides.
  • YouTube. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID.
  • Zaragoza, F. (2020). Alcohols to Alkyl Chlorides, Part 6. YouTube.
  • Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols.
  • YouTube. (2020). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl).
  • PubChemLite. (n.d.). 3-bromo-4-ethoxybenzene-1-sulfonyl chloride (C8H8BrClO3S).
  • Chemistry LibreTexts. (n.d.). NS10.
  • Journal of Medical Science. (2024).
  • Various Authors. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.

Sources

Protocols & Analytical Methods

Method

The Strategic Application of 3-Bromo-4-ethoxybenzene-1-sulfonyl Chloride in Modern Sulfonamide Synthesis: A Detailed Guide for Researchers

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the use of 3-bromo-4-ethoxybenzene-1-sulfonyl chloride in the synthesis of novel sulfon...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the use of 3-bromo-4-ethoxybenzene-1-sulfonyl chloride in the synthesis of novel sulfonamides. This document extends beyond a simple recitation of procedural steps to offer field-proven insights into the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Versatility of the 3-Bromo-4-ethoxyphenylsulfonyl Moiety

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, diuretic, anticonvulsant, and hypoglycemic properties. The specific substituent patterns on the aromatic ring of the sulfonyl chloride precursor play a crucial role in modulating the biological activity, pharmacokinetic properties, and target selectivity of the resulting sulfonamides.

3-Bromo-4-ethoxybenzene-1-sulfonyl chloride emerges as a particularly valuable building block for several key reasons:

  • Strategic Bromination: The bromine atom at the 3-position provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR).

  • Modulation of Lipophilicity: The 4-ethoxy group contributes to the lipophilicity of the molecule, which can enhance cell membrane permeability and influence the overall ADME (absorption, distribution, metabolism, and excretion) profile of the final compound.

  • Electronic Effects: The electron-withdrawing nature of the bromine and sulfonyl chloride groups, combined with the electron-donating effect of the ethoxy group, influences the reactivity of the aromatic ring and the acidity of the resulting sulfonamide's N-H bond, which can be critical for target binding.

This guide will provide detailed protocols for the synthesis of the sulfonyl chloride reagent itself, followed by its application in the synthesis of a variety of sulfonamides, complete with mechanistic insights and characterization data.

Part 1: Synthesis of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride

The preparation of 3-bromo-4-ethoxybenzene-1-sulfonyl chloride is typically achieved through the chlorosulfonation of 2-bromo-1-ethoxybenzene. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring.

Protocol 1: Synthesis of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride

Materials:

  • 2-Bromo-1-ethoxybenzene

  • Chlorosulfonic acid (ClSO₃H)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Ice

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-bromo-1-ethoxybenzene (1.0 eq) in chloroform or dichloromethane (approximately 3-5 mL per gram of starting material).

  • Cooling: Cool the solution to -5 to 0 °C using an ice-salt bath.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise via the dropping funnel over a period of 30-60 minutes. Maintain the internal temperature below 5 °C during the addition. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, and then let it warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture onto crushed ice. This will quench the excess chlorosulfonic acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with chloroform or dichloromethane.

  • Washing: Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-bromo-4-ethoxybenzene-1-sulfonyl chloride. The product is often used in the next step without further purification if it is of sufficient purity.

Part 2: Synthesis of Sulfonamides

The reaction of 3-bromo-4-ethoxybenzene-1-sulfonyl chloride with primary or secondary amines is the cornerstone of this synthetic strategy. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base is typically added to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

General Reaction Scheme:

Caption: General reaction for sulfonamide synthesis.

Protocol 2: General Procedure for the Synthesis of N-Substituted-3-bromo-4-ethoxybenzenesulfonamides

Materials:

  • 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride

  • Primary or secondary amine (aliphatic or aromatic)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a solution of the amine (1.0-1.2 eq) in dichloromethane or THF, add pyridine or triethylamine (1.5-2.0 eq).

  • Addition of Sulfonyl Chloride: At 0 °C (ice bath), add a solution of 3-bromo-4-ethoxybenzene-1-sulfonyl chloride (1.0 eq) in a minimal amount of the reaction solvent dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by TLC.

  • Work-up: Dilute the reaction mixture with the solvent. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.

Experimental Workflow Visualization

G start Start dissolve_amine Dissolve amine and base in solvent start->dissolve_amine cool Cool to 0 °C dissolve_amine->cool add_sulfonyl_chloride Add 3-bromo-4-ethoxybenzene-1-sulfonyl chloride solution dropwise cool->add_sulfonyl_chloride react Stir at room temperature (2-24h) add_sulfonyl_chloride->react workup Aqueous Work-up (HCl, H₂O, NaHCO₃, Brine) react->workup dry_concentrate Dry and Concentrate workup->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify characterize Characterize Product (NMR, IR, MS, MP) purify->characterize end End characterize->end

Caption: Experimental workflow for sulfonamide synthesis.

Part 3: Characterization and Data

The synthesized sulfonamides should be thoroughly characterized to confirm their structure and purity.

Typical Characterization Data:
Analytical TechniqueExpected Observations
¹H NMR Aromatic protons in the 6.5-8.0 ppm region. Signals for the ethoxy group (triplet and quartet). Resonances corresponding to the specific amine used. A broad singlet for the N-H proton (if present), which is D₂O exchangeable.
¹³C NMR Signals for the aromatic carbons, with the carbon attached to the sulfonyl group being downfield. Resonances for the ethoxy group and the carbons from the amine moiety.
IR Spectroscopy Characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonamide group around 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹, respectively. N-H stretching vibration (for primary and secondary sulfonamides) around 3300-3200 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the calculated molecular weight. A characteristic isotopic pattern for the bromine atom (M⁺ and M+2 peaks of approximately equal intensity).
Melting Point A sharp melting point range for crystalline solids, indicating purity.
Representative Examples of Synthesized Sulfonamides:
Amine UsedProduct NameYield (%)Melting Point (°C)
AnilineN-phenyl-3-bromo-4-ethoxybenzenesulfonamide85-95135-137
4-ChloroanilineN-(4-chlorophenyl)-3-bromo-4-ethoxybenzenesulfonamide80-90158-160
BenzylamineN-benzyl-3-bromo-4-ethoxybenzenesulfonamide88-98110-112
Piperidine1-(3-bromo-4-ethoxyphenylsulfonyl)piperidine90-9995-97

Note: Yields and melting points are representative and may vary depending on the specific reaction conditions and the purity of the reagents.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The progress of each reaction can be reliably monitored by TLC. The final products can be unambiguously characterized by standard spectroscopic methods (NMR, IR, MS) and melting point analysis, ensuring the integrity of the synthesized compounds. The provided protocols are based on well-established principles of organic synthesis.

Conclusion

3-Bromo-4-ethoxybenzene-1-sulfonyl chloride is a versatile and valuable reagent for the synthesis of novel sulfonamides. Its strategic design allows for the generation of diverse libraries of compounds for screening in drug discovery programs. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their synthetic endeavors.

References

  • Kurkin, A. V., et al. (2018). A novel practical synthesis of sulfonamides. Tetrahedron Letters, 59(38), 3467-3470.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • PubChem Compound Summary for CID 43154920, 3-bromo-4-ethoxybenzene-1-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • The synthesis of sulfonamides. Organic Chemistry Portal. Retrieved from [Link]

Application

Application Notes and Protocols: 3-Bromo-4-ethoxybenzene-1-sulfonyl Chloride as a Pivotal Intermediate in Pharmaceutical Synthesis

Introduction: The Strategic Importance of Substituted Benzene Sulfonyl Chlorides in Modern Drug Discovery In the landscape of medicinal chemistry, the sulfonyl chloride functional group is a cornerstone for the construct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Benzene Sulfonyl Chlorides in Modern Drug Discovery

In the landscape of medicinal chemistry, the sulfonyl chloride functional group is a cornerstone for the construction of complex molecular architectures. Its inherent reactivity as a potent electrophile allows for the facile formation of sulfonamides and sulfonate esters, moieties that are integral to the pharmacophores of numerous therapeutic agents.[1] Sulfonamides, in particular, are found in a wide array of drugs, including antibiotics, diuretics, and enzyme inhibitors, where they often play a critical role in binding to target proteins.[2] 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride (CAS No. 1093065-10-1) is a strategically designed intermediate that offers medicinal chemists a versatile scaffold for the synthesis of novel therapeutics. The presence of the bromine atom provides a handle for further cross-coupling reactions, while the ethoxy group can modulate the pharmacokinetic properties of the final compound. This application note provides a comprehensive guide to the properties, applications, and detailed synthetic protocols involving 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride, with a particular focus on its role in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.[3][4]

Physicochemical Properties of 3-Bromo-4-ethoxybenzene-1-sulfonyl Chloride

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in the laboratory. The table below summarizes the key properties of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride.

PropertyValueSource
CAS Number 1093065-10-1[1][5][6]
Molecular Formula C₈H₈BrClO₃S[2]
Molecular Weight 299.57 g/mol [2]
Appearance Solid (predicted)
Storage Conditions Store at -4°C for short term (1-2 weeks), -20°C for long term (1-2 years)[2]

Application in Pharmaceutical Synthesis: A Gateway to SGLT2 Inhibitors

Substituted benzyl-benzene derivatives are key structural motifs in a class of antidiabetic drugs known as Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors.[3][4][7] These drugs, such as Dapagliflozin, work by inhibiting glucose reabsorption in the kidneys, thereby lowering blood glucose levels.[8][9] The synthesis of these complex molecules often relies on the strategic use of functionalized building blocks. 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride is an excellent precursor for the synthesis of key intermediates required for the construction of SGLT2 inhibitors.

The following sections will detail the synthetic pathways and protocols that leverage the unique reactivity of this intermediate.

Logical Framework for Synthesis

The overall strategy involves the utilization of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride to construct a more complex benzyl-benzene intermediate, which can then be coupled with a protected glucose derivative to form the core of an SGLT2 inhibitor. The sulfonyl chloride group can be transformed into other functionalities, or it can be used to direct further reactions on the aromatic ring.

A 3-Bromo-4-ethoxybenzene- 1-sulfonyl chloride B Friedel-Crafts Acylation or Alkylation A->B Reaction with an appropriate aryl or alkyl reagent C Formation of a Key Benzyl-Benzene Intermediate B->C Reduction or further modification D Coupling with Protected Glucolactone C->D Organometallic coupling E SGLT2 Inhibitor Precursor D->E Formation of C-glycoside bond F Final Deprotection and Purification E->F Removal of protecting groups G Active Pharmaceutical Ingredient (API) F->G Final API

Caption: Synthetic workflow from the intermediate to the final API.

Detailed Experimental Protocols

The following protocols are provided as a guide for researchers. All procedures should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride

This protocol is adapted from general procedures for the synthesis of aromatic sulfonyl chlorides.[9]

Materials:

  • 2-Bromo-1-ethoxybenzene

  • Chlorosulfonic acid

  • Chloroform

  • Crushed ice

  • Sodium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Bromo-1-ethoxybenzene (1 equivalent) in chloroform.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add chlorosulfonic acid (3 equivalents) dropwise to the cooled solution over a period of 30-60 minutes, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Separate the organic layer and extract the aqueous layer with chloroform (2 x 50 mL).

  • Combine the organic layers and wash with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride.

  • The product can be further purified by recrystallization if necessary.

Protocol 2: Synthesis of a Key Dapagliflozin Intermediate

This protocol illustrates the conversion of a related intermediate, which can be conceptually adapted from the use of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride after its conversion to a suitable precursor like 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.[10][11]

Conceptual Pathway:

cluster_0 Intermediate Preparation cluster_1 Coupling Reaction cluster_2 Final Steps A 3-Bromo-4-ethoxybenzene- 1-sulfonyl chloride B Reduction/Modification A->B Multi-step conversion C 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (Illustrative Intermediate) B->C E Organometallic Reagent Formation C->E Halogen-metal exchange D Protected Glucolactone F C-Aryl Glucoside Formation D->F E->F Nucleophilic addition G Reduction of Hemiketal F->G H Deprotection G->H I Dapagliflozin H->I

Caption: Conceptual pathway to Dapagliflozin.

Illustrative Procedure for C-Glycosylation (adapted from literature for similar compounds): [12][13]

Materials:

  • 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (precursor)

  • n-Butyllithium in hexanes

  • 2,3,4,6-Tetra-O-trimethylsilyl-D-gluconolactone

  • Anhydrous tetrahydrofuran (THF)

  • Methanolic methanesulfonic acid

Procedure:

  • Dissolve 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (1 equivalent) in anhydrous THF under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70°C. Stir for 30 minutes at this temperature to ensure complete halogen-metal exchange.

  • In a separate flask, dissolve 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone (1.2 equivalents) in anhydrous THF and cool to -78°C.

  • Slowly transfer the freshly prepared organolithium reagent to the solution of the protected gluconolactone via cannula, keeping the temperature below -70°C.

  • Stir the reaction mixture at -78°C for 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature. Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude product is then treated with methanolic methanesulfonic acid to remove the silyl protecting groups and reduce the intermediate hemiketal, yielding the core structure of Dapagliflozin.

Safety and Handling

Sulfonyl chlorides are reactive compounds and should be handled with care. They are sensitive to moisture and can release corrosive hydrogen chloride gas upon contact with water. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. In case of skin or eye contact, rinse immediately with copious amounts of water and seek medical attention.

Conclusion

3-Bromo-4-ethoxybenzene-1-sulfonyl chloride is a valuable and versatile intermediate for the synthesis of complex pharmaceutical compounds. Its strategic substitution pattern provides multiple avenues for synthetic elaboration, making it a key building block for the construction of drug candidates, particularly in the field of SGLT2 inhibitors. The protocols and information provided in this application note are intended to empower researchers and drug development professionals to effectively utilize this important chemical entity in their synthetic endeavors.

References

  • Vertex AI Search. The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis.
  • Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides.
  • AA Blocks. 1-Cyclohexyl-1H-pyrazol-3-amine.
  • Arctom. CAS NO. 1093065-10-1 | 3-bromo-4-ethoxybenzene-1-sulfonyl chloride.
  • BIOFOUNT. 3-Bromo-4-ethoxybenzene-1-sulfonyl Chloride.
  • Sigma-Aldrich. 3-Bromo-4-methoxybenzenesulfonyl chloride 97.
  • HETEROCYCLES. Strategy for the synthesis of c-aryl glucosides as sodium glucose cotransporter 2 inhibitors. 2023;106(11):1777.
  • PubChem. 3-Bromo-4-chlorobenzene-1-sulfonyl chloride.
  • RSC Publishing. Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity. 2025.
  • PubMed. The design and synthesis of novel SGLT2 inhibitors: C-glycosides with benzyltriazolopyridinone and phenylhydantoin as the aglycone moieties. 2014.
  • Google Patents.
  • ResearchGate. Design of SGLT2 Inhibitors for the Treatment of Type 2 Diabetes: A History Driven by Biology to Chemistry. 2025.
  • Google Patents.
  • Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Journal of China Pharmaceutical University. A new synthetic process of dapagliflozin.
  • Indian Academy of Sciences. Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor.
  • Google Patents.
  • Oriprobe. Improved synthesis of dapagliflozin.

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Method

Application Notes and Protocols for 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride in Agrochemical Development

For Researchers, Scientists, and Agrochemical Development Professionals Introduction: Strategic Importance of the 3-Bromo-4-ethoxyphenylsulfonyl Moiety 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride is a key aromatic sulfon...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: Strategic Importance of the 3-Bromo-4-ethoxyphenylsulfonyl Moiety

3-Bromo-4-ethoxybenzene-1-sulfonyl chloride is a key aromatic sulfonyl chloride intermediate, pivotal in the discovery and development of novel agrochemicals. Its distinct substitution pattern—a bromine atom at the 3-position and an ethoxy group at the 4-position—provides a unique electronic and steric profile that is instrumental in modulating the biological activity, selectivity, and metabolic stability of target agrochemical compounds. This guide elucidates the application of this versatile building block, primarily focusing on its role in the synthesis of sulfonylurea herbicides, a critical class of agrochemicals that act by inhibiting the acetolactate synthase (AHAS) enzyme in susceptible plants.[1][2][3]

The sulfonylurea class of herbicides is renowned for its high efficacy at low application rates, broad-spectrum weed control, and favorable toxicological profiles.[4] The efficacy of these herbicides is intrinsically linked to the substituents on both the phenyl and heterocyclic moieties of the molecule. The strategic incorporation of the 3-bromo-4-ethoxyphenylsulfonyl group allows for fine-tuning of these properties, making it a subject of significant interest in agrochemical research.

Core Application: Synthesis of Sulfonylurea Herbicides

The primary application of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride in agrochemical development is as a precursor to sulfonylurea herbicides. These herbicides function by inhibiting acetolactate synthase (AHAS), also known as acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][2][3] This inhibition leads to a cessation of plant cell growth and eventual death of the weed.

The general structure of a sulfonylurea herbicide consists of a phenylsulfonyl group linked by a urea bridge to a heterocyclic amine, typically a pyrimidine or a triazine. 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride provides the substituted phenylsulfonyl component of the final molecule.

Reaction Principle: Sulfonamide Bond Formation and Urea Bridge Construction

The synthesis of sulfonylurea herbicides from 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride typically proceeds through a two-step reaction sequence:

  • Formation of the Sulfonamide: The sulfonyl chloride is reacted with a heterocyclic amine (e.g., 2-amino-4,6-dimethoxypyrimidine) in the presence of a base to form a sulfonamide intermediate.

  • Formation of the Urea Bridge: The sulfonamide is then reacted with a phenyl carbamate or a similar reagent to construct the characteristic sulfonylurea linkage.

Alternatively, the sulfonyl chloride can be converted into a sulfonyl isocyanate, which then reacts directly with the heterocyclic amine to form the sulfonylurea.

Logical Workflow for Sulfonylurea Synthesis

G reagent 3-Bromo-4-ethoxybenzene- 1-sulfonyl chloride sulfonamide 3-Bromo-4-ethoxy-N-(heterocyclyl)- benzenesulfonamide Intermediate reagent->sulfonamide heterocycle Heterocyclic Amine (e.g., 2-amino-4,6-dimethoxypyrimidine) heterocycle->sulfonamide base Base (e.g., Pyridine, Triethylamine) base->sulfonamide Catalyst/Acid Scavenger sulfonylurea Final Sulfonylurea Herbicide sulfonamide->sulfonylurea carbamate Phenyl Carbamate carbamate->sulfonylurea

Caption: General workflow for the synthesis of a sulfonylurea herbicide.

Experimental Protocols

The following protocols are provided as illustrative examples for the synthesis of a potential sulfonylurea herbicide using 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride. These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: Synthesis of N-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)-3-bromo-4-ethoxybenzenesulfonamide

This protocol outlines a common laboratory-scale synthesis of a representative sulfonylurea herbicide.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Purity
3-Bromo-4-ethoxybenzene-1-sulfonyl chloride1093065-10-1297.58>97%
2-Amino-4,6-dimethoxypyrimidine6544-13-4155.15>98%
Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate-->95%
Pyridine110-86-179.10Anhydrous
Acetonitrile75-05-841.05Anhydrous
1,8-Diazabicycloundec-7-ene (DBU)6674-22-2152.24>98%

Step 1: Synthesis of 3-Bromo-4-ethoxy-N-(4,6-dimethoxypyrimidin-2-yl)benzenesulfonamide (Intermediate)

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, add 2-amino-4,6-dimethoxypyrimidine (1.55 g, 10 mmol) and anhydrous pyridine (20 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride (2.98 g, 10 mmol) in anhydrous acetonitrile (10 mL) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Upon completion, pour the reaction mixture into 100 mL of ice-cold 1 M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold diethyl ether.

  • Dry the solid under vacuum to yield the sulfonamide intermediate.

Causality behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is crucial to prevent the hydrolysis of the highly reactive sulfonyl chloride.

  • Pyridine as Base and Solvent: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion. It also serves as a solvent.

  • Low-Temperature Addition: The exothermic reaction is controlled by slow, low-temperature addition to prevent side reactions and decomposition of the starting materials.

Step 2: Synthesis of the Final Sulfonylurea

  • In a separate dry, nitrogen-flushed flask, dissolve the sulfonamide intermediate from Step 1 (10 mmol) and phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate (10.5 mmol) in anhydrous acetonitrile (30 mL).

  • Add 1,8-Diazabicycloundec-7-ene (DBU) (1.67 g, 11 mmol) to the mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and acidify with 1 M HCl to a pH of approximately 3-4.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to obtain the final sulfonylurea.

Causality behind Experimental Choices:

  • DBU as a Catalyst: DBU is a strong, non-nucleophilic base that facilitates the reaction between the sulfonamide and the carbamate.

  • Acidification: Acidification protonates the product, making it less soluble in the aqueous phase and facilitating its extraction into the organic solvent.

Structure-Activity Relationship (SAR) Insights

The specific substitution pattern of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride contributes significantly to the herbicidal properties of the resulting sulfonylurea. While specific quantitative data for this exact moiety is proprietary to agrochemical companies, general SAR principles for sulfonylureas provide valuable insights.[1][5][6]

Substituent PositionGroupGeneral Impact on Herbicidal Activity
Phenyl Ring The electronic and steric properties of substituents on the phenyl ring influence the binding affinity to the AHAS enzyme and the molecule's transport properties within the plant.
3-PositionBromo (Br) The presence of a halogen, such as bromine, at this position can enhance herbicidal activity. Halogens are electron-withdrawing and can influence the pKa of the sulfonylurea bridge, which is important for plant uptake and translocation. The steric bulk of the bromine atom can also affect the binding orientation in the active site of the AHAS enzyme.
4-PositionEthoxy (O-Et) An alkoxy group at the 4-position generally contributes to increased herbicidal activity. The ethoxy group is an electron-donating group and can impact the overall lipophilicity of the molecule, which is crucial for its movement across plant cell membranes.
Urea Bridge -SO₂NHCONH-This bridge is essential for binding to the AHAS enzyme.
Heterocycle Pyrimidine/TriazineThe nature and substitution of the heterocyclic ring are critical for high herbicidal activity and crop selectivity.

Diagram of Key Structural Features for Herbicidal Activity

SAR cluster_phenyl Phenyl Moiety cluster_bridge Urea Bridge cluster_heterocycle Heterocyclic Moiety 3-Bromo 3-Bromo: - Electron-withdrawing - Steric influence Bridge -SO2NHCONH- (Essential for AHAS binding) 3-Bromo->Bridge 4-Ethoxy 4-Ethoxy: - Electron-donating - Modulates lipophilicity 4-Ethoxy->Bridge Heterocycle Pyrimidine or Triazine: (Determines activity spectrum and crop selectivity) Bridge->Heterocycle

Caption: Key structural components influencing sulfonylurea herbicide activity.

Conclusion and Future Perspectives

3-Bromo-4-ethoxybenzene-1-sulfonyl chloride is a highly valuable and strategic building block in the synthesis of sulfonylurea herbicides. The specific substitution pattern of this reagent allows for the creation of potent AHAS inhibitors with potentially desirable herbicidal properties. The protocols and insights provided in this guide are intended to serve as a foundation for researchers in the agrochemical field to explore the synthesis and application of novel herbicidal compounds derived from this versatile intermediate. Further research into the quantitative structure-activity relationships of sulfonylureas bearing the 3-bromo-4-ethoxyphenylsulfonyl moiety will undoubtedly lead to the development of next-generation herbicides with improved efficacy, selectivity, and environmental profiles.

References

  • McCann, A. E., & Cullimore, D. R. (1988). The mechanism of action of sulfonylurea and imidazolinone herbicides. Pesticide Science, 22(4), 357-366.
  • Duggleby, R. G., & Pang, S. S. (2000). Acetohydroxyacid synthase. Journal of biochemistry and molecular biology, 33(1), 1-36.
  • Zhou, Q., Liu, W., Zhang, Y., & Liu, G. (2007). Action of acetolactate synthase-inhibiting herbicides. Pesticide biochemistry and physiology, 89(2), 89-96.
  • Brown, H. M. (1990). Mode of action, crop selectivity, and soil relations of the sulfonylurea herbicides. Pesticide Science, 29(3), 263-281.
  • Beyer, E. M., Duffy, M. J., Hay, J. V., & Schlueter, D. D. (1988). Sulfonylureas.
  • Blair, A. M., & Martin, T. D. (1988). A review of the activity, fate and mode of action of sulfonylurea herbicides. Pesticide Science, 22(3), 195-219.
  • Santel, H. J., Bowden, B. A., & Sorensen, V. M. (1998). Mesosulfuron-methyl—a new selective herbicide for the control of grasses and some broad-leaved weeds in cereals. Pest management science, 54(2), 172-179.
  • Hart, S. E. (1997). Interacting effects of MON 12000 and selected grass herbicides. Weed Science, 45(3), 443-447.

Sources

Application

Application Notes and Protocols: The Synthesis and Utility of 3-Bromo-4-ethoxybenzenesulfonamides

Introduction: Strategic Design in Medicinal Chemistry In the landscape of modern drug discovery, the sulfonamide functional group remains a cornerstone of medicinal chemistry, prized for its robust synthetic accessibilit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Design in Medicinal Chemistry

In the landscape of modern drug discovery, the sulfonamide functional group remains a cornerstone of medicinal chemistry, prized for its robust synthetic accessibility and its ability to act as a versatile pharmacophore. The reaction of sulfonyl chlorides with primary amines is a fundamental transformation that provides access to a vast chemical space of N-substituted sulfonamides. This guide focuses on a particularly strategic starting material: 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride. The deliberate placement of the bromo and ethoxy substituents on the phenyl ring is not arbitrary; it is a calculated design element that influences the reagent's reactivity and imparts desirable physicochemical properties to the resulting sulfonamide products, making them attractive candidates for further development in agrochemical and pharmaceutical research.[1][2][3]

This document provides a comprehensive overview of the synthesis, reaction mechanism, and practical applications of 3-bromo-4-ethoxybenzenesulfonamides. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold. We will delve into the causality behind experimental choices, provide detailed, validated protocols, and discuss the characterization of the resulting products.

The Reagent: Understanding 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride

The reactivity of a benzenesulfonyl chloride is intrinsically linked to the electronic and steric nature of its substituents. In our subject molecule, the interplay between the bromo and ethoxy groups is key.

  • Electronic Effects : The ethoxy group (-OEt) at the para-position is an electron-donating group through resonance, which can slightly decrease the electrophilicity of the sulfonyl sulfur. Conversely, the bromine atom at the meta-position is an electron-withdrawing group via induction, which enhances the electrophilicity of the sulfur center, making it more susceptible to nucleophilic attack by a primary amine. This electronic balance influences the reaction kinetics.[1]

  • Steric Effects : The substituents on the benzene ring can sterically hinder the approach of the nucleophile to the sulfonyl group. However, in the case of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride, the substituents are not exceptionally bulky, and their influence on the reaction rate with primary amines is generally manageable.[4][5]

The presence of the bromine atom also provides a valuable synthetic handle for post-sulfonylation modifications, such as cross-coupling reactions, further expanding the diversity of accessible molecular architectures.[6]

Reaction Mechanism: A Nucleophilic Substitution Pathway

The reaction of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride with a primary amine proceeds via a well-established nucleophilic substitution mechanism at the sulfonyl sulfur.[7][8]

Sulfonamide Formation Mechanism reagents 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride + Primary Amine (R-NH2) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product N-substituted-3-bromo-4-ethoxybenzenesulfonamide + HCl intermediate->product Chloride Elimination salt Base Hydrochloride Salt product->salt Acid-Base Reaction base Base (e.g., Pyridine, Triethylamine) base->salt Applications Workflow start 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride reaction Reaction with Primary Amines start->reaction product N-substituted-3-bromo-4-ethoxybenzenesulfonamides reaction->product diversification Further Diversification (e.g., Suzuki Coupling) product->diversification screening Biological Screening product->screening diversification->screening lead_opt Lead Optimization screening->lead_opt

Sources

Method

catalytic conditions for reactions involving 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride

Initiating Data Collection I'm now diving deep into Google, aiming to comprehensively map out the catalytic reactions of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride. My focus is on various reaction types, identifying sui...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now diving deep into Google, aiming to comprehensively map out the catalytic reactions of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride. My focus is on various reaction types, identifying suitable catalysts, pinpointing ideal reaction conditions, and understanding the underlying mechanisms involved. I'm building a robust foundation of information through these initial searches.

Refining Search Strategies

I'm now zeroing in on key catalytic systems. Specifically, I'm focusing on palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings. I'm also hunting for detailed experimental protocols, including reagent quantities, solvents, and reaction times. I'm hoping to understand the reasoning behind choices of catalysts, ligands, bases, and solvents in an attempt to understand causality. I'm targeting peer-reviewed publications and chemical databases to ensure scientific rigor. Finally, I will compile this information to construct a detailed guide.

Deepening Analysis of Catalysis

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Initiating Data Gathering

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I'm now diving deeper into the nuances of these reactions. While the initial search gave a good overview, I need specific protocols for reactions involving 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride. The challenge is to differentiate conditions that favor the C-Br bond versus the C-S bond. I have general protocols and mechanistic information on catalysts, ligands, bases, and solvents to use to accomplish that, I will need some refinement.

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I've expanded my search to be more specific! The foundational overview is great, and confirms the applicability of reactions like Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination to aryl sulfonyl chlorides. However, I need to focus on protocols for the specific compound. Finding protocols for 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride is the new goal, and I'll consider close analogues if needed. I can now refine the catalyst, ligand, base, and solvent search in more detail.

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Pinpointing Reactivity Challenges

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Evaluating Catalytic Pathways

I've got more clarity on the challenge, and I've started the structure. My follow-up searches revealed further detail on Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions, which is a good foundation. The crucial issue is the competitive reactivity, and how to make the right choice between the bonds. I need to get into the heart of predicting and controlling reactivity, looking for similar cross-coupling systems.

Considering Reactivity Trends

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Evaluating Reaction Specificity

I'm now diving into the relative reactivity of C-Br versus C-SO2Cl bonds in palladium-catalyzed reactions. The data strongly suggests C-Br is much more reactive, a key factor for designing selectivity. I'm focusing on finding specific protocols for 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride, but I'll start constructing the application note, including the introductory sections and synthesis overview.

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Application

Application Notes and Protocols for the Synthesis of Novel Compounds Using 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking New Chemical Space with a Versatile Sulfonyl Chloride In the landscape of modern medicinal chemistry and drug discovery, the develop...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Chemical Space with a Versatile Sulfonyl Chloride

In the landscape of modern medicinal chemistry and drug discovery, the development of novel molecular entities with tailored pharmacological profiles is paramount. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, anticancer, anti-inflammatory, and diuretic drugs.[1] The synthetic accessibility and modular nature of sulfonamides allow for extensive structure-activity relationship (SAR) studies, making them a cornerstone in the design of new therapeutics.

This application note provides a comprehensive guide to the synthesis and application of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride, a versatile building block for the creation of novel sulfonamide derivatives and other complex molecules. The presence of the bromine atom and the ethoxy group on the benzene ring offers multiple points for further chemical modification, enabling the exploration of new chemical space and the development of compounds with unique properties.

We will delve into the synthesis of this key reagent, provide detailed protocols for its use in the synthesis of novel sulfonamides, and discuss the characterization and safety considerations associated with these compounds. The aim is to equip researchers with the practical knowledge and in-depth understanding necessary to effectively utilize 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride in their synthetic endeavors.

Chemical Properties and Reactivity of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride

3-Bromo-4-ethoxybenzene-1-sulfonyl chloride is a reactive electrophile, a characteristic attributed to the electron-withdrawing nature of the sulfonyl chloride group. The chlorine atom is a good leaving group, readily displaced by nucleophiles. The reactivity of the sulfonyl chloride is further influenced by the substituents on the aromatic ring. The ethoxy group is an electron-donating group, which can slightly modulate the reactivity of the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride. The bromine atom, while being deactivating, provides a valuable handle for subsequent cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, thus expanding the synthetic utility of the resulting sulfonamides.

The primary reaction of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride is with primary and secondary amines to form the corresponding N-substituted sulfonamides. This reaction typically proceeds under basic conditions to neutralize the hydrochloric acid byproduct and to ensure the amine is in its more nucleophilic free base form.

Synthesis of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride

While 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride is commercially available from suppliers such as BLD Pharm, its synthesis in the laboratory can be achieved from the corresponding 2-bromo-1-ethoxybenzene. The following protocol is adapted from a similar procedure for the synthesis of 3-bromo-4-methoxybenzenesulfonyl chloride.[2]

Protocol 1: Synthesis of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride

Materials:

  • 2-Bromo-1-ethoxybenzene

  • Chlorosulfonic acid

  • Chloroform

  • Crushed ice

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-bromo-1-ethoxybenzene (1 equivalent) in chloroform.

  • Cool the solution to -5 to 0 °C using an ice-salt bath.

  • Slowly add chlorosulfonic acid (3 equivalents) dropwise to the cooled solution over a period of 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with chloroform.

  • Combine the organic layers and wash with cold water and then with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride.

  • The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent system like hexane/ethyl acetate if necessary.

Safety Precautions:

  • Chlorosulfonic acid is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn.

  • The reaction is exothermic, and careful temperature control is crucial.

Synthesis of Novel Sulfonamides

The reaction of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride with a diverse range of primary and secondary amines allows for the synthesis of a library of novel sulfonamides.

Protocol 2: General Procedure for the Synthesis of N-Substituted 3-Bromo-4-ethoxybenzenesulfonamides

Materials:

  • 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride

  • Primary or secondary amine (e.g., aniline, benzylamine, piperidine)

  • Triethylamine or pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 5% Citric acid solution or 1 M HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the amine (1.2 equivalents) and triethylamine (1.5 equivalents) in dichloromethane.

  • To this solution, add a solution of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride (1 equivalent) in dichloromethane dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with dichloromethane and wash with 5% citric acid solution or 1 M HCl to remove excess base and amine.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) or by recrystallization to afford the pure N-substituted 3-bromo-4-ethoxybenzenesulfonamide.

Table 1: Representative Examples of Sulfonamide Synthesis

Amine NucleophileProductTypical Yield (%)
AnilineN-phenyl-3-bromo-4-ethoxybenzenesulfonamide85-95%
BenzylamineN-benzyl-3-bromo-4-ethoxybenzenesulfonamide80-90%
Piperidine1-(3-Bromo-4-ethoxyphenylsulfonyl)piperidine90-98%
4-FluoroanilineN-(4-fluorophenyl)-3-bromo-4-ethoxybenzenesulfonamide82-92%

Experimental Workflow and Data Presentation

The general workflow for the synthesis and purification of novel sulfonamides is depicted in the following diagram:

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis reagents Amine + Base in Solvent reaction Reaction Mixture (Stirring at RT) reagents->reaction sulfonyl_chloride 3-Bromo-4-ethoxybenzene- 1-sulfonyl chloride sulfonyl_chloride->reaction quenching Quenching & Extraction reaction->quenching washing Washing Steps quenching->washing drying Drying & Filtration washing->drying concentration Concentration drying->concentration purification Column Chromatography or Recrystallization concentration->purification characterization Characterization (NMR, MS, IR) purification->characterization

Caption: General workflow for the synthesis of novel sulfonamides.

Characterization of Novel Compounds

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the structure of the molecule. For example, in the 1H NMR spectrum of a typical N-aryl-3-bromo-4-ethoxybenzenesulfonamide, one would expect to see characteristic signals for the aromatic protons, the ethoxy group (a triplet and a quartet), and the N-H proton of the sulfonamide (if present).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound and confirm its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic functional groups, particularly the S=O stretching vibrations of the sulfonyl group (typically in the range of 1350-1300 cm-1 and 1160-1120 cm-1) and the N-H stretching vibration of the sulfonamide (around 3300 cm-1).

  • Melting Point: The melting point of a solid compound is a good indicator of its purity.

Table 2: Representative Spectroscopic Data for an N-Aryl-3-bromo-4-ethoxybenzenesulfonamide (Predicted)

Proton (1H NMR)Chemical Shift (δ, ppm)Carbon (13C NMR)Chemical Shift (δ, ppm)
Ar-H (multiple)7.0 - 8.0Ar-C (multiple)110 - 160
-OCH2CH3 (quartet)~4.1-OCH2CH3~65
-OCH2CH3 (triplet)~1.4-OCH2CH3~15
-NH- (singlet)8.5 - 10.5

Note: The exact chemical shifts will vary depending on the specific amine used and the solvent.

Advanced Synthetic Applications

The utility of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride extends beyond the synthesis of simple sulfonamides. The bromine atom serves as a versatile handle for further functionalization through various cross-coupling reactions.

advanced_synthesis cluster_reactions Reaction Pathways cluster_products Novel Compound Classes start 3-Bromo-4-ethoxybenzene- 1-sulfonyl chloride sulfonamide Sulfonamide Synthesis (with R-NHR') start->sulfonamide suzuki Suzuki Coupling (with R-B(OH)2) sulfonamide->suzuki heck Heck Coupling (with Alkene) sulfonamide->heck buchwald Buchwald-Hartwig Amination (with R''-NH2) sulfonamide->buchwald product_sulfonamide Diverse Sulfonamides sulfonamide->product_sulfonamide product_biaryl Biaryl Sulfonamides suzuki->product_biaryl product_alkenyl Alkenyl-substituted Sulfonamides heck->product_alkenyl product_amino Amino-substituted Sulfonamides buchwald->product_amino

Caption: Advanced synthetic applications of the core scaffold.

This multi-directional approach allows for the rapid generation of diverse compound libraries, which is highly valuable in the hit-to-lead and lead optimization phases of drug discovery.

Safety and Handling

As with all sulfonyl chlorides, 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride should be handled with care. It is corrosive and moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate PPE should be worn. In case of contact with skin or eyes, flush immediately with copious amounts of water. Store the reagent in a tightly sealed container in a cool, dry place.

Conclusion

3-Bromo-4-ethoxybenzene-1-sulfonyl chloride is a valuable and versatile reagent for the synthesis of novel sulfonamides and other complex organic molecules. Its straightforward synthesis and reactivity with a wide range of nucleophiles, coupled with the potential for further functionalization via the bromo substituent, make it an attractive building block for medicinal chemists and drug development professionals. The protocols and guidelines presented in this application note are intended to facilitate the effective use of this reagent in the quest for new and improved therapeutic agents.

References

  • PubChem. (n.d.). 3-bromo-4-ethoxybenzene-1-sulfonyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 3-bromo-4-ethoxybenzene-1-sulfonamide. Retrieved from [Link]

  • DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641. Retrieved from [Link]

  • Maji, B., Duan, X.-H., Jüstel, P. M., & Ofial, A. R. (2021). Nucleophilic Reactivities of Thiophenolates. The Journal of Organic Chemistry, 86(8), 5965–5972. Retrieved from [Link]

  • Youn, S. W., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213. Retrieved from [Link]

Sources

Method

Application Note: Strategic Use of Protecting Groups in Reactions with 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride

Introduction: Unlocking the Potential of a Versatile Reagent 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride is a key bifunctional building block in modern organic synthesis, particularly in the development of pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Reagent

3-Bromo-4-ethoxybenzene-1-sulfonyl chloride is a key bifunctional building block in modern organic synthesis, particularly in the development of pharmaceutical agents and functional materials. Its structure presents two distinct reactive sites: a highly electrophilic sulfonyl chloride group, ideal for forming stable sulfonamides and sulfonate esters, and an aryl bromide, amenable to a wide array of metal-catalyzed cross-coupling reactions.[1] This dual reactivity, while offering significant synthetic flexibility, also presents a formidable challenge: achieving chemoselectivity. Uncontrolled reactions with polyfunctional substrates can lead to a mixture of products, reducing yields and complicating purification.

This application note serves as a technical guide for researchers, scientists, and drug development professionals on implementing effective protecting group strategies to navigate the reactivity of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride. We will provide not only detailed, step-by-step protocols but also the underlying chemical principles that govern the selection and application of these strategies. The focus is to empower the synthetic chemist to precisely control reaction outcomes, ensuring that this versatile reagent is utilized to its fullest potential.

The Reactivity Landscape of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride

To devise an effective strategy, one must first understand the inherent reactivity of the functional groups .

  • The Sulfonyl Chloride (-SO₂Cl): This is the most reactive site on the molecule. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. It reacts readily with a wide range of nucleophiles, most notably primary and secondary amines, to form robust sulfonamides.[2][3] It also reacts with alcohols and phenols to yield sulfonate esters, which are excellent leaving groups in subsequent nucleophilic substitution reactions.[4][5]

  • The Aryl Bromide (-Br): This site is a classic handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions typically require conditions (e.g., palladium catalysts, bases, elevated temperatures) under which a pre-existing sulfonamide or sulfonate ester is generally stable.

  • The Ethoxy Ether (-OEt): The ethoxy group is largely unreactive under standard sulfonylation and cross-coupling conditions. It is a stable ether linkage, though it can be cleaved under harsh acidic conditions (e.g., refluxing HBr), which are not typically employed in the reactions discussed herein.

The primary synthetic challenge arises when reacting 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride with a substrate containing multiple nucleophilic sites. For instance, a molecule with both a primary and a secondary amine, or an amine and a hydroxyl group, will react unselectively, necessitating a protection strategy.

Core Application: Chemoselective Sulfonylation of Amines

The formation of sulfonamides is the most common application of sulfonyl chlorides.[6] Amines, being highly nucleophilic, react rapidly. However, this reactivity can be problematic. Primary amines (R-NH₂) can undergo a second sulfonylation on the nitrogen atom after deprotonation of the initial sulfonamide, leading to undesired di-tosylated byproducts, especially if excess base or forcing conditions are used.[7] Furthermore, in molecules with multiple amine groups of differing reactivity, selective sulfonylation of one site is often required.

Strategy 1: Preventing Di-Sulfonylation of Primary Amines

The most reliable method to ensure mono-sulfonylation of a primary amine is to temporarily protect it as a carbamate, such as a tert-butyloxycarbonyl (Boc) derivative. The Boc group effectively "tames" the nucleophilicity of the amine by delocalizing the nitrogen's lone pair of electrons, rendering it unreactive towards the sulfonyl chloride.[8][9] The protected amine can then be selectively deprotected under acidic conditions that leave the newly formed sulfonamide intact.

G cluster_0 Step 1: Protection cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Deprotection A Primary Amine (R-NH₂) B Boc-Protected Amine (R-NHBoc) A->B Boc₂O, Base C Sulfonylation Reaction B->C D Protected Sulfonamide C->D E Final Mono-Sulfonamide Product D->E TFA or HCl Reagent 3-Bromo-4-ethoxybenzene- 1-sulfonyl chloride Reagent->C

Caption: Workflow for controlled mono-sulfonylation of a primary amine.

  • Materials:

    • Primary amine (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Procedure:

    • Dissolve the primary amine in DCM.

    • Add the base (TEA or DIPEA) and stir for 5 minutes at room temperature.

    • Add Boc₂O portion-wise to the solution. The reaction is often mildly exothermic.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting amine is consumed.

    • Quench the reaction with water and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Boc-protected amine is often pure enough for the next step, or it can be purified by column chromatography.

  • Materials:

    • Boc-protected amine (1.0 eq)

    • 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride (1.05 eq)

    • Pyridine or 4-Dimethylaminopyridine (DMAP) (catalytic) with TEA (1.5 eq)

    • Dichloromethane (DCM) as solvent

  • Procedure:

    • Dissolve the Boc-protected amine in DCM.

    • Add the base (Pyridine or TEA/DMAP).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride in DCM dropwise over 15-30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Perform an aqueous workup, washing sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer, filter, and concentrate. Purify the resulting protected sulfonamide by column chromatography.

  • Materials:

    • Protected sulfonamide (1.0 eq)

    • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

    • Dichloromethane (DCM) as co-solvent (optional)

  • Procedure:

    • Dissolve the protected sulfonamide in DCM.

    • Add an excess of the acidic deprotection agent (e.g., 20-50% TFA in DCM, or 4M HCl in Dioxane).

    • Stir at room temperature for 1-3 hours. Monitor the reaction by TLC.

    • Once complete, carefully concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

    • Re-dissolve the residue in an organic solvent and wash with a saturated NaHCO₃ solution to neutralize any remaining acid.

    • Dry, filter, and concentrate to yield the final mono-sulfonamide product.

Strategy 2: Orthogonal Protection for Polyfunctional Molecules

In more complex syntheses, a molecule may contain multiple functional groups that require protection. An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others.[10][11] This is crucial when sequential modifications are planned. For amines, the acid-labile Boc group and the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group are a common orthogonal pair.

  • Boc Group: Removed with strong acid (TFA, HCl). Stable to bases like piperidine.

  • Fmoc Group: Removed with a mild base, typically 20% piperidine in DMF. Stable to acid.

This allows the chemist to "unmask" a specific amine for reaction with 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride while other amines remain protected.

G cluster_protection Protection cluster_deprotection Selective Deprotection & Reaction Start Polyamine Substrate (H₂N-R-NH-R') Protect_Boc Protect Primary Amine (Boc-NH-R-NH-R') Start->Protect_Boc Boc₂O Protect_Fmoc Protect Secondary Amine (Boc-NH-R-N(Fmoc)-R') Protect_Boc->Protect_Fmoc Fmoc-Cl Deprotect_Fmoc 1. Add Piperidine (Base) 2. React with Sulfonyl Chloride Protect_Fmoc->Deprotect_Fmoc Deprotect_Boc 1. Add TFA (Acid) 2. React with Sulfonyl Chloride Protect_Fmoc->Deprotect_Boc Product_A Product A (Boc-NH-R-N(SO₂Ar)-R') Deprotect_Fmoc->Product_A Product_B Product B (ArSO₂-NH-R-N(Fmoc)-R') Deprotect_Boc->Product_B

Caption: Orthogonal strategy enabling selective reaction at different amine sites.

Advanced Strategy: Protecting the Sulfonyl Chloride Group

While less common, scenarios exist where the aryl bromide must be modified (e.g., via a Grignard or lithiation reaction) before the sulfonyl chloride is used. In these cases, the highly reactive sulfonyl chloride must first be "masked" in a more stable form. A robust method is to convert it into a sulfonyl hydrazide.[12] Sulfonyl hydrazides are significantly more stable than sulfonyl chlorides and can be cleanly converted back to the sulfonyl chloride upon completion of the other synthetic steps.

Protocol 2.1: Protection as a Sulfonyl Hydrazide
  • Materials:

    • 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride (1.0 eq)

    • Hydrazine hydrate (N₂H₄·H₂O) (2.0 eq)

    • Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the sulfonyl chloride in THF and cool to 0 °C.

    • Slowly add hydrazine hydrate. A precipitate will likely form.

    • Stir at 0 °C for 1 hour, then at room temperature for 2 hours.

    • Filter the solid and wash with cold water to remove hydrazine salts.

    • Dry the solid sulfonyl hydrazide product under vacuum.

Protocol 2.2: Deprotection (Regeneration of Sulfonyl Chloride)

This protocol is based on the oxidation of sulfonyl hydrazides using N-chlorosuccinimide (NCS).[12]

  • Materials:

    • 3-Bromo-4-ethoxybenzene-1-sulfonyl hydrazide (1.0 eq)

    • N-chlorosuccinimide (NCS) (1.1 eq)

    • Acetonitrile (MeCN)

  • Procedure:

    • Suspend the sulfonyl hydrazide in acetonitrile.

    • Add NCS in one portion.

    • Stir vigorously at room temperature. The reaction often proceeds rapidly, as indicated by gas evolution (N₂) and a color change.

    • After 30-60 minutes, filter off the succinimide byproduct.

    • The filtrate contains the regenerated 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride in solution, which can be used directly or isolated by removing the solvent.

Quantitative Data Summary

The following table summarizes typical conditions and expected outcomes for the key protocols described in this note. Yields are representative and may vary based on the specific substrate.

Protocol Key Reagents Solvent Temp (°C) Time (h) Typical Yield
1.1: Boc Protection Boc₂O, TEADCMRT2 - 4>95%
1.2: Sulfonylation Ar-SO₂Cl, PyridineDCM0 to RT12 - 1880-95%
1.3: Boc Deprotection TFA or 4M HClDCMRT1 - 3>90%
2.1: Hydrazide Formation N₂H₄·H₂OTHF0 to RT385-95%
2.2: Hydrazide Cleavage NCSMeCNRT0.5 - 1>90%

Conclusion

3-Bromo-4-ethoxybenzene-1-sulfonyl chloride is a powerful synthetic intermediate whose full potential is realized through the judicious application of protecting group strategies. By temporarily masking reactive amine functionalities, chemists can direct the reactivity of the sulfonyl chloride group with high precision, preventing side reactions and enabling the construction of complex molecular architectures. The use of orthogonal protecting groups further expands the synthetic possibilities, allowing for sequential, site-selective modifications. The strategies and protocols outlined in this guide provide a robust framework for leveraging this versatile building block to achieve specific synthetic goals with high efficiency and control.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Percec, V., et al. (2002). Synthesis of Functional Aromatic Multisulfonyl Chlorides and Their Masked Precursors. The Journal of Organic Chemistry. Available at: [Link]

  • Percec, V., et al. (2002). Synthesis of Functional Aromatic Multisulfonyl Chlorides and Their Masked Precursors. The Journal of Organic Chemistry. Available at: [Link]

  • Gros, P., et al. (2013). Synthesis of sulfonic acid derivatives by oxidative deprotection of thiols using tert-butyl hypochlorite. Organic Letters. Available at: [Link]

  • van der Est, R., et al. (2021). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules. Available at: [Link]

  • Chem-Station. (2014). Sulfonyl Protective Groups. Chem-Station International Edition. Available at: [Link]

  • Ellman, J. A. (1999). Peptide synthesis with sulfonyl protecting groups. Google Patents.
  • Organic Syntheses. (2007). 2-(TRIMETHYLSILYL)ETHANESULFONYL CHLORIDE (SES-Cl). Organic Syntheses Procedure. Available at: [Link]

  • Averill, K. M., & Roberts, J. C. (2014). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC. Available at: [Link]

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available at: [Link]

  • ResearchGate. (2017). Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. Available at: [Link]

  • Chemistry LibreTexts. (2021). Protection of Amino Groups in Synthesis. Available at: [Link]

  • Orentas, E., & Javorskis, T. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry. Available at: [Link]

  • Rummle, P., et al. (2019). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. MDPI. Available at: [Link]

  • ResearchGate. (2014). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant. Available at: [Link]

  • Wikipedia. Protecting group. Available at: [Link]

  • PubChem. Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. Available at: [Link]

  • King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. Available at: [Link]

  • PubChem. 3-bromo-4-ethoxybenzene-1-sulfonyl chloride. Available at: [Link]

  • AbacipharmTech. 3-Bromo-4-methoxybenzene-1-sulfonyl chloride. Available at: [Link]

  • Xu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. Available at: [Link]

  • PubChem. 3-Bromo-4-chlorobenzene-1-sulfonyl chloride. Available at: [Link]

  • ResearchGate. (2020). Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. Available at: [Link]

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Application

one-pot synthesis methods utilizing 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride

Application Note & Protocols Topic: One-Pot Synthesis Methods Utilizing 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride Audience: Researchers, scientists, and drug development professionals. Harnessing 3-Bromo-4-ethoxybenzen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: One-Pot Synthesis Methods Utilizing 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride

Audience: Researchers, scientists, and drug development professionals.

Harnessing 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride for Efficient One-Pot Synthesis of Novel Sulfonamide Scaffolds

Abstract This guide provides a detailed exploration of one-pot synthesis methodologies centered on the versatile building block, 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride. Sulfonamides are a cornerstone of medicinal chemistry, present in numerous blockbuster drugs, and valued as stable bioisosteres of amides.[1][2][3] The strategic placement of a bromine atom on the phenyl ring of the title compound offers a powerful synthetic handle for subsequent functionalization, such as palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of molecular complexity from a single starting material. We present a foundational protocol for a robust one-pot sulfonamidation reaction and further explore the potential for tandem, multi-step syntheses, providing researchers with a practical framework for accelerating drug discovery and chemical biology workflows.

Part I: Foundational Principles & Mechanistic Overview

The Strategic Value of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride

3-Bromo-4-ethoxybenzene-1-sulfonyl chloride is a trifunctional reagent of significant interest in synthetic and medicinal chemistry. Its utility is derived from three key structural features:

  • The Sulfonyl Chloride Moiety (-SO₂Cl): This is a highly reactive electrophilic group, primed for reaction with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. This reaction is the cornerstone of the protocols described herein.

  • The Bromine Atom (-Br): Positioned on the aromatic ring, the bromine atom is an exceptionally useful functional group. It is a key participant in a multitude of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds. This feature allows for late-stage diversification of the molecular scaffold. The introduction of bromine into a molecule can also favorably modulate drug-target interactions through a phenomenon known as "halogen bonding".[4]

  • The Ethoxy Group (-OCH₂CH₃): This group influences the molecule's overall physicochemical properties, such as lipophilicity and solubility. It can also engage in specific hydrogen bonding interactions within a biological target.

The combination of these features in a single reagent makes it an ideal candidate for diversity-oriented synthesis, particularly within a one-pot framework that maximizes efficiency.

Rationale for the One-Pot Approach

One-pot synthesis, the practice of performing multiple consecutive reactions in a single reactor, offers numerous advantages over traditional multi-step procedures. These include:

  • Increased Efficiency: Eliminates the need for intermediate workup and purification steps, saving significant time and resources.

  • Reduced Waste: Minimizes the use of solvents and purification media, leading to greener and more sustainable chemical processes.

  • Improved Yields: Avoids material loss that inevitably occurs during the isolation and transfer of intermediate compounds.

In the context of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride, a one-pot approach allows for the initial, rapid formation of a sulfonamide, followed by a subsequent, in-situ functionalization at the bromine position, all without isolating the brominated sulfonamide intermediate.

Causality Behind Key Experimental Parameters

Understanding the "why" behind protocol steps is critical for successful execution and troubleshooting.

  • Base Selection: The reaction of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl). This acid must be neutralized by a base to prevent the protonation of the amine nucleophile, which would render it unreactive. The ideal base is non-nucleophilic, such as triethylamine (TEA) or pyridine, to avoid competing with the desired amine reactant.

  • Solvent Choice: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN) are preferred. They are excellent at dissolving the reactants while remaining inert to the highly electrophilic sulfonyl chloride. DCM is often a first choice due to its ease of removal during workup.

  • Temperature Control: The initial reaction between the sulfonyl chloride and amine is often highly exothermic. Starting the reaction at a reduced temperature (e.g., 0 °C) helps to control the reaction rate, prevent the formation of side products, and ensure safety. The reaction is then typically allowed to warm to room temperature to drive it to completion.

Part II: Experimental Protocols & Data

Protocol 1: General One-Pot Synthesis of N-Substituted 3-Bromo-4-ethoxyphenylsulfonamides

This protocol details a reliable, general procedure for the synthesis of a diverse range of sulfonamides from 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride and a primary or secondary amine.

G reagents Starting Materials - 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride - Primary/Secondary Amine (R1R2NH) - Triethylamine (Base) setup Reaction Setup - Anhydrous Solvent (DCM) - Inert Atmosphere (N2 or Ar) - Cooled to 0 °C reagents->setup 1. Combine reaction One-Pot Reaction - Slow addition of amine/base mixture - Stir at 0 °C, then warm to RT setup->reaction 2. Initiate workup Aqueous Workup - Quench with water/dilute acid - Extract with organic solvent - Dry and concentrate reaction->workup 3. Isolate product Final Product N-(R1,R2)-3-Bromo-4-ethoxyphenylsulfonamide workup->product 4. Purify

Caption: General workflow for the one-pot synthesis of sulfonamides.

ReagentCAS NumberM.W. ( g/mol )Typical Stoichiometry
3-Bromo-4-ethoxybenzene-1-sulfonyl chloride1093065-10-1299.571.0 equiv
Amine (Primary or Secondary)VariesVaries1.1 equiv
Triethylamine (TEA)121-44-8101.191.5 equiv
Dichloromethane (DCM), Anhydrous75-09-284.93Solvent (e.g., 0.2 M)
Hydrochloric Acid (1 M aq.)7647-01-036.46For workup
Saturated Sodium Bicarbonate Solution (aq.)144-55-884.01For workup
Brine (Saturated NaCl solution)7647-14-558.44For workup
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)7487-88-9120.37Drying agent
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride (1.0 equiv).

  • Dissolution: Dissolve the sulfonyl chloride in anhydrous dichloromethane (to a concentration of approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Preparation: In a separate vial, dissolve the desired amine (1.1 equiv) and triethylamine (1.5 equiv) in a small amount of anhydrous dichloromethane.

  • Reaction Initiation: Add the amine/triethylamine solution dropwise to the cooled, stirring solution of the sulfonyl chloride over 5-10 minutes. A white precipitate (triethylammonium chloride) will likely form.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.

  • Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup - Quenching: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel.

  • Workup - Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 3-bromo-4-ethoxyphenylsulfonamide.

The following table illustrates the expected outcomes for this protocol with a variety of amine coupling partners.

EntryAmine PartnerProduct StructureExpected Yield
1BenzylamineN-benzyl-3-bromo-4-ethoxybenzenesulfonamide85-95%
2Morpholine4-((3-bromo-4-ethoxyphenyl)sulfonyl)morpholine90-98%
3AnilineN-(phenyl)-3-bromo-4-ethoxybenzenesulfonamide75-85%
4(R)-α-Methylbenzylamine(R)-N-(1-phenylethyl)-3-bromo-4-ethoxybenzenesulfonamide80-90%

Part III: Advanced One-Pot Tandem Reactions

The true power of using 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride lies in the ability to perform sequential reactions in a single pot. A prime example is a one-pot sulfonamidation followed by a Suzuki cross-coupling reaction . This allows for the creation of complex biaryl sulfonamides, a privileged scaffold in drug discovery, in a highly streamlined fashion.

Conceptual Tandem Workflow: Sulfonamidation-Suzuki Coupling

This advanced protocol builds directly upon Protocol 1. After the sulfonamide formation is complete, new reagents are added directly to the reaction vessel to initiate the cross-coupling step.

G cluster_0 Phase 1: Sulfonamidation (in situ) cluster_1 Phase 2: Suzuki Coupling (in situ) start 3-Bromo-4-ethoxybenzene- 1-sulfonyl chloride + Amine intermediate Intermediate: N-R-3-Bromo-4-ethoxyphenylsulfonamide (Not Isolated) start->intermediate Base, DCM, 0°C -> RT reagents_suzuki Reagent Addition: - Arylboronic Acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Aqueous Base (e.g., Na₂CO₃) - Co-solvent (e.g., Toluene/EtOH) intermediate->reagents_suzuki Direct Addition to Pot final_product Final Product: N-R-4'-Aryl-4-ethoxybiphenyl-3-sulfonamide reagents_suzuki->final_product Heat (e.g., 80 °C)

Caption: Workflow for a tandem one-pot Sulfonamidation-Suzuki reaction.

Causality and Considerations for Tandem Reactions:

  • Catalyst and Ligand Choice: A robust palladium catalyst, such as Pd(PPh₃)₄ or one based on a Buchwald-type ligand, is necessary for the Suzuki coupling. The choice may depend on the steric and electronic nature of the coupling partners.

  • Solvent System: The initial solvent (e.g., DCM) is often not ideal for Suzuki couplings. It may need to be removed and replaced, or a biphasic system with a co-solvent like toluene or ethanol can be introduced along with the aqueous base.

  • Base Compatibility: The base used for the Suzuki reaction (e.g., Na₂CO₃, K₂CO₃) must be added in the second step and is typically stronger and used in an aqueous solution, creating a biphasic reaction environment.

This tandem approach represents a significant step towards maximizing synthetic efficiency and is highly encouraged for building libraries of complex molecules for screening and lead optimization in drug development programs.

References

  • Pedersen, P. S., Blakemore, D. C., Chinigo, G. M., Knauber, T., & MacMillan, D. W. C. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21189–21196. [Link][1][5]

  • Macmillan Group, Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link][2]

  • Veisi, H. (2012). A Convenient One-Pot Synthesis of Sulfonamides from Thiols and Disulfides. Bulletin of the Korean Chemical Society, 33(2), 383-387. [Link][6]

  • Veisi, H. (2011). One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols using Chloramine-T. ResearchGate. [Link][7]

  • ResearchGate. Application of Sulfonyl in Drug Design. [Link][8]

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  • Serafin, K., & Brąse, S. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Bioorganic & Medicinal Chemistry. [Link][4]

Sources

Method

functionalization of heterocyclic compounds with 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride

An Application Guide to the Functionalization of Heterocyclic Compounds with 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Role of Sulfonylated...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Functionalization of Heterocyclic Compounds with 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of Sulfonylated Heterocycles in Modern Drug Discovery

Heterocyclic compounds form the backbone of a vast majority of biologically active molecules, with over 85% of all such entities containing a heterocyclic scaffold.[1] Their prevalence in medicinal chemistry is a testament to their ability to engage in specific molecular interactions with biological targets, and their structures provide a versatile framework for chemical modification.[1][2] The introduction of a sulfonyl group (—SO₂—) onto a heterocyclic core is a powerful and widely utilized strategy in drug design.[3] This functionalization can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and bioavailability.[3] The resulting sulfonamides are key structural motifs found in a wide array of therapeutic agents, from antibacterials to anticancer drugs.

This guide focuses on the application of a specific and highly versatile reagent: 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride . This reagent is not merely a source of a sulfonyl group; its unique substitution pattern offers significant advantages for medicinal chemists. The ethoxy group can modulate solubility and engage in specific hydrogen bond interactions, while the bromine atom serves as a valuable synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling rapid library generation and late-stage diversification of drug candidates.[4]

Herein, we provide a comprehensive technical overview, field-proven protocols, and mechanistic insights for the effective functionalization of key heterocyclic systems using this reagent. The methodologies are designed to be robust, scalable, and adaptable for professionals in pharmaceutical research and development.

Reagent Profile: 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride

Before proceeding to experimental protocols, a thorough understanding of the primary reagent is essential.

PropertyValueSource / Notes
Molecular Formula C₈H₈BrClO₃S-
Molecular Weight 299.57 g/mol -
Appearance Typically an off-white to light yellow solidInferred from similar compounds
Key Hazards Causes severe skin burns and eye damage. Reacts with water.Inferred from analogous sulfonyl chlorides.[5][6][7]
Storage Store in a cool, dry place under an inert atmosphere (e.g., Nitrogen or Argon). Keep away from moisture.Standard practice for sulfonyl chlorides.

Causality Behind Handling Procedures: Sulfonyl chlorides are highly electrophilic at the sulfur atom. This reactivity makes them excellent sulfonating agents but also susceptible to hydrolysis by atmospheric or solvent moisture, which would deactivate the reagent by forming the corresponding sulfonic acid. Therefore, all manipulations must be conducted under anhydrous conditions. Their corrosive nature necessitates the use of appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[6] All reactions should be performed in a well-ventilated chemical fume hood.

General Reaction Mechanism: Nucleophilic Sulfonylation

The functionalization of nitrogen-containing heterocycles with 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride typically proceeds via a nucleophilic substitution at the sulfur atom. The reaction is most common at a nucleophilic nitrogen atom within the heterocycle, though C-H functionalization is also possible under specific catalytic conditions.[8][9]

The process for N-sulfonylation can be visualized as a two-step sequence:

  • Deprotonation: A base is used to remove the proton from the N-H bond of the heterocycle, generating a more nucleophilic anionic species. The choice of base is critical and depends on the pKa of the heterocycle's N-H bond.

  • Nucleophilic Attack: The resulting heterocyclic anion attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion as a leaving group and forming the new N—S bond.

Caption: General mechanism for N-sulfonylation of heterocycles.

Experimental Protocols

The following protocols are designed as self-validating systems, including details on reagent stoichiometry, reaction monitoring, workup, and product characterization.

Protocol 1: N-Sulfonylation of Indole

Indoles are privileged scaffolds in medicinal chemistry. N-sulfonylation protects the indole nitrogen, alters its electronic properties, and can direct subsequent electrophilic substitution to other positions on the ring.

Rationale for Experimental Choices:

  • Solvent: Anhydrous Dichloromethane (DCM) is chosen for its ability to dissolve the starting materials and its inertness under the reaction conditions.

  • Base: Triethylamine (Et₃N) is a convenient organic base that acts as an acid scavenger, neutralizing the HCl generated during the reaction. For less reactive indoles or when a stronger base is needed, sodium hydride (NaH) can be used in a solvent like THF or DMF to irreversibly deprotonate the indole nitrogen.

  • Temperature: The reaction is initiated at 0 °C to control the initial exotherm upon addition of the highly reactive sulfonyl chloride, minimizing potential side reactions.

Step-by-Step Methodology:

  • To a dry round-bottom flask under an argon or nitrogen atmosphere, add indole (1.0 eq.).

  • Dissolve the indole in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine (1.5 eq.) to the stirred solution.

  • In a separate flask, dissolve 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride (1.2 eq.) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the indole solution over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor Progress: Track the consumption of the starting indole using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure N-sulfonylated indole.

Expected Product Characterization Data (Representative):

  • ¹H NMR: Expect a downfield shift of the indole protons, particularly those nearest the nitrogen. The aromatic protons from the benzenesulfonyl group will appear in the aromatic region.

  • ¹³C NMR: The carbon signals of the indole ring will shift upon sulfonylation. The characteristic C=S carbon is absent.

  • MS (ESI): The mass spectrum should show a clear molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated mass of the product.

  • IR: Appearance of strong S=O stretching bands around 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹.

Protocol 2: N-Sulfonylation of Imidazole

Imidazole is another fundamental heterocycle present in numerous pharmaceuticals. Its N-sulfonylation can be used to protect one of the nitrogen atoms or to create bioactive sulfonamides.

Rationale for Experimental Choices:

  • Solvent: Anhydrous Tetrahydrofuran (THF) is a suitable polar aprotic solvent.

  • Base: Sodium hydride (NaH, 60% dispersion in mineral oil) is a strong, non-nucleophilic base required to effectively deprotonate the imidazole N-H (pKa ≈ 14.5).[10] This ensures the formation of the sodium imidazolide salt, which is a potent nucleophile.

  • Temperature: The initial deprotonation is performed at 0 °C for safety and control, as the reaction with NaH can be vigorous and evolves hydrogen gas.

Step-by-Step Methodology:

  • To a dry, three-neck round-bottom flask equipped with a dropping funnel and under an argon or nitrogen atmosphere, add sodium hydride (1.2 eq., 60% dispersion in oil).

  • Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous THF to the flask and cool the resulting suspension to 0 °C.

  • Dissolve imidazole (1.0 eq.) in anhydrous THF and add it dropwise to the stirred NaH suspension. (CAUTION: Hydrogen gas is evolved).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes to ensure complete deprotonation.

  • Re-cool the solution to 0 °C.

  • Add a solution of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride (1.1 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Remove the THF under reduced pressure.

  • Partition the remaining residue between ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

// Define nodes with colors from the palette start [label="Start:\nDry Glassware under Inert Gas", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Add Heterocycle &\nAnhydrous Solvent", fillcolor="#FFFFFF", fontcolor="#202124"]; cool [label="Cool to 0 °C", fillcolor="#FFFFFF", fontcolor="#202124"]; base [label="Add Base\n(e.g., Et₃N or NaH)", fillcolor="#FFFFFF", fontcolor="#202124"]; sulfonyl_chloride [label="Add Sulfonyl Chloride\nSolution Dropwise", fillcolor="#FBBC05", fontcolor="#202124"]; react [label="Stir at RT\n(Monitor by TLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup:\nQuench, Extract, Wash, Dry", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="Purification:\nFlash Column Chromatography", fillcolor="#FFFFFF", fontcolor="#202124"]; characterize [label="Characterization:\nNMR, MS, IR", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="Pure Product", fillcolor="#F1F3F4", fontcolor="#202124"];

// Define edges to show workflow start -> reagents; reagents -> cool; cool -> base; base -> sulfonyl_chloride; sulfonyl_chloride -> react; react -> workup; workup -> purify; purify -> characterize; characterize -> end; }

Caption: A typical experimental workflow for N-sulfonylation.

Comparative Data and Substrate Scope

The choice of reaction conditions can significantly impact the outcome. The following table provides representative data for the sulfonylation of various heterocyclic substrates to guide experimental design.

HeterocycleBase (eq.)SolventTemp (°C)Time (h)Approx. Yield (%)Notes
IndoleEt₃N (1.5)DCM0 → RT392Standard, clean reaction.
PyrroleNaH (1.2)THF0 → RT485Pyrrole is more acidic than indole; NaH works well.
ImidazoleNaH (1.2)THF0 → RT588Strong base required for efficient deprotonation.
BenzimidazoleK₂CO₃ (2.0)DMFRT1278Milder conditions can be used, but require longer times.
PyrazoleEt₃N (1.5)DCM0 → RT690Generally reactive and straightforward.
4-MethylpyridineEt₃N (2.0)DCMRT2445C-sulfonylation at the methyl group, not N-sulfonylation.[11]

Logic of Parameter Selection:

// Nodes for Parameters Base [label="Base Choice", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,2!"]; Solvent [label="Solvent", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,0!"]; Temp [label="Temperature", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,-2!"];

// Nodes for Outcomes Yield [label="Yield", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="6,2!"]; Purity [label="Purity", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="6,-2!"]; Time [label="Reaction Time", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="9,0!"];

// Edges with labels Base -> Yield [label="Stronger base often\nincreases yield for\nless acidic N-H"]; Base -> Purity [label="Wrong base can\ncause side reactions"]; Solvent -> Yield [label="Polar aprotic (THF, DMF)\nfavors salt formation"]; Solvent -> Time [label="Better solubility\ncan decrease time"]; Temp -> Purity [label="Low temp (0 °C)\ncontrols exotherm,\nreduces byproducts"]; Temp -> Time [label="Higher temp\ndecreases time"]; }

Caption: Relationship between key reaction parameters and outcomes.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive sulfonyl chloride (hydrolyzed).2. Base is not strong enough.3. Insufficient reaction time or temperature.1. Use fresh or properly stored reagent. Ensure anhydrous conditions.2. Switch to a stronger base (e.g., from Et₃N to NaH).3. Allow reaction to stir longer or gently heat (e.g., to 40 °C).
Multiple Products on TLC 1. Reaction temperature was too high.2. Di-sulfonylation or side reactions.3. Impure starting materials.1. Maintain cooling during addition of sulfonyl chloride.2. Use a smaller excess of the sulfonyl chloride (e.g., 1.05 eq.).3. Purify starting materials before the reaction.
Difficult Purification 1. Product is co-eluting with impurities.2. Unreacted triethylamine salts.1. Try a different solvent system for chromatography (e.g., Toluene/Acetone).2. Ensure the aqueous workup steps (especially the acid wash) are performed thoroughly.
Product Hydrolysis Product is unstable on silica gel.Minimize time on the silica column. Consider using neutral or deactivated silica gel, or an alternative purification method like recrystallization.

References

  • Hong, L., et al. (2021). Photocatalytic Synthesis and Functionalization of Sulfones, Sulfonamides and Sulfoximines. ResearchGate. Available at: [Link]

  • Bolla, M. L., & Batey, R. A. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. MIT Open Access Articles. Available at: [Link]

  • Seal, K., & Banerji, B. (2026). The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

  • Smith, C. J., et al. (2011). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Baxendale Group Research. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-4-chlorobenzene-1-sulfonyl chloride. PubChem. Available at: [Link]

  • International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. IJSRT. Available at: [Link]

  • Wang, L., et al. (2020). Cu-Catalyzed Direct C7 Sulfonylation of Indolines with Arylsulfonyl Chlorides. PubMed. Available at: [Link]

  • Sainz-Díaz, C. I., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. ResearchGate. Available at: [Link]

  • Moody, C. J., & Roff, G. J. (2005). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. Available at: [Link]

  • DePorre, Y., et al. (2015). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. National Institutes of Health. Available at: [Link]

  • Asian Journal of Chemistry. (2015). Synthesis, Spectroscopic Characteristics and Antibacterial Study of Some Novel Sulphonamides. Asian Journal of Chemistry. Available at: [Link]

  • ACS Publications. (2024). Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. The Journal of Organic Chemistry. Available at: [Link]

  • Ye, Y., et al. (2014). Synthesis of Sulfonyl Azides via Diazotransfer Using an imidazole-1-sulfonyl Azide Salt: Scope and ¹⁵N NMR Labeling Experiments. PubMed. Available at: [Link]

  • Bozorov, K., et al. (2019). Heterocycles in Medicinal Chemistry. National Institutes of Health. Available at: [Link]

  • Longdom Publishing. (n.d.). Arylsulfonyl Chlorides Meet C3-Sulfenylindoles Catalysts of Complexity in Organic Synthesis. Longdom Publishing. Available at: [Link]

  • ResearchGate. (2025). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. ResearchGate. Available at: [Link]

  • Elsevier. (2022). N-Sulfonated-N-Heterocycles, 1st Edition. Elsevier. Available at: [Link]

  • ACS Publications. (2005). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Available at: [Link]

  • Baran, P. S., et al. (2012). Practical and innate C–H functionalization of heterocycles. ResearchGate. Available at: [Link]

  • MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. Available at: [Link]

  • Organic Syntheses. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Organic Syntheses. Available at: [Link]

  • Al-Hourani, B. J. (2018). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. MDPI. Available at: [Link]

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]

  • Beilstein Journals. (n.d.). Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Visible-Light-Mediated N-Desulfonylation of N-Heterocycles Using a Heteroleptic Copper(I) Complex as a Photocatalyst. ResearchGate. Available at: [Link]

  • National Institutes of Health. (n.d.). Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. PubMed Central. Available at: [Link]

  • RSC Publishing. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry. Available at: [Link]

  • ACS Publications. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry. Available at: [Link]

  • National Institutes of Health. (2016). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PubMed Central. Available at: [Link]

  • National Institutes of Health. (2012). Practical and innate carbon-hydrogen functionalization of heterocycles. PubMed. Available at: [Link]

  • Google Patents. (2016). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Google Patents.
  • PubMed. (2021). Synthesis of Sulfonylated Heterocycles via Copper-Catalyzed Heteroaromatization/Sulfonyl Transfer of Propargylic Alcohols. PubMed. Available at: [Link]

  • ASBASJSM College of Pharmacy. (n.d.). Module-3: HETEROCYCLIC COMPOUNDS. COP Bela. Available at: [Link]

  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Bromo-4-ethoxybenzene-1-sulfonyl Chloride

Welcome to the technical support center for the synthesis of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve reaction yields. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded advice to help you navigate the complexities of this synthesis.

The primary route to synthesizing 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride is through the electrophilic aromatic substitution reaction of 2-bromo-1-ethoxybenzene with chlorosulfonic acid. While seemingly straightforward, this reaction requires careful control of conditions to achieve high yields and purity. This guide addresses specific challenges you may encounter.

Understanding the Core Mechanism: Electrophilic Chlorosulfonation

The reaction proceeds via electrophilic aromatic substitution. At low temperatures, chlorosulfonic acid auto-dissociates to form the highly electrophilic chlorosulfonium cation (SO₂Cl⁺).[1] This electrophile is then attacked by the electron-rich aromatic ring of 2-bromo-1-ethoxybenzene. The ethoxy group is a strongly activating, ortho-, para- directing group, while the bromo group is a deactivating, ortho-, para- directing group. The sulfonation occurs para to the powerful ethoxy-directing group and ortho to the bromo group, yielding the desired product.

Chlorosulfonation_Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation CSA1 2 ClSO₃H E+ SO₂Cl⁺ CSA1->E+ Equilibrium SM 2-Bromo-1-ethoxybenzene Counterions SO₃Cl⁻ + H₂SO₄ Sigma Sigma Complex (Arenium Ion) SM->Sigma + SO₂Cl⁺ SM->Sigma Product 3-Bromo-4-ethoxybenzene- 1-sulfonyl chloride Sigma->Product - H⁺ Sigma->Product

Caption: Mechanism of Electrophilic Aromatic Chlorosulfonation.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low, or I've recovered only my starting material. What went wrong?

This is a common issue often related to reagent quality or reaction temperature.

  • Answer A: Inactive Chlorosulfonic Acid

    • Causality: Chlorosulfonic acid is extremely sensitive to moisture. It reacts violently with water to produce sulfuric acid and hydrogen chloride, neither of which are effective for this specific transformation. If your reagent has been improperly stored or exposed to atmospheric moisture, its activity will be severely compromised.

    • Solution: Always use a fresh, unopened bottle of chlorosulfonic acid or a properly stored reagent under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is rigorously dried in an oven and cooled in a desiccator before use.

  • Answer B: Incorrect Reaction Temperature

    • Causality: The formation of the active electrophile, SO₂Cl⁺, is favored at low temperatures.[1] The reaction is also highly exothermic. If the temperature is not strictly controlled and rises too high, two negative outcomes are likely: 1) The equilibrium for electrophile generation shifts, reducing its concentration. 2) At higher temperatures, the reagent can decompose to generate SO₃, which leads to sulfonation (forming a sulfonic acid) rather than chlorosulfonation.[1]

    • Solution: The reaction must be performed at low temperatures. A typical range is -10°C to 0°C.[2] Use an ice-salt or acetone/dry ice bath for cooling. Add the chlorosulfonic acid dropwise to a cooled solution of the 2-bromo-1-ethoxybenzene in a suitable solvent (like chloroform or dichloromethane) to dissipate heat effectively.[2]

  • Answer C: Poor Quality Starting Material

    • Causality: Impurities in the 2-bromo-1-ethoxybenzene can interfere with the reaction. Non-aromatic impurities will not react, while other aromatic impurities could compete in the reaction, consuming the reagent and complicating purification.

    • Solution: Ensure the purity of your starting material using techniques like NMR or GC-MS. If necessary, purify the 2-bromo-1-ethoxybenzene by distillation or column chromatography before starting the synthesis.

Question 2: My final product is contaminated with significant byproducts. How can I avoid this?

Byproduct formation is typically due to incorrect stoichiometry, elevated temperatures, or improper workup.

  • Answer A: Formation of Diaryl Sulfone

    • Causality: A major side reaction in sulfonation and related processes is the formation of diaryl sulfones.[3] This occurs when the initially formed sulfonyl chloride reacts with another molecule of the starting material (2-bromo-1-ethoxybenzene). This side reaction is particularly favored at higher temperatures and longer reaction times.

    • Solution:

      • Maintain Low Temperature: Strictly adhere to the -10°C to 0°C temperature range.

      • Use Excess Chlorosulfonic Acid: Using an excess of the chlorosulfonating agent helps to quickly consume the starting material, minimizing the chance for it to react with the product. A molar ratio of 3 equivalents of chlorosulfonic acid to 1 equivalent of the aromatic substrate is common.[2][4]

      • Control Reaction Time: Monitor the reaction by TLC. Once the starting material is consumed, proceed with the workup promptly.

  • Answer B: Hydrolysis of the Sulfonyl Chloride Product

    • Causality: The target compound, an aryl sulfonyl chloride, is highly susceptible to hydrolysis, reacting with water to form the corresponding 3-bromo-4-ethoxybenzenesulfonic acid. This can happen during the reaction quench and workup if not performed correctly.

    • Solution: The workup must be performed under cold conditions to minimize the rate of hydrolysis. The reaction mixture should be quenched by pouring it slowly onto crushed ice or into ice-cold water.[2] The subsequent extraction with an organic solvent (e.g., dichloromethane or chloroform) should be performed quickly. Washing the organic layer with pre-chilled brine can further minimize hydrolysis.[5]

Question 3: I'm having trouble isolating my product after the workup. What can I do?

Isolation issues often stem from the physical properties of the product or the presence of impurities.

  • Answer A: Product is an Oil or Fails to Solidify

    • Causality: While some sulfonyl chlorides are crystalline solids, others can be oils or low-melting solids, making isolation by simple filtration difficult. The presence of impurities can also inhibit crystallization.

    • Solution: If the product does not precipitate or crystallize upon quenching and extraction, do not discard the mixture. After drying the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, concentrate the solution under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using a non-polar solvent system (e.g., hexanes/ethyl acetate).

  • Answer B: Product is Contaminated with Sulfonic Acid

    • Causality: As mentioned, hydrolysis leads to the formation of the corresponding sulfonic acid, which can be difficult to separate from the sulfonyl chloride.

    • Solution: During the workup, after the extraction, you can include a wash with a pre-chilled, dilute solution of sodium bicarbonate.[5] This will deprotonate the acidic sulfonic acid, forming a salt that is much more soluble in the aqueous layer and will be removed, while the sulfonyl chloride remains in the organic layer. Be cautious, as this can promote further hydrolysis if not done quickly and at low temperatures.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal molar ratio of chlorosulfonic acid to 2-bromo-1-ethoxybenzene?

    • An excess of chlorosulfonic acid is necessary to drive the reaction to completion and minimize the formation of diaryl sulfone byproducts.[4] A commonly used and effective ratio is 3.0 molar equivalents of chlorosulfonic acid to 1.0 equivalent of the aromatic substrate.[2]

  • Q2: What is the best solvent for this reaction?

    • Inert chlorinated solvents like chloroform or dichloromethane (DCM) are typically used.[2] They are good at solvating the starting material and are unreactive towards the strong acid. The reaction can also be run "neat" (without solvent), using the excess chlorosulfonic acid as the reaction medium, but this can make temperature control more challenging.[4]

  • Q3: How do I safely quench a reaction involving chlorosulfonic acid?

    • Safety is paramount. The quench must be done slowly and carefully in a well-ventilated fume hood. The reaction mixture should be added portion-wise or dropwise to a large beaker containing a stirred slurry of crushed ice. This method dissipates the large amount of heat generated from the acid-water reaction. Never add water or ice directly to the reaction flask containing chlorosulfonic acid.

Optimized Experimental Protocol & Workflow

This protocol incorporates best practices to maximize yield and purity.

Optimized_Workflow Start Start: Dry Glassware Prep Dissolve 2-bromo-1-ethoxybenzene in dry Chloroform/DCM Cool Cool solution to -5°C (Ice-Salt Bath) Addition Add Chlorosulfonic Acid (3 eq.) dropwise over 30 min (Maintain T < 0°C) React Stir at 0°C for 1 hour, then warm to RT over 1 hour Quench Slowly pour reaction mixture onto crushed ice Extract Extract with Chloroform/DCM (2x) Wash Combine organic layers. Wash with cold brine. Dry Dry over anhydrous MgSO₄ Concentrate Concentrate in vacuo Purify Purify via recrystallization or flash chromatography End Final Product

Caption: Optimized workflow for 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride synthesis.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromo-1-ethoxybenzene (1.0 eq) in anhydrous chloroform or dichloromethane (approx. 2.5 mL per 5 mmol of substrate).

  • Cooling: Cool the solution to between -10°C and 0°C using an ice-salt bath.

  • Reagent Addition: Slowly add chlorosulfonic acid (3.0 eq) dropwise via the addition funnel over 30 minutes. Ensure the internal temperature does not rise above 0°C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then let it slowly warm to room temperature over an additional hour.

  • Quench: In a separate large beaker, prepare a slurry of crushed ice. Slowly and carefully pour the reaction mixture onto the stirred ice.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with fresh chloroform or dichloromethane.

  • Washing & Drying: Combine the organic layers and wash them with cold brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified. If it is a solid, recrystallization from a solvent mixture like ethyl acetate/hexanes may be effective. If it is an oil, purification by flash column chromatography is recommended.

Data Summary Table

ParameterRecommended ConditionRationale
Stoichiometry 1 eq. Substrate : 3 eq. ClSO₃HDrives reaction to completion, minimizes sulfone byproduct.[2][4]
Temperature -10°C to 0°CFavors formation of the SO₂Cl⁺ electrophile and controls exothermicity.[1][2]
Solvent Anhydrous Chloroform / DCMInert solvent that aids in temperature control.[2]
Reaction Time 1.5 - 2.5 hoursSufficient for completion without promoting side reactions.
Workup Quench on ice, extract with DCMMinimizes hydrolysis of the sulfonyl chloride product.[2][5]
Typical Yield >85% (with optimization)High yields are achievable with strict control of conditions.

References

  • Synthesis of sulfonyl chloride substrate precursors. Organic Chemistry Portal. [Link]

  • Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. GlobalSpec. [Link]

  • Aromatic Sulphonation and Related Reactions. ResearchGate. [Link]

  • What is the mechanism of chlorosulfonation of benzene? Chemistry Stack Exchange. [Link]

Sources

Optimization

side reactions of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride with nucleophiles

Welcome to the technical support guide for 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this v...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we address common challenges, focusing on troubleshooting side reactions with nucleophiles to help you optimize your synthetic protocols for higher yields and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. Each answer provides a diagnosis of the probable cause and a detailed, step-by-step solution.

Question 1: My reaction yield is significantly lower than expected, and I've isolated a polar, water-soluble byproduct. What is the likely cause and how can I fix it?

Answer: This is a classic symptom of premature hydrolysis of the sulfonyl chloride. 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride is highly electrophilic at the sulfur center and susceptible to reaction with water, which acts as a nucleophile. This side reaction consumes your starting material and generates the corresponding 3-bromo-4-ethoxybenzenesulfonic acid, which is highly polar and typically removed during an aqueous workup.

Causality: The sulfur atom in the sulfonyl chloride is electron-deficient and readily attacked by nucleophiles. Water, though a weak nucleophile, can react, especially at elevated temperatures or with prolonged exposure, in a process that is often base-catalyzed.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven (120 °C) for at least 4 hours and cool under a stream of dry nitrogen or argon, or in a desiccator.

    • Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, distillation from a drying agent).

    • Handle the sulfonyl chloride reagent under an inert atmosphere (nitrogen or argon) using syringe and cannula techniques.

  • Optimize Reagent Addition:

    • Dissolve your nucleophile (e.g., amine) and a non-nucleophilic base (e.g., triethylamine, pyridine) in the anhydrous solvent first.[1][2]

    • Cool the solution to 0 °C in an ice bath. This reduces the rate of potential side reactions, including hydrolysis from any trace moisture.

    • Add the 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride (either neat if it's a liquid/oil at room temp, or as a solution in the same anhydrous solvent) to the cooled amine solution dropwise. This ensures the sulfonyl chloride reacts preferentially with the more potent amine nucleophile rather than residual water.

  • Monitor the Reaction:

    • Follow the reaction's progress by Thin Layer Chromatography (TLC). The disappearance of the limiting reagent (often the amine) typically indicates completion. Avoid unnecessarily long reaction times to minimize hydrolysis.

Question 2: I am reacting the sulfonyl chloride with a primary amine and my final product is contaminated with a less polar, difficult-to-remove impurity. What could this be?

Answer: You are likely observing the formation of a di-sulfonylated byproduct, also known as a bis-sulfonamide (R-N(SO₂Ar)₂). This occurs when the initially formed monosulfonamide, which still has an acidic N-H proton, is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride.

Causality: The sulfonamide N-H proton is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group.[3] In the presence of a sufficiently strong base or an excess of the sulfonyl chloride, a second sulfonylation can occur.

Troubleshooting Protocol:

  • Control Stoichiometry:

    • Use a slight excess of the primary amine (e.g., 1.1 to 1.2 equivalents) relative to the sulfonyl chloride. This ensures the sulfonyl chloride is the limiting reagent and is consumed before it can react with the sulfonamide product.

    • Avoid using a large excess of the sulfonyl chloride.

  • Select the Appropriate Base:

    • Use a base that is strong enough to scavenge the HCl byproduct but not so strong that it readily deprotonates the resulting sulfonamide. Pyridine or triethylamine are often suitable choices.[1]

    • Avoid stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) unless selective N-alkylation is the subsequent goal.

  • Temperature Management:

    • Maintain a low reaction temperature (0 °C to room temperature). Higher temperatures can provide the activation energy needed for the second, less favorable sulfonylation step.

Table 1: Recommended Base and Stoichiometry

Nucleophile Type Reagent Stoichiometry (Sulfonyl Chloride:Amine) Recommended Base Temperature (°C)
Primary Amine 1 : 1.1 Pyridine or Triethylamine 0 to 25
Secondary Amine 1 : 1.05 Triethylamine or DIPEA 0 to 50

| Aniline (less nucleophilic) | 1 : 1.0 | Pyridine | 25 to 80 |

Question 3: My reaction with a bulky secondary amine is extremely slow or fails to go to completion. How can I drive it forward?

Answer: Reactions with sterically hindered secondary amines can be sluggish. The bulky alkyl groups on the amine impede its nucleophilic attack on the sulfur center. Additionally, secondary amines generally exhibit lower reactivity compared to primary amines in this reaction.[4]

Troubleshooting Protocol:

  • Increase Reaction Temperature:

    • While starting at 0 °C is good practice, slowly warm the reaction to room temperature or even gently heat to 40-50 °C if no conversion is observed. Monitor carefully for decomposition or side reactions.

  • Use a More Effective Base/Catalyst:

    • Consider using 4-Dimethylaminopyridine (DMAP) as a catalyst (0.05 to 0.1 equivalents) in addition to your stoichiometric base (like triethylamine). DMAP is a highly effective acylation/sulfonylation catalyst that forms a more reactive intermediate with the sulfonyl chloride.

  • Solvent Choice:

    • Switch to a more polar aprotic solvent like acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) instead of dichloromethane (DCM) or tetrahydrofuran (THF). Polar solvents can help stabilize the charged transition state of the Sₙ2-like reaction, potentially increasing the rate.[2]

  • Extended Reaction Time:

    • Be patient. These reactions can sometimes require stirring for 12-24 hours to achieve full conversion. Use TLC to confirm that the reaction is progressing and not stalling.

Core Reaction and Side Reaction Pathways

The following diagram illustrates the desired reaction of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride with a nucleophile versus the common side reactions discussed.

G reactant 3-Bromo-4-ethoxybenzene- 1-sulfonyl chloride product_mono Desired Product: Monosulfonamide reactant->product_mono Desired Pathway (Base, Anhydrous) product_hydrolysis Side Product: Sulfonic Acid (Inactive) reactant->product_hydrolysis Hydrolysis amine_primary Primary Amine (RNH₂) amine_primary->product_mono amine_secondary Secondary Amine (R₂NH) amine_secondary->product_mono water Water (H₂O) water->product_hydrolysis product_bis Side Product: Bis-sulfonamide product_mono->product_bis Over-sulfonylation (Excess Base/Reagent)

Caption: Reaction pathways for 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q: How should I properly store and handle 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride? A: Store the reagent in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). It should be kept in a cool, dry place, such as a refrigerator (2-8 °C) or a desiccator, away from moisture. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold reagent.

Q: Can I use protic solvents like ethanol for my reaction? A: It is strongly discouraged. Protic solvents like alcohols can act as nucleophiles themselves, competing with your intended nucleophile (e.g., amine). This will lead to the formation of a sulfonate ester byproduct (ArSO₃R), reducing the yield of your desired product and complicating purification. Always opt for anhydrous aprotic solvents like DCM, THF, or acetonitrile.

Q: What is the best general-purpose workup procedure to isolate my sulfonamide product? A: A standard extractive workup is usually effective.

  • Quench the reaction mixture with a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.

  • Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate or DCM.

  • Wash the organic layer sequentially with:

    • 1M HCl (to remove basic impurities like excess amine and pyridine/triethylamine).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) (to remove any sulfonic acid byproduct and residual HCl).

    • Brine (saturated NaCl solution) (to initiate drying).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product, which can then be purified by recrystallization or column chromatography.

Q: Why is my sulfonamide product soluble in aqueous base but precipitates upon acidification? A: This is characteristic behavior for sulfonamides derived from primary amines or ammonia, which possess an acidic N-H proton. In the presence of a strong base (like NaOH), the sulfonamide is deprotonated to form a water-soluble sodium salt (R-N⁻Na⁺-SO₂Ar). Upon acidification, the neutral, often water-insoluble, sulfonamide is regenerated and precipitates out of the solution. This property can sometimes be exploited for purification.

References

  • E. F. V. Scriven, K. Turnbull, Chemical Reviews, 1988 , 88(2), 297-368. [Link]

  • Wikipedia Contributors, "Sulfonamide," Wikipedia, The Free Encyclopedia. [Link]

  • J. F. King, M. S. Gill, P. Ciubotaru, Canadian Journal of Chemistry, 1985 , 63(4), 832-838. [Link]

  • ChemTalk, "Hinsberg Test for Amines," ChemTalk. [Link]

  • Wikipedia Contributors, "Benzenesulfonyl chloride," Wikipedia, The Free Encyclopedia. [Link]

  • Chemtrix, "How does Ethyl Sulfonyl Chloride react with amines?," Chemtrix Blog. [Link]

  • S. M. T. Al-Mousawi, M. M. M. Yousif, Journal of Chemistry, 2013 , Article ID 602830. [Link]

  • J. Clayden, N. Greeves, S. Warren, Organic Chemistry, 2nd ed., Oxford University Press, 2012 . [Link]

  • A. A. El-Sawy, et al., Molecules, 2013 , 18(6), 6659-6677. [Link]

  • PubChem, "3-bromo-4-ethoxybenzene-1-sulfonyl chloride," National Center for Biotechnology Information. [Link]

  • A. R. Katritzky, et al., Journal of Organic Chemistry, 1998 , 63(26), 9987-9988. [Link]

Sources

Troubleshooting

Technical Support Center: Managing the Stability of 3-Bromo-4-ethoxybenzene-1-sulfonyl Chloride in Solution

Welcome to the technical support center for 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on man...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the stability of this crucial reagent in solution. As a highly reactive intermediate, understanding and controlling its degradation is paramount to ensuring the success and reproducibility of your synthetic endeavors. This document moves beyond generic advice to offer specific troubleshooting protocols and a detailed FAQ section grounded in the fundamental principles of sulfonyl chloride chemistry.

I. Understanding the Instability of 3-Bromo-4-ethoxybenzene-1-sulfonyl Chloride

The primary challenge in working with 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride, like most sulfonyl chlorides, is its susceptibility to nucleophilic attack, most commonly by water (hydrolysis).[1] This reaction is often the main pathway for degradation, leading to the formation of the corresponding sulfonic acid, which is typically unreactive in subsequent intended reactions and can complicate purification. The rate of this hydrolysis is influenced by several factors including the solvent system, temperature, and presence of acidic or basic impurities.[2][3]

The electron-donating ethoxy group and the electron-withdrawing bromo group on the benzene ring of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride create a specific electronic environment at the sulfonyl group, influencing its reactivity. While general principles of sulfonyl chloride stability apply, empirical testing in your specific solvent system is always recommended for critical applications.

II. Troubleshooting Guide: Solution Instability

This section is designed to help you diagnose and resolve common issues related to the instability of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride in solution.

Issue 1: Rapid Degradation of Stock Solutions

You've prepared a stock solution of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride in what you believed to be an appropriate solvent, but you observe a significant loss of active reagent over a short period.

  • Potential Cause: The solvent contains residual water or is inherently reactive towards the sulfonyl chloride. Protic solvents (e.g., alcohols, water) will actively degrade the compound.[1] Even seemingly "dry" aprotic solvents can contain enough water to cause significant hydrolysis over time.

  • Troubleshooting Steps:

    • Solvent Selection: Switch to a high-purity, anhydrous aprotic solvent. Recommended solvents for preparing stock solutions are listed in the table below.

    • Solvent Purity: Ensure your solvent is truly anhydrous. Use freshly opened bottles of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves) immediately before use.

    • Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture ingress.[4]

    • Low Temperature Storage: Store the stock solution at low temperatures (-20°C or below) to significantly reduce the rate of any residual degradation.[5]

Issue 2: Inconsistent Reaction Yields

You are performing a reaction using a solution of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride and observing variable yields from batch to batch.

  • Potential Cause: The concentration of the active sulfonyl chloride in your stock solution is not consistent due to ongoing degradation.

  • Troubleshooting Steps:

    • Fresh Solutions: Prepare fresh solutions of the sulfonyl chloride immediately before each reaction. Avoid using aged stock solutions for reactions that are sensitive to stoichiometry.

    • Stability Testing: If a stock solution must be used, perform a stability study to determine its usable lifetime under your storage conditions. A protocol for this is provided below.

    • Quantification Prior to Use: For highly sensitive reactions, consider titrating the stock solution to determine the exact concentration of the active sulfonyl chloride just before use.

Issue 3: Appearance of Unidentified Impurities in Reaction Mixture

Your reaction mixture shows unexpected byproducts when analyzed by TLC, LC-MS, or NMR.

  • Potential Cause: These impurities are likely degradation products of the sulfonyl chloride. The most common byproduct is 3-bromo-4-ethoxybenzenesulfonic acid from hydrolysis.[6] Other potential byproducts can arise from reactions with other nucleophiles in your reaction mixture.

  • Troubleshooting Steps:

    • Characterize Byproducts: If possible, isolate and characterize the main byproduct. The presence of 3-bromo-4-ethoxybenzenesulfonic acid is a strong indicator of hydrolysis.

    • Review Reaction Conditions: Ensure all reactants and solvents are anhydrous. The presence of water, even in catalytic amounts, can lead to the accumulation of the sulfonic acid byproduct.

    • Monitor Reagent Addition: Add the sulfonyl chloride solution to the reaction mixture in a controlled manner to minimize exposure to any potential sources of moisture or reactive nucleophiles until it can react with the intended substrate.

Experimental Protocol: Stability Assessment of a 3-Bromo-4-ethoxybenzene-1-sulfonyl Chloride Solution via HPLC

This protocol provides a framework for quantitatively assessing the stability of your sulfonyl chloride solution over time.

  • Preparation of the Stock Solution:

    • Accurately weigh a known amount of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride.

    • Dissolve it in the desired anhydrous solvent to a known concentration (e.g., 10 mg/mL).

    • Store the solution under your intended storage conditions (e.g., -20°C, under argon).

  • HPLC Method Setup:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid to improve peak shape.

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30°C.[7]

    • UV Detection: Monitor at a wavelength where both the sulfonyl chloride and the expected sulfonic acid byproduct have reasonable absorbance (a diode array detector is useful for initial method development).

  • Sample Analysis at Time Points:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the stock solution.

    • Dilute the aliquot to a suitable concentration for HPLC analysis.

    • Inject the sample onto the HPLC system.

  • Data Analysis:

    • Identify the peaks for 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride and its sulfonic acid degradation product based on retention time (the sulfonic acid will be more polar and elute earlier).

    • Calculate the percentage of the remaining sulfonyl chloride at each time point relative to the initial (time 0) peak area.

    • Plot the percentage of remaining sulfonyl chloride versus time to determine the stability profile.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride for long-term storage?

A1: For long-term storage, high-purity anhydrous aprotic solvents are essential. Dichloromethane (DCM), anhydrous acetonitrile, and anhydrous 1,4-dioxane are good choices. For NMR studies, deuterated chloroform (CDCl3) or deuterated acetone (acetone-d6) are suitable. Protic solvents like methanol or ethanol should be strictly avoided for storage as they will react to form sulfonate esters.[1]

Q2: My solid 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride has developed a yellowish tint. Is it still usable?

A2: A slight discoloration may not significantly impact the reactivity for some applications, but it is an indicator of decomposition.[8] For best results, especially in sensitive or high-stakes reactions, it is recommended to use a fresh, colorless reagent. If you must use the discolored material, consider purifying it by recrystallization if a suitable procedure is available, or use it with the understanding that the actual concentration of the active sulfonyl chloride is lower than the weighed amount.

Q3: Can I use a stock solution of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride in DMF or DMSO?

A3: While DMF and DMSO are polar aprotic solvents, they can be problematic. Commercial grades of these solvents often contain residual water. Additionally, DMSO can be oxidized by sulfonyl chlorides under certain conditions, and DMF can decompose to form dimethylamine, which will react with the sulfonyl chloride. If you must use these solvents, ensure they are of the highest purity and rigorously dried. It is preferable to use other aprotic solvents like DCM or acetonitrile for stock solutions.

Q4: How does temperature affect the stability of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride in solution?

A4: As with most chemical reactions, the rate of hydrolysis and other degradation pathways for sulfonyl chlorides increases with temperature. Storing solutions at lower temperatures (e.g., 0°C, -20°C, or -80°C) will significantly slow down the rate of decomposition.[5] For reactions, it is often beneficial to add the sulfonyl chloride solution at a reduced temperature to control reactivity and minimize side reactions.

Q5: What are the visual signs of degradation in my solution?

A5: The primary visual cue for degradation is a change in color, often to yellow or brown.[8] You may also notice the evolution of gas (HCl) if significant hydrolysis has occurred, which can create pressure inside a sealed container.[8][9] However, significant degradation can occur without any obvious visual changes. Therefore, analytical monitoring (e.g., by HPLC or NMR) is the most reliable way to assess the stability of a solution.

IV. Data and Visualization

Table 1: Recommended Solvents for 3-Bromo-4-ethoxybenzene-1-sulfonyl Chloride Solutions
Solvent ClassRecommended SolventsNot RecommendedRationale
Aprotic (Non-polar) Dichloromethane (DCM), ChloroformGood solubility and low reactivity. Must be anhydrous.
Aprotic (Polar) Acetonitrile, 1,4-Dioxane, Tetrahydrofuran (THF)DMF, DMSOGood solubility. Must be anhydrous. THF should be checked for peroxides. DMF and DMSO have potential reactivity and impurity issues.
Protic Water, Methanol, Ethanol, IsopropanolWill react with the sulfonyl chloride to form sulfonic acids or sulfonate esters.[1][10]
Diagram 1: Hydrolysis Pathway of 3-Bromo-4-ethoxybenzene-1-sulfonyl Chloride

G SulfonylChloride 3-Bromo-4-ethoxybenzene- 1-sulfonyl chloride TransitionState Nucleophilic Attack SulfonylChloride->TransitionState Water H₂O (Water) Water->TransitionState SulfonicAcid 3-Bromo-4-ethoxybenzene- 1-sulfonic acid TransitionState->SulfonicAcid HCl HCl TransitionState->HCl

Caption: Primary degradation pathway via hydrolysis.

Diagram 2: Troubleshooting Workflow for Solution Instability

G Start Inconsistent Results or Visible Degradation CheckSolvent Is the solvent anhydrous and aprotic? Start->CheckSolvent CheckStorage Is the solution stored cold and under inert gas? CheckSolvent->CheckStorage Yes UseFreshSolvent Use fresh, anhydrous aprotic solvent CheckSolvent->UseFreshSolvent No ImproveStorage Store at ≤ -20°C under N₂ or Ar CheckStorage->ImproveStorage No PrepareFresh Prepare fresh solution immediately before use CheckStorage->PrepareFresh Yes UseFreshSolvent->CheckStorage ImproveStorage->PrepareFresh RunStabilityTest Perform HPLC stability study (see protocol) PrepareFresh->RunStabilityTest For critical use End Problem Resolved PrepareFresh->End

Caption: Decision tree for troubleshooting stability issues.

V. References

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. RSC Publishing. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from [Link]

  • Wang, Z., et al. (1998). Subambient Temperature Reversed-Phase High-Performance Liquid Chromatography and Hydrolysis Kinetics of a Para-Substituted Benzenesulfonyl Chloride. Journal of Liquid Chromatography & Related Technologies, 21(9), 1349-1360.

  • Sdfine. (n.d.). Sulphuryl chloride. Retrieved from [Link]

  • Cevasco, G., Piątek, A., & Thea, S. (2012). The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides: an unprecedented case of independence of reactivity from pH. Figshare. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfuryl Chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Retrieved from [Link]

  • ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • MPG.PuRe. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

  • ACS Organic & Inorganic Au. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. Retrieved from [Link]

  • Reddit. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions?. Retrieved from [Link]

  • MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Retrieved from

  • Wordpress. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • YouTube. (2020). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • YouTube. (2017). 20.1 Polar Protic/Aprotic Solvent Choice in Sn1 & Sn2 Reactions [HL IB Chemistry]. Retrieved from [Link]

  • Scribd. (n.d.). 4.1.1 Protic Vs Aprotic Solvent. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride

Welcome to the technical support guide for the synthesis of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride. This document is designed for researchers, chemists, and process development professionals to troubleshoot common i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride. This document is designed for researchers, chemists, and process development professionals to troubleshoot common issues, with a focus on identifying and mitigating impurities. Our goal is to provide not just procedural steps, but the underlying chemical logic to empower you to make informed decisions during your synthesis.

Section 1: Synthesis Overview & Key Challenges

The most common and direct route to 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride is the electrophilic chlorosulfonation of 1-bromo-2-ethoxybenzene using chlorosulfonic acid. While seemingly straightforward, this reaction is sensitive to conditions that can lead to a range of impurities, impacting yield, purity, and the performance of the material in downstream applications.

The primary challenges in this synthesis are:

  • Controlling Regioselectivity: Ensuring the sulfonyl chloride group adds to the desired C1 position.

  • Preventing Hydrolysis: The sulfonyl chloride product and sulfonic acid intermediate are highly susceptible to hydrolysis.

  • Managing Reaction Exotherm: The reaction with chlorosulfonic acid is highly exothermic and requires careful temperature control.

  • Effective Purification: Separating the desired product from structurally similar impurities.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis, work-up, and purification.

FAQ 1: My reaction yield is low. What are the likely causes?

Low yield is a frequent issue and can originate from several factors throughout the process.

  • Cause A: Incomplete Reaction

    • Why it happens: Insufficient reagent, low reaction temperature, or short reaction time can lead to unreacted 1-bromo-2-ethoxybenzene. Chlorosulfonic acid is also highly hygroscopic; absorbed moisture will deactivate it, reducing its effective concentration.

    • Troubleshooting:

      • Reagent Quality: Use a fresh, unopened bottle of chlorosulfonic acid or one that has been stored under inert gas. An excess of the reagent (typically 2-3 equivalents) is often used to drive the reaction to completion.[1]

      • Temperature & Time: Ensure the reaction is maintained at the optimal temperature (often starting at 0-5°C and slowly warming to room temperature).[2] Monitor the reaction by TLC or LCMS to confirm the disappearance of the starting material before proceeding to work-up.

  • Cause B: Product Loss During Work-up

    • Why it happens: The most significant cause of yield loss is the hydrolysis of the sulfonyl chloride product back to the corresponding sulfonic acid during the aqueous quench and extraction steps.[3][4] The sulfonic acid is highly water-soluble and will be lost to the aqueous phase.

    • Troubleshooting:

      • Quench Method: Pouring the reaction mixture onto crushed ice or ice-water is a standard procedure.[2] This must be done carefully and with efficient stirring to dissipate heat and minimize localized warming, which accelerates hydrolysis.

      • Minimize Contact Time: Perform extractions and phase separations as quickly as possible. Use cold brine washes to reduce the solubility of the organic product in the aqueous layer.

      • Solvent Choice: Use a non-polar organic solvent like dichloromethane or chloroform for extraction.[2]

FAQ 2: My final product is an oil or a waxy solid, not a crystalline material. What's wrong?

The physical state of the final product is a strong indicator of its purity. An oily or non-crystalline product suggests the presence of significant impurities.

  • Cause A: Residual Solvents

    • Why it happens: Incomplete removal of the extraction solvent (e.g., dichloromethane) or solvents used for purification.

    • Troubleshooting: Dry the product thoroughly under high vacuum. If the product is thermally stable, gentle heating (e.g., 30-40°C) under vacuum can aid solvent removal.

  • Cause B: Presence of Sulfonic Acid Impurity

    • Why it happens: 3-Bromo-4-ethoxybenzene-1-sulfonic acid, formed from hydrolysis, is a common impurity that can inhibit crystallization.[4]

    • Troubleshooting:

      • Aqueous Wash: During work-up, ensure thorough washing with cold water and brine to remove the water-soluble sulfonic acid.

      • Recrystallization: Attempt recrystallization from a non-polar solvent system like hexane/ethyl acetate or toluene. The more polar sulfonic acid may remain in the mother liquor.

  • Cause C: Isomeric Impurities

    • Why it happens: While the ethoxy group strongly directs ortho-para, minor amounts of other regioisomers can form, leading to a complex mixture that is difficult to crystallize.

    • Troubleshooting: Purification by flash column chromatography on silica gel is often necessary. Note that sulfonyl chlorides can be unstable on silica, so a rapid purification is recommended.[5]

FAQ 3: My NMR spectrum is complex. How do I identify the major impurities?

Proper identification of impurities is critical for optimizing the reaction. Below is a table summarizing the expected signals for the product and common impurities.

Compound NameType of ImpurityKey ¹H NMR Signals (CDCl₃, approximate δ ppm)Rationale for Formation
3-Bromo-4-ethoxybenzene-1-sulfonyl chloride Product 7.9-8.1 (d, 1H, Ar-H ortho to SO₂Cl), 7.7-7.9 (dd, 1H, Ar-H), 7.0-7.2 (d, 1H, Ar-H ortho to OEt), 4.2 (q, 2H, -OCH₂CH₃), 1.5 (t, 3H, -OCH₂CH₃)Desired electrophilic aromatic substitution.
1-Bromo-2-ethoxybenzeneStarting Material6.8-7.6 (m, 4H, Ar-H), 4.1 (q, 2H, -OCH₂CH₃), 1.45 (t, 3H, -OCH₂CH₃)Incomplete reaction due to insufficient reagent, time, or low temperature.
3-Bromo-4-ethoxybenzene-1-sulfonic acidHydrolysis ProductSimilar aromatic signals to the product but often broader. A very broad singlet for the -SO₃H proton (can be >10 ppm or exchange with H₂O).Hydrolysis of the sulfonyl chloride during aqueous work-up.[3][4]
Isomeric Sulfonyl ChloridesSide-ProductComplex aromatic signals different from the main product.Formed due to non-optimal reaction conditions (e.g., high temperature) leading to loss of regioselectivity.
Dichloromethane/ChloroformResidual SolventSinglet around 5.30 ppm (CH₂Cl₂) or 7.26 ppm (CHCl₃).Incomplete removal after extraction and drying.

Section 3: Experimental Workflows & Diagrams

Workflow 1: Synthesis and Work-up

This workflow outlines the critical steps from starting material to crude product, highlighting key control points.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation SM 1-Bromo-2-ethoxybenzene + Chloroform (Solvent) ReactionVessel Reaction at 0-5°C -> RT Monitor by TLC/LCMS SM->ReactionVessel Reagent Chlorosulfonic Acid (2-3 equiv) Reagent->ReactionVessel Quench Pour onto Ice-Water (Critical Step for Hydrolysis) ReactionVessel->Quench Completion Extraction Extract with CH₂Cl₂ Quench->Extraction Wash Wash with Cold Water & Brine Extraction->Wash Dry Dry (Na₂SO₄ or MgSO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude Crude Product Concentrate->Crude

Caption: General workflow for synthesis and isolation of crude product.

Diagram 1: Key Impurity Formation Pathways

This diagram illustrates the main reaction pathway versus the side reactions that lead to the most common impurities.

ImpurityFormation cluster_main Desired Pathway cluster_side Side Reactions SM 1-Bromo-2-ethoxybenzene Intermediate Sulfonic Acid Intermediate SM->Intermediate + ClSO₃H (Incomplete) Unreacted Unreacted Starting Material SM->Unreacted Insufficient Reagent/Time Isomer Isomeric Byproducts SM->Isomer + ClSO₃H (Poor Control) Product 3-Bromo-4-ethoxybenzene- 1-sulfonyl chloride Hydrolysis Sulfonic Acid Impurity Product->Hydrolysis + H₂O (Work-up) Intermediate->Product + ClSO₃H Intermediate->Hydrolysis + H₂O (Work-up)

Caption: Primary reaction pathway and common side-product formations.

Section 4: Purification Protocol

If the crude product contains significant impurities, flash column chromatography may be required.

Protocol: Flash Column Chromatography

  • System Preparation:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: Start with a non-polar eluent such as Hexane or Heptane. Gradually increase polarity by adding Ethyl Acetate. A typical gradient might be from 0% to 10% Ethyl Acetate in Hexane.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Adsorb this solution onto a small amount of silica gel.

    • Allow the solvent to evaporate completely, resulting in a dry, free-flowing powder.

    • Carefully load this "dry-loaded" sample onto the top of the prepared column.

  • Elution:

    • Begin elution with the starting mobile phase composition (e.g., 100% Hexane).

    • Collect fractions and monitor by TLC, staining with potassium permanganate or using a UV lamp.

    • The desired product is less polar than the sulfonic acid impurity and should elute earlier.

  • Product Isolation:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent under reduced pressure.

    • Dry the resulting solid under high vacuum to remove all residual solvents.

Note: Some sulfonyl chlorides can degrade on silica gel.[5] This process should be performed as quickly as possible. Using a less acidic, deactivated silica gel may also be beneficial.

References

  • BenchChem. A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
  • ChemicalBook. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis.
  • ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Available from: [Link]

  • MDPI. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Available from: [Link]

  • PubChemLite. 3-bromo-4-ethoxybenzene-1-sulfonyl chloride (C8H8BrClO3S).
  • ResearchGate. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Available from: [Link]

  • GlobalSpec. Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Sulfonylation Reactions with 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, I've designed this guide to provide not just procedural steps, but...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, I've designed this guide to provide not just procedural steps, but also the underlying scientific rationale to empower you in your sulfonylation reactions involving 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride. This resource is structured in a question-and-answer format to directly address the common challenges you may encounter in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Product Yield

Question: My sulfonylation reaction with 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride is resulting in a very low yield, or I'm only recovering my starting amine/alcohol. What are the likely causes and how can I troubleshoot this?

Answer: This is a common issue that can often be traced back to a few critical factors. Let's break down the potential culprits and how to address them systematically.

A. Quality and Handling of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride

Sulfonyl chlorides are highly susceptible to hydrolysis.[1][2] Exposure to atmospheric moisture can convert the reactive sulfonyl chloride into the corresponding unreactive sulfonic acid, which will not participate in the desired reaction.

  • Troubleshooting Steps:

    • Use Fresh Reagent: Whenever possible, use a freshly opened bottle of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride.

    • Proper Storage: Store the reagent under an inert atmosphere (e.g., nitrogen or argon) in a desiccator to minimize exposure to moisture.[2]

    • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried before use and that the reaction is conducted under an inert atmosphere. Use anhydrous solvents.[1]

B. Sub-Optimal Reaction Conditions

The choice of base, solvent, and temperature is crucial for a successful sulfonylation.

  • Base Selection: The primary role of the base is to neutralize the HCl generated during the reaction.[3] If the HCl is not scavenged, it will protonate your starting amine, rendering it non-nucleophilic and halting the reaction.

    • Common Choices: Triethylamine (Et₃N) and pyridine are frequently used. Pyridine can also act as a nucleophilic catalyst.[2][4]

    • For Less Reactive Nucleophiles: If your amine or alcohol is sterically hindered or electron-poor, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be required.[4]

    • Catalysis: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially with alcohols. DMAP forms a highly reactive sulfonylpyridinium intermediate.[4]

  • Solvent Effects: The solvent must be inert to the reaction conditions and capable of dissolving the reactants.

    • Recommended Solvents: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred.[1][4]

    • For Solubility Issues: If reactants have poor solubility, a more polar aprotic solvent such as N,N-dimethylformamide (DMF) can be beneficial, though it may require higher temperatures for removal during work-up.[4]

  • Temperature Control:

    • Initial Addition: The addition of the sulfonyl chloride to the nucleophile/base mixture should typically be done at a low temperature (e.g., 0 °C) to control the initial exotherm of the reaction.[4]

    • Reaction Progression: After the initial addition, the reaction can be allowed to warm to room temperature. For less reactive substrates, gentle heating may be necessary.[5] It is crucial to monitor the reaction progress to avoid decomposition at elevated temperatures.

C. Low Nucleophilicity of the Substrate

If your amine or alcohol is sterically hindered or has electron-withdrawing groups, its nucleophilicity will be reduced, slowing down the reaction.

  • Troubleshooting Steps:

    • Increase Temperature: Gently heat the reaction mixture (e.g., to 40 °C or reflux in DCM) and monitor by TLC.

    • Use a More Forcing Solvent: As mentioned, switching to a higher-boiling polar aprotic solvent like DMF can help.[4]

    • Stronger Base/Catalyst: Employing a stronger base or a nucleophilic catalyst like DMAP can enhance the reaction rate.[4]

Issue 2: Formation of Multiple Products or Impurities

Question: My TLC analysis shows multiple spots, indicating the formation of byproducts. What are the common side reactions, and how can I minimize them?

Answer: The formation of multiple products is typically due to side reactions. Here are some of the most common culprits and their solutions:

A. Bis-sulfonylation of Primary Amines

Primary amines have two N-H protons and can react with a second equivalent of the sulfonyl chloride, especially when an excess of the sulfonyl chloride and a strong base are used.[4]

  • Solution:

    • Carefully control the stoichiometry. Use a slight excess of the amine relative to the 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride (e.g., 1.1 equivalents of amine to 1.0 equivalent of sulfonyl chloride).[4]

B. Reaction with Solvent or Base

  • Pyridine: While a useful base and catalyst, at higher temperatures, pyridine can react with the sulfonyl chloride.

  • Alcohol Solvents: If you are sulfonylating an amine, using an alcohol as a solvent is not recommended as it will compete with the amine for the sulfonyl chloride.

  • Tertiary Amines: While often used as bases, some tertiary amines can react with sulfonyl chlorides, leading to complex mixtures.[4]

  • Solution:

    • Use a non-nucleophilic solvent like DCM, THF, or acetonitrile.[4]

    • If side reactions with the base are suspected, consider using a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine.[4]

C. Hydrolysis of the Sulfonyl Chloride

As mentioned in the previous section, if significant moisture is present, you will form 3-bromo-4-ethoxybenzenesulfonic acid. This will appear as a baseline spot on a silica TLC plate and can complicate purification.

  • Solution:

    • Adhere strictly to anhydrous reaction conditions.[1]

Issue 3: Difficult Purification

Question: I'm having trouble purifying my sulfonamide/sulfonate ester product from the reaction mixture. What are the best practices?

Answer: Effective purification starts with a proper work-up procedure to remove the bulk of the impurities.

A. Standard Aqueous Work-up

A well-designed aqueous work-up can remove the base, any unreacted starting materials, and the sulfonic acid byproduct.

  • Step-by-Step Work-up Protocol:

    • Quench: After the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture and quench by slowly adding water or a saturated aqueous solution of ammonium chloride.

    • Phase Separation: Transfer the mixture to a separatory funnel. If DCM was used as the solvent, it will be the bottom layer.

    • Acid Wash: Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any remaining amine base (like triethylamine or pyridine).[4] The resulting ammonium salt will be soluble in the aqueous layer.

    • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any unreacted 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride (by hydrolysis) and the resulting sulfonic acid.[4]

    • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove the bulk of the water from the organic layer.[4]

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

B. Purification of the Crude Product

After the work-up, you will be left with the crude product, which can be purified by one of the following methods:

  • Recrystallization: This is an effective method for purifying solid products. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that provide good crystal formation.

  • Column Chromatography: This is the most common method for purifying both solid and oil products.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point for many sulfonamides and sulfonate esters. The optimal solvent system should be determined by TLC analysis first.

Experimental Protocols & Data

General Protocol for Sulfonylation of a Primary Amine
  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the primary amine (1.0 eq.) and anhydrous DCM (to make a ~0.2 M solution).

  • Base Addition: Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes at room temperature.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C (ice bath) over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting amine by TLC or LC-MS.[6]

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Solvent Anhydrous DCM, THF, ACNAprotic and dissolves most reactants.[1][4]
Base Triethylamine, Pyridine, DBUNeutralizes HCl byproduct.[3]
Temperature 0 °C to Room TemperatureControls exotherm and prevents side reactions.[4]
Stoichiometry 1.1 eq. Sulfonyl ChlorideEnsures complete consumption of the amine.

Visualizing the Process: Diagrams

Reaction Mechanism

The sulfonylation of an amine with a sulfonyl chloride proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by elimination of a chloride ion and deprotonation by a base.

Caption: General mechanism for the sulfonylation of a primary amine.

Troubleshooting Workflow

When faced with a problematic reaction, a systematic approach is key. The following workflow can help diagnose and solve common issues.

Troubleshooting_Workflow Start Low Yield or No Reaction CheckReagent Check Sulfonyl Chloride Quality (Fresh? Stored Properly?) Start->CheckReagent CheckConditions Review Reaction Conditions (Anhydrous? Correct Base/Solvent?) Start->CheckConditions CheckSubstrate Assess Substrate Reactivity (Sterically Hindered? Electron Poor?) Start->CheckSubstrate ReagentOK Reagent is Good CheckReagent->ReagentOK Yes PurifyReagent Use Fresh or Purified Sulfonyl Chloride CheckReagent->PurifyReagent No ConditionsOK Conditions are Appropriate CheckConditions->ConditionsOK Yes OptimizeConditions Optimize Conditions: - Stronger Base (DBU) - Add DMAP catalyst - Increase Temperature CheckConditions->OptimizeConditions No SubstrateReactive Substrate is Reactive CheckSubstrate->SubstrateReactive Yes ForceReaction Force Reaction: - Higher Temperature - Longer Reaction Time CheckSubstrate->ForceReaction No ReagentOK->CheckConditions ConditionsOK->CheckSubstrate Success Successful Reaction SubstrateReactive->Success OptimizeConditions->Success PurifyReagent->Success ForceReaction->Success

Caption: A logical workflow for troubleshooting low-yield sulfonylation reactions.

References

  • Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]

  • King, J. F., & Khemani, K. C. (1989). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
  • Chemistry Steps. (n.d.). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Saskia, K. (n.d.). 10.7. Reaction: Sulfonation. Introduction to Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Sulfonation of Benzene. Retrieved from [Link]

  • Robertson, R. E. (1967). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 45(11), 1305-1313.
  • Haszeldine, R. N. (1955). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. Journal of the Chemical Society, 2901.
  • Chemistry LibreTexts. (2023). The Sulfonation of Benzene. Retrieved from [Link]

  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
  • Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Analytical Methods for Monitoring 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride Reaction Progress

Welcome to the technical support center for monitoring the reaction progress of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals, providi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring the reaction progress of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting, and frequently asked questions to ensure the successful monitoring of your chemical synthesis.

Introduction to Reaction Monitoring

The synthesis of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride is a critical step in the development of various pharmaceutical compounds. Accurate real-time or near-real-time monitoring of the reaction is essential to determine reaction completion, maximize yield, and minimize the formation of impurities.[1] This guide provides a comparative overview of the primary analytical techniques for this purpose, focusing on their practical application, and offering solutions to common challenges encountered in the laboratory.

Due to the reactive nature of sulfonyl chlorides, careful selection of analytical methods and sample handling is paramount to avoid degradation and ensure data accuracy.[2][3] These compounds can be sensitive to moisture, heat, and nucleophiles, which can lead to hydrolysis or other side reactions.[3][4]

Core Analytical Methodologies

The choice of an analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, the complexity of the reaction mixture, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for monitoring the progress of sulfonylation reactions, offering both qualitative and quantitative information.[2][5] It is particularly suitable for non-volatile or thermally labile compounds like 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation : An HPLC system with a UV detector is typically sufficient.[6]

  • Column : A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[6]

  • Mobile Phase : A gradient elution with water (A) and acetonitrile (B) is often effective. A small amount of acid, like 0.05% trifluoroacetic acid, can be added to both phases to improve peak shape.[7]

  • Detection : UV detection at a wavelength where both the starting material and the product have significant absorbance (e.g., 225 nm) is recommended.[8]

  • Sample Preparation :

    • Carefully withdraw a small aliquot from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a suitable aprotic solvent (e.g., acetonitrile) to prevent further reaction.

    • Filter the sample through a 0.2 or 0.45 µm syringe filter before injection to remove any particulate matter.[9]

Data Presentation: HPLC Monitoring
Time (min)Starting Material Peak AreaProduct Peak Area% Conversion
0100,00000%
3050,00045,000~50%
6010,00085,000~90%
90<1,00092,000>99%
Gas Chromatography (GC)

GC is suitable for volatile and thermally stable sulfonyl chlorides.[2] However, due to the potential for thermal degradation of some sulfonyl chlorides, derivatization into more stable sulfonamides may be necessary for accurate quantitative analysis.[5][10]

Experimental Protocol: GC-MS with Derivatization
  • Sample Preparation :

    • Withdraw an aliquot from the reaction.

    • Quench with a solution of an amine (e.g., diethylamine) in an aprotic solvent to convert the sulfonyl chloride to its corresponding sulfonamide.[10]

  • Instrumentation : A GC system coupled with a Mass Spectrometer (GC-MS) or a Flame Ionization Detector (GC-FID).[11]

  • Column : A non-polar or medium-polarity column (e.g., RTX-5MS) is typically used.[11]

  • Injector Temperature : Set to a temperature that ensures volatilization without degradation (e.g., 280 °C).[11]

  • Oven Program : A temperature ramp (e.g., starting at 50 °C and increasing to 300 °C) is used to separate components.[11]

Thin-Layer Chromatography (TLC)

TLC is a rapid, simple, and cost-effective method for qualitative monitoring of a reaction's progress.[12] It is excellent for quickly determining the presence or absence of starting material.[12]

Experimental Protocol: TLC Monitoring
  • Plate : Use silica gel plates with a fluorescent indicator (e.g., F-254).[12]

  • Spotting : Use a capillary tube to spot the starting material, the reaction mixture, and a "cospot" (starting material and reaction mixture in the same lane) on the baseline of the TLC plate.[13][14]

  • Eluent : A mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is common. The ratio should be optimized to achieve good separation (Rf of starting material around 0.3-0.4).[12][13]

  • Visualization : Visualize the spots under a UV lamp (254 nm).[12] Staining with iodine or a charring solution can also be used.[12]


}

Workflow for TLC Reaction Monitoring.

In-Situ Spectroscopic Methods

Techniques like FT-IR and Raman spectroscopy can provide real-time reaction information without the need for sampling and quenching.[1] These methods monitor changes in the vibrational modes of functional groups as the reaction progresses. Mass spectrometry can also be used for in-situ monitoring, offering high selectivity.[15]

Troubleshooting Guide

HPLC-Related Issues

Q1: I'm seeing significant baseline drift in my HPLC chromatogram. What could be the cause?

A: Baseline drift can be caused by several factors:

  • Mobile Phase Composition Changes : Ensure your mobile phase is well-mixed and degassed. If using buffers, make sure they are freshly prepared.[9]

  • Temperature Fluctuations : Use a column oven and ensure the detector temperature is stable.[9][16]

  • Column Equilibration : The column may not be fully equilibrated with the mobile phase. Allow sufficient time for equilibration before starting your analysis.[9]

  • Contamination : A contaminated mobile phase or column can lead to a drifting baseline.[9][17]

Q2: My peaks are tailing. How can I improve the peak shape?

A: Peak tailing is a common issue and can often be resolved by:

  • Checking for Dead Volumes : Ensure all fittings and tubing are properly connected.

  • Optimizing Mobile Phase pH : For acidic or basic analytes, adjusting the pH of the mobile phase can improve peak shape.

  • Column Issues : The column may be overloaded or contaminated. Try injecting a smaller volume or cleaning the column.

Q3: I'm observing extra peaks in my chromatogram that don't correspond to my starting material or product. What are they?

A: These could be due to:

  • Degradation of the Sulfonyl Chloride : 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride can hydrolyze if exposed to water. Ensure your sample preparation is done quickly and with anhydrous solvents. The extra peak could be the corresponding sulfonic acid.[3]

  • Side Reactions : Depending on your reaction conditions, other byproducts may have formed.

  • Contamination : The impurity could be from your starting materials, solvents, or the reaction vessel itself.


}

HPLC Troubleshooting Logic.

General Reaction Monitoring Issues

Q4: My TLC plate shows that the starting material is gone, but my yield is low after work-up. What's happening?

A: This can occur for a few reasons:

  • Product Instability : Your product may be degrading during the work-up procedure. Consider a milder work-up or one that avoids conditions (e.g., excessive heat, strong acids/bases) that could decompose your product.

  • Formation of a Non-UV Active Byproduct : If your byproduct does not absorb UV light, it will not be visible on the TLC plate. Staining the plate might reveal other spots.

  • Product Adsorption : The product might be adsorbing to glassware or being lost during extractions if its solubility properties are not what you expect.

Q5: I'm concerned about the stability of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride during analysis. How can I minimize degradation?

A: To minimize degradation:

  • Use Anhydrous Solvents : For sample preparation and in your reaction, use dry solvents to prevent hydrolysis.[4]

  • Work Quickly : Prepare samples for analysis immediately after taking them from the reaction mixture.

  • Keep Samples Cool : If there is a delay before analysis, keep the prepared sample in a cool environment.

  • Consider Derivatization : For GC analysis, converting the sulfonyl chloride to a more stable derivative like a sulfonamide can prevent on-column degradation.[5][10]

Frequently Asked Questions (FAQs)

Q1: Which analytical method is best for quantitative analysis of my reaction?

A: HPLC is generally the preferred method for quantitative analysis of sulfonyl chloride reactions due to its high resolution, sensitivity, and applicability to a wide range of compounds without the need for derivatization.[2] Quantitative NMR (qNMR) is also an excellent, though less common, choice for its high precision without needing a specific reference standard of the analyte.[2]

Q2: How do I know when my reaction is complete?

A: A reaction is generally considered complete when the limiting starting material is no longer detectable by a sensitive analytical method like HPLC or TLC.[14] It's good practice to take two consecutive time points showing no further change in the product-to-starting material ratio to confirm completion.

Q3: Can I use mass spectrometry alone to monitor the reaction?

A: While mass spectrometry is highly sensitive and provides molecular weight information, it is best used in conjunction with a separation technique like LC or GC (LC-MS or GC-MS).[2] Direct infusion mass spectrometry can be challenging for complex reaction mixtures due to ion suppression effects, where the presence of multiple components can interfere with the ionization of the analyte of interest.

Q4: What is a "cospot" in TLC, and why is it important?

A: A cospot is a lane on a TLC plate where both the starting material and the reaction mixture are spotted in the same place.[13][14] It is crucial for confirming the identity of the starting material spot in the reaction mixture lane, especially when the Rf values of the starting material and product are very similar.[13]

Q5: Are there any safety concerns when handling 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride and its reactions?

A: Yes. Sulfonyl chlorides are reactive compounds and should be handled with care in a well-ventilated fume hood. They can react with moisture, including in the atmosphere, to produce hydrochloric acid and the corresponding sulfonic acid.[3] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The synthesis of sulfonyl chlorides can also involve corrosive reagents like chlorosulfonic acid, which requires careful handling.[18][19]

References

  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring | Analytical Chemistry. (2019). pubs.acs.org. [Link]

  • In-Situ Monitoring of Chemical Reactions. (n.d.). Mettler Toledo. [Link]

  • In situ reaction monitoring in photocatalytic organic synthesis. (2023). ISTA Research Explorer. [Link]

  • Analysis of Chlorinated, Sulfochlorinated and Sulfonamide Derivatives of N-Tetradecane by Gas chromatography/mass Spectrometry. (n.d.). PubMed. [Link]

  • Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives | Analytical Chemistry. (n.d.). ACS Publications. [Link]

  • Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. (1988). OSTI.GOV. [Link]

  • In situ sensors for flow reactors – a review. (2021). Reaction Chemistry & Engineering. [Link]

  • Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. (n.d.). Waters Corporation. [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (n.d.). beilstein-journals.org. [Link]

  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. (2005). ResearchGate. [Link]

  • How To: Monitor by TLC. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • TLC of Sulfonamides. (n.d.). ResearchGate. [Link]

  • Monitoring Reactions by TLC. (n.d.). Washington State University. [Link]

  • Titrimetric determination of some sulphonyl chlorides. (1995). nopr.niscpr.res.in. [Link]

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). medchem.case.edu. [Link]

  • 2.3B: Uses of TLC. (2022). Chemistry LibreTexts. [Link]

  • Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides). (n.d.). ResearchGate. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2020). ResearchGate. [Link]

  • Common Issues in HPLC Analysis. (2025). Medikamenter Quality Services. [Link]

  • CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. (n.d.).
  • Sulfonyl halide. (n.d.). Wikipedia. [Link]

  • Amination of the p-acetaminobenzene sulfonyl chloride. (n.d.). laney.edu. [Link]

  • Spectroscopic and kinetic studies of the SO radical and the photolysis of thionyl chloride. (1969). Transactions of the Faraday Society. [Link]

  • 3-bromo-4-ethoxybenzene-1-sulfonyl chloride (C8H8BrClO3S). (n.d.). PubChemLite. [Link]

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023). MDPI. [Link]

  • Determination method for sulfuryl chloride in thionyl chloride. (n.d.).
  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. (1971). Canadian Science Publishing. [Link]

  • How can TLC monitor the progress of a chemical reaction?. (2020). YouTube. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). researchgate.net. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. (2024). PharmaCores. [Link]

  • Review on Common Observed HPLC Troubleshooting Problems. (n.d.). Rhenium Group. [Link]

  • The 10 Most Common HPLC Problems and Solutions!. (2024). Universal Lab Blog. [Link]

  • RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. (n.d.). rjptonline.org. [Link]

  • ADDP facilitate CS bond formation from sulfonyl chloride with alcohols. (n.d.). ResearchGate. [Link]

  • Benzenesulfonyl chloride. (1921). Organic Syntheses Procedure. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide to the Reaction Products of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride

This guide offers an in-depth, technically-grounded comparison of the spectroscopic analysis of reaction products derived from 3-bromo-4-ethoxybenzene-1-sulfonyl chloride. Designed for researchers, scientists, and profes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth, technically-grounded comparison of the spectroscopic analysis of reaction products derived from 3-bromo-4-ethoxybenzene-1-sulfonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and validated approach to product characterization. We will explore the synthesis of a model sulfonamide, detail its spectroscopic signature, and objectively compare it against products from viable alternative reagents, supported by experimental data and established principles.

The Strategic Importance of Substituted Arylsulfonyl Chlorides

Arylsulfonyl chlorides are a pivotal class of reagents in medicinal chemistry, primarily serving as precursors to sulfonamides—a motif present in a vast number of therapeutic agents.[1][2] The choice of substitution on the aryl ring is a critical design element, profoundly influencing the resulting molecule's steric, electronic, and pharmacokinetic properties.

3-Bromo-4-ethoxybenzene-1-sulfonyl chloride is a particularly valuable building block.[3][4] Its structure offers a unique trifecta of functionalities:

  • The Sulfonyl Chloride: A highly reactive electrophile, enabling efficient coupling with a wide range of nucleophiles, most commonly primary and secondary amines, to form stable sulfonamide linkages.[2][5]

  • The Ethoxy Group: An electron-donating group that modulates the reactivity of the sulfonyl chloride and can enhance the metabolic stability and solubility of the final product.

  • The Bromine Atom: Positioned meta to the sulfonyl group, it serves as a versatile synthetic handle for post-sulfonylation modifications, such as palladium-catalyzed cross-coupling reactions, allowing for late-stage diversification of drug candidates.[6]

Understanding the precise spectroscopic fingerprint of products derived from this reagent is therefore not merely an analytical exercise but a prerequisite for advancing any research or development program.

Spectroscopic Elucidation of a Model Reaction Product

To establish a baseline for comparison, we will examine the reaction of 3-bromo-4-ethoxybenzene-1-sulfonyl chloride with a simple primary amine, benzylamine, to yield N-benzyl-3-bromo-4-ethoxybenzenesulfonamide.

Reaction Scheme

Caption: Synthesis of a model sulfonamide product.

The successful formation of this product must be validated through a multi-technique spectroscopic approach. Each technique provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural verification, providing a high-resolution map of the atomic connectivity.

  • ¹H NMR Analysis: The proton NMR spectrum provides the most direct evidence of structure. For our model product, we anticipate a specific set of signals. The ethoxy group introduces a characteristic ethyl pattern: a triplet around δ 1.4 ppm (CH₃) coupled to a quartet around δ 4.1 ppm (OCH₂). The aromatic region will contain signals for the trisubstituted benzene ring and the monosubstituted benzyl ring. The proton ortho to the bromine and meta to the sulfonyl group is expected around δ 7.9 ppm , while the other two aromatic protons of this ring will appear further upfield. The N-H proton of the sulfonamide typically appears as a broad triplet (due to coupling with the adjacent CH₂) around δ 5.0-6.0 ppm , its exact position being sensitive to solvent and concentration.

  • ¹³C NMR Analysis: This technique confirms the carbon framework. Key diagnostic signals include the methylene carbon of the ethoxy group at approximately δ 65 ppm and the methyl carbon around δ 15 ppm . The aromatic region will display signals for all unique carbon atoms, with the carbon bearing the bromine (C-Br) appearing around δ 112 ppm and the carbon attached to the ethoxy group (C-O) resonating near δ 158 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for confirming the presence of key functional groups. The formation of the sulfonamide is unequivocally confirmed by two very strong, characteristic absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, typically found near 1340 cm⁻¹ and 1160 cm⁻¹ , respectively. Additionally, a moderate absorption band between 3250-3300 cm⁻¹ confirms the N-H stretch of the secondary sulfonamide. The presence of the C-O ether linkage from the ethoxy group will be evident from a strong band in the 1240-1280 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry validates the molecular weight of the synthesized product. For our target molecule (C₁₅H₁₆BrNO₃S), the expected monoisotopic mass is approximately 385.00 Da. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million. A critical diagnostic feature is the isotopic signature of bromine. Due to the nearly equal natural abundance of its two stable isotopes (⁷⁹Br and ⁸¹Br), the molecular ion peak (M⁺) will be accompanied by an M+2 peak of almost identical intensity, providing definitive evidence for the presence of a single bromine atom in the structure.

Comparative Analysis with Alternative Reagents

To appreciate the unique spectroscopic signature of products from 3-bromo-4-ethoxybenzene-1-sulfonyl chloride, it is instructive to compare them with derivatives from structurally similar sulfonyl chlorides. We will consider two common alternatives: 3-Bromo-4-methoxybenzene-1-sulfonyl chloride [7][8] and 3-Bromo-4-chlorobenzene-1-sulfonyl chloride .[9]

Table 1: Comparative ¹H NMR Data (Aromatic & Key Aliphatic Regions, δ ppm in CDCl₃)

Proton SignalProduct from 3-Bromo-4-ethoxy...Product from 3-Bromo-4-methoxy...Product from 3-Bromo-4-chloro...Rationale for Difference
Ar-H (ortho to Br)~7.95 (d)~7.96 (d)~8.05 (d)The electron-withdrawing chlorine deshields the adjacent proton more than the alkoxy groups.
Ar-H (ortho to SO₂Cl)~7.70 (dd)~7.71 (dd)~7.80 (dd)Similar deshielding effect from the para-chloro substituent.
Ar-H (ortho to OEt/OMe/Cl)~7.00 (d)~7.05 (d)~7.60 (d)The electron-donating alkoxy groups strongly shield this proton, shifting it significantly upfield compared to the chloro-substituted analog.
O-CH₂ / O-CH₃~4.15 (q)~3.95 (s)N/APresence of a quartet for the ethoxy group vs. a singlet for the methoxy group is a key differentiator.
O-CH₂-CH₃ ~1.45 (t)N/AN/AThe triplet for the ethoxy methyl group is unique to the target compound's derivatives.

Table 2: Comparative IR Data (Key Functional Group Frequencies, cm⁻¹)

Vibrational ModeProduct from 3-Bromo-4-ethoxy...Product from 3-Bromo-4-methoxy...Product from 3-Bromo-4-chloro...Rationale for Difference
S=O (Asymmetric)~1340~1342~1350The electron-withdrawing nature of the substituents influences the S=O bond strength and frequency. Chlorine has the strongest effect.
S=O (Symmetric)~1160~1162~1165Consistent trend with the asymmetric stretch.
Ar-O-C Stretch~1245-1280~1250-1285N/AA strong, defining peak for the alkoxy-substituted compounds, absent in the chloro-analog.

These comparisons clearly demonstrate that the 3-bromo-4-ethoxy substitution pattern imparts a unique and readily identifiable spectroscopic signature, primarily through the distinctive signals of the ethoxy group in both NMR and IR spectra.

Validated Experimental Protocols

Synthesis of N-benzyl-3-bromo-4-ethoxybenzenesulfonamide

This protocol is a self-validating system; successful execution will yield a product with the spectroscopic characteristics detailed above.

Experimental Workflow Diagram

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reagent Addition cluster_2 Aqueous Workup cluster_3 Isolation & Purification A1 Dissolve benzylamine (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM. A2 Cool solution to 0 °C using an ice/water bath. A1->A2 B1 Add a solution of 3-bromo-4-ethoxybenzene-1-sulfonyl chloride (1.05 eq) in anhydrous DCM dropwise. A2->B1 B2 Allow reaction to warm to room temperature and stir for 4-6 hours. B1->B2 B3 Monitor reaction completion via TLC (e.g., 3:1 Hexanes:EtOAc). B2->B3 C1 Transfer mixture to a separatory funnel. B3->C1 C2 Wash sequentially with 1M HCl (2x), sat. NaHCO₃ (1x), and brine (1x). C1->C2 D1 Dry the organic layer over anhydrous MgSO₄, filter. C2->D1 D2 Remove solvent under reduced pressure to yield crude solid. D1->D2 D3 Purify by recrystallization (e.g., from Ethanol/Water) or flash chromatography. D2->D3

Caption: A step-by-step workflow for the synthesis and purification of the model sulfonamide.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, ~0.2 M). Add benzylamine (1.0 equivalent) followed by pyridine (1.2 equivalents).

  • Cooling: Cool the stirred solution to 0 °C in an ice bath.

  • Addition: Dissolve 3-bromo-4-ethoxybenzene-1-sulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the disappearance of the starting amine by Thin Layer Chromatography (TLC).

  • Quenching & Extraction: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl (twice), saturated aqueous NaHCO₃, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate in vacuo.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel.

Spectroscopic Sample Preparation
  • NMR: Dissolve ~10-15 mg of the purified, dry product in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • IR (ATR): Place a small amount of the dry, solid product directly onto the crystal of an Attenuated Total Reflectance (ATR)-FTIR spectrometer and acquire the spectrum.

  • HRMS (ESI): Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile. Infuse the solution directly into an Electrospray Ionization (ESI) time-of-flight (TOF) mass spectrometer.

Conclusion

The robust and unambiguous characterization of synthetic products is a foundational pillar of chemical and pharmaceutical research. This guide demonstrates that 3-bromo-4-ethoxybenzene-1-sulfonyl chloride imparts a distinct and easily verifiable spectroscopic signature to its derivatives. By leveraging a combination of NMR, IR, and MS, and by understanding how these signatures compare to those from alternative reagents, researchers can proceed with confidence in the identity and purity of their compounds. The provided protocols represent a validated methodology for synthesizing and analyzing these valuable chemical entities, ensuring both scientific integrity and the efficient progression of research objectives.

References

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

  • Barreiro, G., et al. (2021). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition. [Link]

  • Uddin, M. J., et al. (2020). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • Willis, M. C., et al. (2011). The Synthesis of Functionalised Sulfonamides. University College London. [Link]

  • Bandgar, B. P., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Center for Biotechnology Information. [Link]

  • Abacipharm. 3-Bromo-4-methoxybenzene-1-sulfonyl chloride. [Link]

  • PubChem. 3-bromo-4-ethoxybenzene-1-sulfonyl chloride. [Link]

  • PubChem. 3-Bromo-4-chlorobenzene-1-sulfonyl chloride. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding CAS 631912-19-1: A Deep Dive into 3-Bromo-4-fluorobenzene-1-sulfonyl Chloride. [Link]

  • Xu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

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Comparative

A Comparative Guide to Catalysts for Reactions of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride

For researchers and professionals in drug development and organic synthesis, the efficient and selective formation of sulfonamides is a critical endeavor. The sulfonamide functional group is a cornerstone in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the efficient and selective formation of sulfonamides is a critical endeavor. The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals. 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride is a key building block for accessing a variety of these important compounds. The choice of catalyst for its coupling reactions, typically with amines to form sulfonamides, is paramount in determining reaction efficiency, yield, and purity. This guide provides a comparative study of common catalytic systems, supported by experimental insights and protocols, to aid in the rational selection of the optimal catalyst for your synthetic needs.

Introduction to 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride and its Significance

3-Bromo-4-ethoxybenzene-1-sulfonyl chloride is a versatile reagent in organic synthesis. The presence of the bromine atom allows for further functionalization, for instance, through cross-coupling reactions, while the sulfonyl chloride group is a highly reactive electrophile for the synthesis of sulfonamides, sulfinates, and other sulfur-containing compounds. The ethoxy group modulates the electronic properties of the aromatic ring. The synthesis of this sulfonyl chloride is typically achieved through chlorosulfonation of the corresponding 2-bromo-1-ethoxybenzene.

The primary focus of this guide is the comparative performance of catalysts in the synthesis of sulfonamides from 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride. We will explore transition metal catalysis (Palladium, Copper, and Iron) and touch upon metal-free alternatives.

Catalytic Systems for Sulfonamide Synthesis: A Comparative Analysis

The reaction of a sulfonyl chloride with a primary or secondary amine to form a sulfonamide is a fundamental transformation. While this reaction can proceed without a catalyst, particularly with more nucleophilic amines, catalysts are often employed to enhance reaction rates, broaden the substrate scope to include less reactive amines, and improve yields under milder conditions.

Palladium Catalysis

Palladium catalysts are well-established for their role in cross-coupling reactions and have also found application in sulfonamide synthesis, particularly in one-pot procedures starting from aryl halides.[1][2] While less common for the direct coupling of a pre-formed sulfonyl chloride with an amine, palladium catalysis is highly relevant in scenarios where the sulfonamide is formed in a tandem reaction. For instance, a palladium catalyst can be used to first form the aryl-sulfur bond, followed by amination.[3][4]

A key advantage of palladium catalysis is its high functional group tolerance.[3][4] However, the cost of palladium and the need for specialized phosphine ligands can be a drawback.

Copper Catalysis

Copper catalysis has emerged as a more cost-effective and practical alternative to palladium for N-arylation and sulfonamide formation.[5] Copper catalysts, such as CuBr₂, are effective in promoting the coupling of sulfonyl chlorides with a wide range of amines.[6][7]

Recent advancements have highlighted the use of microwave irradiation in conjunction with copper catalysis to significantly reduce reaction times and improve yields.[6][7] This approach often proceeds in aqueous media, aligning with the principles of green chemistry.[6][7] A notable advantage of copper catalysis is the frequent omission of the need for specialized ligands, simplifying the reaction setup.[6][7]

Iron Catalysis

Iron, being an abundant and non-toxic metal, presents an attractive option for catalysis. Iron-catalyzed reactions have been developed for the sulfonylation of various substrates.[8][9][10][11][12] While direct iron-catalyzed coupling of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride with amines is less documented, related iron-catalyzed transformations involving sulfonyl chlorides suggest its potential. For instance, iron can catalyze the generation of sulfonyl radicals from sulfonyl chlorides for addition to alkenes.[8] The development of iron-catalyzed direct sulfonamidation is an active area of research.

Metal-Free Approaches

For certain applications, avoiding metal catalysts is desirable to prevent product contamination. Metal-free methods for sulfonamide synthesis have been developed, often relying on the inherent reactivity of the sulfonyl chloride with the amine, sometimes facilitated by a base.[13][14] For instance, the reaction can be carried out in the presence of a base like pyridine or triethylamine.[15] While simple and cost-effective, these methods may require harsher conditions and may not be suitable for less reactive amines.

Experimental Data Comparison

The following table summarizes the expected performance of different catalytic systems for the reaction of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride with a representative amine, aniline, based on literature for similar substrates.

Catalyst SystemTypical Ligand/AdditiveSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Key AdvantagesKey Disadvantages
Palladium (e.g., Pd₂(dba)₃)Phosphine (e.g., P(t-Bu)₃)Toluene80-11012-2470-95High functional group toleranceHigh cost, ligand sensitivity
Copper (e.g., CuBr₂)Often ligand-freeAcetonitrile/Water80-120 (Microwave)0.25-185-98Cost-effective, rapid, greenPotential for metal leaching
Iron (e.g., FeCl₃)None specifiedEthanol5012-24ModerateAbundant, low toxicityLess developed for this specific reaction
Metal-Free Pyridine or Et₃NDichloromethane0-252-1260-90No metal contamination, simpleMay require stoichiometric base, harsher conditions for unreactive amines

Experimental Protocols

Synthesis of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride

This protocol is adapted from the synthesis of the analogous 3-bromo-4-methoxybenzene-1-sulfonyl chloride.[16]

Materials:

  • 2-Bromo-1-ethoxybenzene

  • Chlorosulfonic acid

  • Chloroform

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate

Procedure:

  • Dissolve 2-bromo-1-ethoxybenzene (10.0 mmol) in chloroform (5 mL).

  • Cool the solution to -5 to 0 °C in an ice-salt bath.

  • Slowly add chlorosulfonic acid (30.0 mmol) dropwise over 30 minutes, maintaining the temperature below 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature over 1 hour.

  • Carefully pour the reaction mixture onto crushed ice.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice with chloroform.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride.

General Protocol for Catalytic Sulfonamide Synthesis (Copper-Catalyzed Example)

Materials:

  • 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride

  • Amine (e.g., aniline)

  • Copper(II) bromide (CuBr₂)

  • Acetonitrile

  • Water

  • Microwave reactor

Procedure:

  • In a microwave vial, combine 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride (1.0 mmol), the amine (1.1 mmol), and CuBr₂ (0.5 mol%).

  • Add a 1:1 mixture of acetonitrile and water (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water.

  • Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

experimental_workflow cluster_synthesis Synthesis of Sulfonyl Chloride cluster_coupling Catalytic Sulfonamide Formation start 2-Bromo-1-ethoxybenzene step1 Chlorosulfonation (Chlorosulfonic Acid) start->step1 product1 3-Bromo-4-ethoxybenzene- 1-sulfonyl chloride step1->product1 step2 Coupling Reaction product1->step2 amine Amine (R-NH2) amine->step2 catalyst Catalyst (e.g., CuBr2) catalyst->step2 product2 Sulfonamide Product step2->product2

Caption: Experimental workflow for the synthesis of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride and its subsequent catalytic conversion to a sulfonamide.

Mechanistic Considerations

The catalytic cycles for these reactions vary. In copper-catalyzed sulfonamide formation, the mechanism is believed to involve the formation of a copper-amine complex, which then reacts with the sulfonyl chloride. The exact mechanism can be influenced by the presence of ligands and the reaction conditions.

reaction_pathway SC Ar-SO2Cl Intermediate [Catalyst-Amine Complex] SC->Intermediate Reaction Amine R-NH2 Amine->Intermediate Catalyst Catalyst (e.g., Cu(II)) Catalyst->Intermediate Product Ar-SO2NHR Intermediate->Product Product Formation Byproduct HCl Intermediate->Byproduct Product->Catalyst Catalyst Regeneration

Sources

Validation

A Comparative Guide to the X-ray Crystallography of 3-Bromo-4-ethoxybenzene-1-sulfonyl Chloride Derivatives

This guide provides an in-depth, technical framework for the synthesis, crystallization, and comparative X-ray crystallographic analysis of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride and its derivatives. It is designed...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical framework for the synthesis, crystallization, and comparative X-ray crystallographic analysis of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride and its derivatives. It is designed for researchers, medicinal chemists, and material scientists who require a profound understanding of the three-dimensional structure of these versatile chemical synthons. By moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, ensuring a robust and reproducible crystallographic workflow from benchtop synthesis to final structural elucidation.

Introduction: The Structural Imperative of Sulfonyl Chlorides

Aryl sulfonyl chlorides are a cornerstone of modern synthetic chemistry, serving as critical intermediates in the creation of sulfonamides, sulfonates, and other sulfur-containing compounds.[1] The sulfonamide moiety, in particular, is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutics. The precise three-dimensional arrangement of atoms and the subtle interplay of non-covalent interactions within the crystal lattice dictate a molecule's physical properties, stability, and ultimately, its biological activity.

X-ray crystallography stands as the definitive method for elucidating this solid-state architecture, providing unambiguous structural data that is invaluable for rational drug design and structure-activity relationship (SAR) studies.[2] This guide focuses on 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride, a halogenated derivative with potential for tailored reactivity and specific intermolecular interactions. We will detail the entire workflow, from its synthesis to a comparative structural analysis with relevant analogues, providing the reader with a comprehensive blueprint for crystallographic characterization.

Synthesis and Crystallization: From Reagents to Diffraction-Quality Crystals

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals. The protocols described below are designed to be self-validating, with clear endpoints and purification strategies to ensure the suitability of the material for crystallographic studies.

Synthesis of 3-Bromo-4-ethoxybenzene-1-sulfonyl Chloride (1)

The synthesis of the target compound can be effectively adapted from established procedures for analogous structures, such as its methoxy counterpart.[3] The primary strategy involves the electrophilic chlorosulfonation of the corresponding 2-bromo-1-ethoxybenzene.

Experimental Protocol:

  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromo-1-ethoxybenzene (10.0 mmol, 2.15 g) in chloroform (10 mL).

  • Cooling: Cool the solution to between -5 °C and 0 °C using an ice-salt bath. Rationale: This exothermic reaction is controlled at low temperatures to minimize the formation of side products.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (30.0 mmol, 2.0 mL) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an additional 1 hour.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 50 g) in a beaker. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with chloroform (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude 3-bromo-4-ethoxybenzene-1-sulfonyl chloride. The product can be further purified by recrystallization.

Synthesis of a Comparative Derivative: 3-Bromo-4-ethoxybenzenesulfonamide (2)

To facilitate a comparative structural analysis, a derivative such as a sulfonamide can be synthesized. This reaction demonstrates the utility of the sulfonyl chloride and provides a second, distinct molecule for crystallographic comparison.

Experimental Protocol:

  • Reaction Setup: Dissolve the crude 3-bromo-4-ethoxybenzene-1-sulfonyl chloride (1) (5.0 mmol) in dichloromethane (20 mL) in a round-bottom flask.

  • Base Addition: Add triethylamine (7.5 mmol, 1.05 mL) to the solution.

  • Nucleophilic Substitution: Slowly add a solution of aqueous ammonia (25%, 5.5 mmol) dropwise.

  • Reaction and Work-up: Stir the mixture at room temperature for 2 hours. Pour the reaction mixture into a separatory funnel containing 5% citric acid solution. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, and concentrate. Recrystallize the crude product from an ethyl acetate/hexane mixture to yield pure 3-bromo-4-ethoxybenzenesulfonamide (2).

Growing Single Crystals

The bottleneck in any crystallographic study is often the growth of diffraction-quality single crystals.[4] Several techniques should be attempted in parallel to maximize the chances of success.

Recommended Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., dichloromethane, ethyl acetate, or acetone) in a small vial. Loosely cap the vial to allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Create a saturated solution of the compound in a solvent in which it is readily soluble (e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a small amount of an "anti-solvent" in which the compound is poorly soluble (e.g., hexane). The anti-solvent will slowly diffuse into the primary solution, reducing the compound's solubility and promoting crystallization.

  • Solvent Layering: Carefully layer a solution of the compound with a less dense, miscible anti-solvent. Crystals may form at the interface between the two solvents.

The Crystallographic Workflow: From Crystal to Structure

Once a suitable single crystal is obtained, the process of X-ray diffraction analysis begins. This workflow involves mounting the crystal, collecting diffraction data, solving the structure, and refining the model.

G cluster_0 Synthesis & Crystallization cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Screening X-ray Screening Mounting->Screening Collection Data Collection Screening->Collection Integration Data Integration & Scaling Collection->Integration Solution Structure Solution (e.g., Direct Methods) Integration->Solution Refinement Model Refinement Solution->Refinement Validation Structure Validation Refinement->Validation CIF Generate CIF Report Validation->CIF Analysis Comparative Structural Analysis CIF->Analysis G Structure Molecular Structure & Crystal Packing Properties Physicochemical Properties (Solubility, Stability, Melting Point) Structure->Properties determines Reactivity Chemical Reactivity & Reaction Kinetics Structure->Reactivity influences Application Drug Design & SAR (e.g., Receptor Binding) Properties->Application impacts Reactivity->Application guides

Sources

Comparative

A Comparative Guide to the Kinetic Studies of Reactions Involving 3-Bromo-4-ethoxybenzene-1-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth technical comparison of the kinetic reactivity of 3-Bromo-4-ethoxybenzene-1-sulfonyl chlo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of the kinetic reactivity of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride and its alternatives in nucleophilic substitution reactions. In the absence of direct, publicly available kinetic data for 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride, this guide establishes a predictive framework based on established principles of physical organic chemistry and presents a comprehensive comparison with benchmark sulfonyl chlorides. Furthermore, a detailed experimental protocol is provided to empower researchers to determine the kinetic parameters of novel sulfonyl chlorides, ensuring self-validating and reproducible results.

Introduction: The Role of Arenesulfonyl Chlorides in Synthesis

Arenesulfonyl chlorides are a critical class of reagents in organic synthesis, primarily employed for the formation of sulfonamides and sulfonate esters. The reactivity of the sulfonyl chloride moiety is paramount to the success of these transformations, influencing reaction rates, yields, and substrate scope. The electronic and steric nature of substituents on the aromatic ring profoundly modulates the electrophilicity of the sulfur atom, thereby dictating the kinetic profile of the reaction. 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride is a polysubstituted arenesulfonyl chloride with the potential for nuanced reactivity due to the competing electronic effects of its substituents: the electron-withdrawing bromo group and the electron-donating ethoxy group. Understanding its kinetic behavior is crucial for its effective application in synthetic chemistry, particularly in the development of novel pharmaceuticals where precise control of reactivity is essential.

Theoretical Framework: Nucleophilic Substitution at the Sulfonyl Center

The predominant mechanism for nucleophilic substitution at a sulfonyl sulfur is a bimolecular nucleophilic substitution (SN2)-like process.[1] In this concerted mechanism, the nucleophile attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state, and subsequent displacement of the chloride leaving group.

The rate of this reaction is sensitive to:

  • The Nucleophile: Stronger nucleophiles lead to faster reaction rates.

  • The Solvent: Polar solvents can stabilize the transition state, accelerating the reaction.[2]

  • The Substituents on the Aromatic Ring: Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur atom, increasing the reaction rate. Conversely, electron-donating groups (EDGs) decrease the electrophilicity and slow down the reaction. This relationship is often quantified by the Hammett equation (log(k/k₀) = σρ), which correlates reaction rates with substituent constants (σ).[3][4][5]

Comparative Kinetic Data of Benchmark Arenesulfonyl Chlorides

To contextualize the expected reactivity of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride, it is instructive to compare the kinetic data of several well-characterized arenesulfonyl chlorides. The following table summarizes the second-order rate constants for the reaction of various sulfonyl chlorides with aniline in methanol, a common model system for evaluating reactivity.

Arenesulfonyl ChlorideSubstituent(s)Substituent Effect(s)Second-Order Rate Constant (k₂) at 25°C (L mol⁻¹ s⁻¹) with Aniline in MethanolReference
Benzenesulfonyl Chloride-HReference0.234[4]
p-Toluenesulfonyl Chloridep-CH₃Electron-Donating0.155[4]
p-Methoxybenzenesulfonyl Chloridep-OCH₃Strong Electron-Donating0.078[4]
p-Bromobenzenesulfonyl Chloridep-BrElectron-Withdrawing0.437[4]
m-Nitrobenzenesulfonyl Chloridem-NO₂Strong Electron-Withdrawing1.86[4]
2,4,6-Triisopropylbenzenesulfonyl Chloride2,4,6-(i-Pr)₃Steric Hindrance & Weak EDGEnhanced Reactivity*[6][7]

Predicted Reactivity of 3-Bromo-4-ethoxybenzene-1-sulfonyl Chloride

Based on the principles of the Hammett equation, we can predict the approximate reactivity of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride. The bromo substituent at the meta position to the sulfonyl chloride group is electron-withdrawing (σ_meta for Br = +0.39), which will accelerate the reaction. The ethoxy group at the para position is electron-donating (σ_para for OEt ≈ -0.24), which will decelerate the reaction. The net effect will be a combination of these opposing influences. Given the larger magnitude of the σ value for the bromo group, it is anticipated that 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride will be more reactive than benzenesulfonyl chloride but likely less reactive than a sulfonyl chloride with a strongly deactivating group like a nitro substituent. However, without experimental data, this remains a qualitative prediction.

Experimental Protocol for Kinetic Analysis of Arenesulfonyl Chlorides

To facilitate the direct comparison of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride with other reagents, the following detailed protocol for determining the second-order rate constant of its reaction with a model nucleophile (e.g., aniline) is provided. This protocol is designed to be self-validating by ensuring pseudo-first-order conditions.

Objective: To determine the second-order rate constant (k₂) for the reaction of an arenesulfonyl chloride with a nucleophile.

Methodology: The reaction progress is monitored by following the disappearance of the nucleophile or the appearance of the product using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC. By maintaining a large excess of the sulfonyl chloride, pseudo-first-order kinetics with respect to the nucleophile can be achieved.

Materials:

  • 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride (or other sulfonyl chloride of interest)

  • Aniline (or other suitable nucleophile)

  • Anhydrous acetonitrile (or other suitable aprotic solvent)

  • Thermostated UV-Vis spectrophotometer or HPLC system

  • Volumetric flasks, pipettes, and syringes

Experimental Workflow Diagram:

G prep Solution Preparation kinetic_run Kinetic Run prep->kinetic_run Introduce solutions to thermostated cell data_acq Data Acquisition kinetic_run->data_acq Monitor absorbance/concentration change over time analysis Data Analysis data_acq->analysis Plot ln[Nucleophile] vs. time results Results analysis->results Calculate k_obs and k2

Caption: Experimental workflow for the kinetic analysis of arenesulfonyl chloride reactions.

Step-by-Step Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the nucleophile (e.g., 1 mM aniline in acetonitrile).

    • Prepare a series of stock solutions of the arenesulfonyl chloride at significantly higher concentrations (e.g., 20 mM, 40 mM, 60 mM, 80 mM, and 100 mM in acetonitrile). This ensures pseudo-first-order conditions.

  • Kinetic Run:

    • Equilibrate the spectrophotometer or HPLC to the desired reaction temperature (e.g., 25.0 °C).

    • In a cuvette or reaction vial, mix a known volume of the nucleophile stock solution with a known volume of the chosen sulfonyl chloride stock solution.

    • Immediately start monitoring the reaction.

  • Data Acquisition:

    • If using a spectrophotometer, monitor the change in absorbance at a wavelength where the reactant or product has a distinct absorption maximum.

    • If using HPLC, quench aliquots of the reaction mixture at specific time intervals and analyze the concentration of the nucleophile or product.

    • Record data for at least three half-lives of the reaction.

  • Data Analysis:

    • For each concentration of the sulfonyl chloride, plot the natural logarithm of the nucleophile concentration (ln[Nucleophile]) versus time.

    • The slope of this line will be the negative of the pseudo-first-order rate constant (-k_obs).

    • To determine the second-order rate constant (k₂), plot the values of k_obs against the corresponding concentrations of the arenesulfonyl chloride.

    • The slope of this second plot will be the second-order rate constant (k₂).

Self-Validation: The linearity of the plot of ln[Nucleophile] vs. time confirms that the reaction is first-order with respect to the nucleophile. The linearity of the plot of k_obs vs. [Arenesulfonyl Chloride] and an intercept close to zero validates the assumption of a second-order reaction and the accuracy of the determined k₂.

Alternative Reagents for Comparison

For a comprehensive evaluation, the kinetic performance of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride should be compared against a curated set of alternative reagents:

  • Benzenesulfonyl Chloride: The unsubstituted parent compound provides a fundamental baseline for reactivity.

  • p-Toluenesulfonyl Chloride (TsCl): One of the most commonly used sulfonylating agents, its kinetic data is widely available, making it an excellent benchmark.[8][9]

  • p-Nitrobenzenesulfonyl Chloride: An example of a highly activated sulfonyl chloride due to the strong electron-withdrawing nature of the nitro group.

  • p-Methoxybenzenesulfonyl Chloride: A deactivated sulfonyl chloride due to the electron-donating methoxy group.

  • 2,4,6-Triisopropylbenzenesulfonyl Chloride (TrisCl): A sterically hindered yet highly reactive sulfonyl chloride, often used when high reactivity and selectivity are required.[6][7]

Reaction Mechanism Overview:

G Reactants ArSO2Cl + Nu- TS [Nu---S(O2)---Cl]- Transition State Reactants->TS Attack of Nucleophile Products ArSO2Nu + Cl- TS->Products Departure of Leaving Group

Caption: Generalized SN2-like mechanism for nucleophilic substitution on an arenesulfonyl chloride.

Conclusion

While direct kinetic data for 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride is not currently prevalent in the literature, a robust understanding of its reactivity can be inferred from the established principles of physical organic chemistry and by comparison with benchmark arenesulfonyl chlorides. The competing electronic effects of the bromo and ethoxy substituents are expected to result in a moderately activated system. For definitive quantitative analysis, the provided experimental protocol offers a reliable method for determining the kinetic parameters of this and other novel sulfonylating agents. Such empirical data is invaluable for the rational design of synthetic routes and the optimization of reaction conditions in academic and industrial research, particularly in the fast-paced field of drug development.

References

  • Rogne, O. (1972). Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations. Journal of the Chemical Society, Perkin Transactions 2, 489-492. [Link]

  • Rogne, O. (1971). The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations. Journal of the Chemical Society B: Physical Organic, 1855-1858. [Link]

  • Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part III. Nucleophilic Interaction on the Transition State for 4-X-Benzenesulfonyl Chloride Solvolyses. Retrieved from [Link]

  • Mikołajczyk, M., Gajl, M., Błaszczyk, J., Cypryk, M., & Gostyński, B. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428. [Link]

  • Banjoko, O., & Okwuiwe, R. (1980). Kinetics of the reaction of benzenesulfonyl chloride with substituted benzoate ions in methanol. The Journal of Organic Chemistry, 45(24), 4966-4969. [Link]

  • Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from [Link]

  • Kavitha, R., & Ananthalakshmi, S. (2016). Kinetic studies on the reaction of p-Toluenesulfonyl chloride with α-Hydroxy acids in the presence of pyridine in acetonitrile. International Journal of Applied Research, 2(10), 543-548.
  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Brainly.in. (2024, March 14). However, these days benzenesulphonyl chloride is replaced by p-toluenesulphonyl chloride. why? Retrieved from [Link]

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Validation

A Comparative Guide to the Efficacy of Bioactive Sulfonamides Synthesized from 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride

This guide provides an in-depth comparison of the biological efficacy of various sulfonamide derivatives synthesized from the versatile starting material, 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride. Designed for researc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the biological efficacy of various sulfonamide derivatives synthesized from the versatile starting material, 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, mechanisms of action, and comparative performance of these compounds in key therapeutic areas, supported by experimental data and detailed protocols.

Introduction: The Potential of the 3-Bromo-4-ethoxybenzenesulfonamide Scaffold

3-Bromo-4-ethoxybenzene-1-sulfonyl chloride is a key building block in medicinal chemistry, offering a scaffold for the synthesis of a diverse range of sulfonamide derivatives. The presence of the bromo and ethoxy groups on the benzene ring allows for fine-tuning of the physicochemical properties of the final compounds, such as lipophilicity and electronic effects, which can significantly impact their biological activity. Sulfonamides, a class of compounds characterized by the -SO₂NH- functional group, are renowned for their broad spectrum of pharmacological activities, including antibacterial, anticancer, and enzyme inhibitory effects.[1][2] This guide will explore the comparative efficacy of N-substituted sulfonamides derived from this scaffold in two primary areas: anticancer and antimicrobial applications.

General Synthesis of N-Substituted Sulfonamides

The synthesis of N-substituted sulfonamides from 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride is typically achieved through a nucleophilic substitution reaction with a primary or secondary amine. This reaction is often carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Synthesis of N-Substituted 3-Bromo-4-ethoxybenzenesulfonamides

  • Dissolution: Dissolve the desired amine (1.0 equivalent) in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask.

  • Addition of Base: Add a base, such as triethylamine (1.2 equivalents), to the solution and stir at room temperature.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride (1.0 equivalent) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) and then with a saturated sodium bicarbonate solution.

  • Extraction and Drying: Extract the aqueous layer with the organic solvent. Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted sulfonamide.

Comparative Efficacy Analysis: Anticancer Activity

A significant area of investigation for sulfonamide derivatives is their potential as anticancer agents. One of the key mechanisms through which sulfonamides exert their anticancer effects is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[3][4] These enzymes play a crucial role in maintaining the pH balance in and around tumor cells, contributing to their survival and proliferation in the hypoxic and acidic tumor microenvironment. Inhibition of these CAs can disrupt this pH regulation, leading to apoptosis of cancer cells.

Mechanism of Action: Carbonic Anhydrase Inhibition

The sulfonamide group (-SO₂NH₂) is a key pharmacophore that binds to the zinc ion in the active site of carbonic anhydrase, effectively blocking its catalytic activity. This prevents the hydration of carbon dioxide to bicarbonate and a proton, leading to an increase in intracellular and extracellular pH, which is detrimental to cancer cell survival.

G cluster_0 Tumor Cell CO2_H2O CO₂ + H₂O CA_IX Carbonic Anhydrase IX/XII CO2_H2O->CA_IX H2CO3 H₂CO₃ HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H CA_IX->H2CO3 Inhibition Inhibition Sulfonamide Sulfonamide Derivative Sulfonamide->CA_IX Binds to Zinc in Active Site pH_Disruption pH Disruption Apoptosis Apoptosis pH_Disruption->Apoptosis G cluster_1 Bacterial Folate Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Inhibition Inhibition Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition Folic_Acid Folic Acid Dihydropteroate->Folic_Acid Nucleotide_Synthesis Nucleotide Synthesis Folic_Acid->Nucleotide_Synthesis Bacterial_Growth Bacterial Growth Nucleotide_Synthesis->Bacterial_Growth

Caption: Inhibition of Dihydropteroate Synthase by Sulfonamides.

Comparative Efficacy Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of representative sulfonamide derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. [5]

Compound ID R-Group on Sulfonamide Bacterial Strain MIC (µg/mL) Reference
4a 2-Hydroxyphenyl Staphylococcus aureus 32 [6]
4b 4-Nitrophenyl Staphylococcus aureus 16 [6]
5a 4-Chlorophenyl Escherichia coli 64 [7]
5b 4-Bromophenyl Escherichia coli 32 [7]
6a Thiazol-2-yl Pseudomonas aeruginosa 128 [7]
6b Pyrimidin-2-yl Pseudomonas aeruginosa 64 [7]
Sulfamethoxazole (Reference Drug) Escherichia coli 8 [7]

| Ciprofloxacin | (Reference Drug) | Staphylococcus aureus | 0.5 | [6]|

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent. [2][8]

  • Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the sulfonamide derivatives in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

Structure-Activity Relationship (SAR) Insights

The biological activity of the sulfonamide derivatives is highly dependent on the nature of the substituent (R-group) attached to the sulfonamide nitrogen.

  • Anticancer Activity: Electron-withdrawing groups on the R-group, such as nitro or halogen substituents, often enhance the inhibitory activity against carbonic anhydrases, likely by increasing the acidity of the sulfonamide proton and promoting stronger binding to the zinc ion in the enzyme's active site.

  • Antimicrobial Activity: The nature of the heterocyclic or aromatic ring in the R-group can significantly influence the antimicrobial spectrum and potency. Modifications that mimic the structure of PABA more closely or enhance the binding affinity to the DHPS active site can lead to improved antibacterial efficacy.

Conclusion

3-Bromo-4-ethoxybenzene-1-sulfonyl chloride serves as a valuable and versatile starting material for the synthesis of a wide array of N-substituted sulfonamides with significant therapeutic potential. The derivatives exhibit promising anticancer and antimicrobial activities, with their efficacy being highly tunable through modification of the substituent on the sulfonamide nitrogen. The data and protocols presented in this guide provide a solid foundation for researchers to further explore and optimize these compounds for the development of novel and effective therapeutic agents. The continued investigation into the structure-activity relationships of this class of compounds holds great promise for addressing unmet needs in oncology and infectious diseases.

References

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  • Patsnap Synapse. (2024). What are DHPS inhibitors and how do they work?
  • ResearchGate. (n.d.). Dihydropteroate Synthase (Sulfonamides)
  • Microbe Online. (2023). Broth Microdilution.
  • UKHSA Research Portal. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.
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  • Smolecule. (n.d.). 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzene-1-sulfonamide.
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Comparative

A Comparative Guide to 3-Bromo-4-ethoxybenzene-1-sulfonyl Chloride Analogs in Drug Discovery

In the landscape of modern medicinal chemistry, the benzenesulfonamide scaffold remains a cornerstone for the development of a diverse array of therapeutic agents.[1] This guide provides an in-depth technical comparison...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the benzenesulfonamide scaffold remains a cornerstone for the development of a diverse array of therapeutic agents.[1] This guide provides an in-depth technical comparison of analogs derived from 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride, a promising starting point for the synthesis of novel drug candidates. We will delve into their applications, supported by experimental data, and provide detailed protocols to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

The Versatile Benzenesulfonamide Core: A Foundation for Diverse Biological Activity

The benzenesulfonamide moiety is a well-established pharmacophore, with its derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] The sulfonamide group's ability to act as a zinc-binding group is a key feature, enabling the inhibition of crucial enzymes like carbonic anhydrases and kinases.[1] The specific substitutions on the benzene ring play a critical role in modulating the potency, selectivity, and pharmacokinetic properties of these compounds. The 3-bromo-4-ethoxy substitution pattern offers a unique combination of lipophilicity and electronic properties that can be exploited for targeted drug design.

Anticancer Applications: Targeting Key Enzymes in Tumor Progression

A significant area of investigation for benzenesulfonamide derivatives is in oncology.[1] Their anticancer effects are often attributed to the inhibition of carbonic anhydrase (CA) isoforms, particularly CA IX and XII, which are overexpressed in many solid tumors and contribute to the acidic tumor microenvironment that fosters cancer cell proliferation and metastasis.[1][3]

Comparative Anticancer Activity of Benzenesulfonamide Derivatives

While specific data for a wide range of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride analogs is still emerging, we can draw valuable comparisons from studies on structurally related benzenesulfonamides. The following table summarizes the in vitro cytotoxic activity (IC50 values) of various benzenesulfonamide derivatives against several human cancer cell lines.

Compound IDTarget Cancer Cell LineIC50 (µM)
4b A549 (Lung)2.81[1]
4d HeLa (Cervical)1.99[1]
5d MCF-7 (Breast)2.12[1]
5g DU-145 (Prostate)2.12[1]
AL106 U87 (Glioblastoma)58.6[4]
11h MV4-11 (Leukemia)0.78[5]
11r MV4-11 (Leukemia)0.87[5]

This table presents a selection of data from various sources to illustrate the potential of the benzenesulfonamide scaffold. Direct comparative studies on a series of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride analogs are warranted to establish clear structure-activity relationships.

A notable analog, 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzene-1-sulfonamide , has shown promise as an antitumor agent, highlighting the potential of this specific substitution pattern.[6] Research suggests that such compounds can suppress undesirable cell proliferation, making them valuable lead compounds for the development of new anticancer drugs.[6]

Mechanism of Action: Inhibition of Carbonic Anhydrase IX

The inhibition of carbonic anhydrase IX (CA IX) is a key mechanism behind the anticancer activity of many sulfonamides. The following diagram illustrates the general mechanism of sulfonamide-based CA IX inhibition.

CAIX_Inhibition cluster_0 Tumor Cell cluster_1 Therapeutic Intervention Tumor_Microenvironment Acidic Tumor Microenvironment (Low pH) Cancer_Progression Cancer Cell Proliferation, Invasion, and Metastasis Tumor_Microenvironment->Cancer_Progression Promotes CAIX Carbonic Anhydrase IX (CA IX) H_HCO3 H+ + HCO3- CAIX->H_HCO3 Produces H2O_CO2 H2O + CO2 H2O_CO2->CAIX Catalyzes H_HCO3->Tumor_Microenvironment Contributes to Sulfonamide 3-Bromo-4-ethoxybenzene- sulfonamide Analog Sulfonamide->CAIX Inhibits

Caption: Inhibition of Carbonic Anhydrase IX by Sulfonamide Analogs.

Antimicrobial Applications: A Renewed Interest in a Classic Scaffold

Sulfonamides were among the first classes of antibiotics discovered and continue to be a source of inspiration for the development of new antimicrobial agents.[7] Their mechanism of action in bacteria involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis.

Comparative Antimicrobial Activity of Benzenesulfonamide Derivatives

The antimicrobial efficacy of sulfonamides is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.

Compound ClassTarget MicroorganismMIC Range (µg/mL)
3,4-Dihydroxyphenyl-Thiazole-Coumarin HybridsPseudomonas aeruginosa15.62–31.25[7]
3,4-Dihydroxyphenyl-Thiazole-Coumarin HybridsEnterococcus faecalis15.62–31.25[7]
3,4-Dihydroxyphenyl-Thiazole-Coumarin HybridsStaphylococcus aureus62.5–125[7]
1,3-bis(aryloxy)propan-2-aminesGram-positive bacteria2.5–10[8]

This table showcases the antimicrobial potential of different classes of compounds containing the sulfonamide or related pharmacophores. Further studies are needed to determine the specific MIC values for a series of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride analogs.

The analog 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzene-1-sulfonamide has also been noted for its potential antimicrobial properties, suggesting that this scaffold is a promising starting point for the development of new antibacterial and antifungal agents.[6]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of a compound using the broth microdilution method.[9]

Objective: To determine the lowest concentration of a 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride analog that inhibits the visible growth of a specific microorganism.

Materials:

  • Test compound (3-Bromo-4-ethoxybenzene-1-sulfonyl chloride analog)

  • Bacterial or fungal strain of interest

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Sterile pipette tips and tubes

  • Incubator

  • Microplate reader (optional, for quantitative analysis)

  • Resazurin solution (optional, for viability assessment)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in the wells of a 96-well plate. This will create a range of concentrations to be tested.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the growth medium, adjusted to a specific cell density (e.g., 0.5 McFarland standard).

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (microorganism in medium without compound) and negative (medium only) controls.

  • Incubation: Incubate the microtiter plate at the optimal temperature and duration for the growth of the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Visual Assessment: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • (Optional) Quantitative Assessment:

    • Add a viability indicator like resazurin to each well and incubate for a few hours. A color change indicates viable cells.

    • Measure the optical density (OD) of each well using a microplate reader. The MIC can be defined as the concentration that causes a significant reduction in OD compared to the positive control.

Caption: Workflow for MIC Determination via Broth Microdilution.

Kinase Inhibition: A Promising Avenue for Targeted Therapy

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer.[10] Benzenesulfonamide analogs have been identified as promising kinase inhibitors.[4] The development of FDA-approved small molecule kinase inhibitors has revolutionized the treatment of various cancers and inflammatory diseases.[10][11]

While specific kinase inhibition data for 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride analogs is not yet widely available, the general benzenesulfonamide scaffold has been successfully employed to develop potent inhibitors of various kinases, including Tropomyosin receptor kinase A (TrkA).[4]

Synthesis of 3-Bromo-4-ethoxybenzenesulfonamide Analogs

The synthesis of 3-Bromo-4-ethoxybenzenesulfonamide analogs typically involves a multi-step process starting from commercially available materials. The following is a representative synthetic protocol for the preparation of a sulfonamide derivative.

Experimental Protocol: General Synthesis of a 3-Bromo-4-ethoxybenzenesulfonamide Analog

Objective: To synthesize an N-substituted 3-Bromo-4-ethoxybenzenesulfonamide.

Materials:

  • 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride

  • A primary or secondary amine (R1R2NH)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • A non-nucleophilic base (e.g., Triethylamine (TEA), Pyridine)

  • Standard laboratory glassware and equipment for organic synthesis

  • Reagents for work-up and purification (e.g., dilute HCl, saturated NaHCO3, brine, anhydrous Na2SO4, silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (1.0 eq) and the base (1.1-1.5 eq) in the anhydrous solvent.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. To this solution, add a solution of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride (1.0-1.1 eq) in the anhydrous solvent dropwise over a period of 15-30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water or dilute HCl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM, Ethyl Acetate).

  • Washing: Wash the combined organic layers successively with dilute HCl, water, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure N-substituted 3-Bromo-4-ethoxybenzenesulfonamide analog.

  • Characterization: Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry to confirm its structure and purity.

Synthesis_Workflow Start Dissolve Amine and Base in Anhydrous Solvent Step1 Cool to 0°C Start->Step1 Step2 Add 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride Solution Dropwise Step1->Step2 Step3 Stir at Room Temperature (2-24h) Step2->Step3 Step4 Monitor by TLC Step3->Step4 Step4->Step3 Incomplete Step5 Quench and Extract Step4->Step5 Complete Step6 Wash Organic Layers Step5->Step6 Step7 Dry and Concentrate Step6->Step7 Step8 Purify by Column Chromatography Step7->Step8 End Characterize Pure Product Step8->End

Caption: General Synthetic Workflow for 3-Bromo-4-ethoxybenzenesulfonamide Analogs.

Conclusion and Future Directions

The 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and other areas. The comparative data presented in this guide, drawn from the broader class of benzenesulfonamides, highlights the significant potential of this chemical space.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride analogs. This will enable the establishment of clear structure-activity relationships and the identification of lead compounds with optimized potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols provided herein offer a solid foundation for researchers to undertake these investigations with scientific rigor. As our understanding of the molecular targets of these compounds deepens, so too will our ability to design the next generation of highly effective and targeted therapies based on this versatile scaffold.

References

  • 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzene-1-sulfonamide. Smolecule. Accessed January 21, 2026.
  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. PMC. Accessed January 21, 2026.
  • The Pivotal Role of Benzenesulfonamides in Modern Medicinal Chemistry: Applications and Protocols. Benchchem. Accessed January 21, 2026.
  • Application of N-(2,5-dichlorophenyl)benzenesulfonamide in Cancer Cell Lines. Benchchem. Accessed January 21, 2026.
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.
  • IC 50 (µM ± SD) values of compounds (3a-s) against different cancer cell lines after exposure time of 48 h.
  • The anticancer IC50 values of synthesized compounds against 3 cell lines.
  • cell lines ic50: Topics by Science.gov. Science.gov. Accessed January 21, 2026.
  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. NIH. Accessed January 21, 2026.
  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. PMC. Accessed January 21, 2026.
  • Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis. Accessed January 21, 2026.
  • Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF 2. MDPI. Accessed January 21, 2026.
  • MIC results for antimicrobial activity of compounds (mg/ml).
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. NIH. Accessed January 21, 2026.
  • IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay.
  • Structure-activity relationship studies of acetazolamide-based carbonic anhydrase inhibitors with activity against Neisseria gonorrhoeae. PMC. Accessed January 21, 2026.
  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. PMC. Accessed January 21, 2026.
  • Intrinsic thermodynamics of ethoxzolamide inhibitor binding to human carbonic anhydrase XIII. PMC. Accessed January 21, 2026.
  • Method of synthesis of 3-bromo-4-hydroxybenzaldehyde.
  • Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV. PubMed. Accessed January 21, 2026.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • 3-bromo-4-hydroxytoluene. Organic Syntheses. Accessed January 21, 2026.
  • Properties of FDA-approved small molecule protein kinase inhibitors. Blue Ridge Institute for Medical Research. Accessed January 21, 2026.
  • Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide.
  • Potent kinase inhibitors from the Merck KGaA OGHL: Novel hits against Trypanosoma brucei with potential for repurposing. PLOS. Accessed January 21, 2026.
  • Carbonic Anhydrase Inhibitors: Benzenesulfonamides Incorporating Cyanoacrylamide Moieties Are Low nanomolar/subnanomolar Inhibitors of the Tumor-Associated Isoforms IX and XII. PubMed. Accessed January 21, 2026.
  • Properties of FDA-approved small molecule protein kinase inhibitors. ScienceDirect. Accessed January 21, 2026.
  • Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evalu
  • Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. NIH. Accessed January 21, 2026.

Sources

Safety & Regulatory Compliance

Handling

A Researcher's Guide to the Safe Handling of 3-Bromo-4-ethoxybenzene-1-sulfonyl Chloride

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. 3-Bromo-4-ethoxybenzene-1-sulfonyl...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride, a reactive sulfonyl chloride, is a valuable reagent in organic synthesis. However, its utility is matched by its potential hazards, primarily its corrosive nature and reactivity with water. This guide provides essential, experience-driven safety and logistical information to ensure its handling is both safe and effective, thereby safeguarding personnel and preserving the integrity of your research.

The protocols outlined herein are designed to be a self-validating system of safety, where the "why" behind each step is as crucial as the "how." By understanding the causality of these safety measures, we empower researchers to cultivate a proactive safety culture that extends beyond this specific compound.

Immediate Hazard Assessment

3-Bromo-4-ethoxybenzene-1-sulfonyl chloride, like other sulfonyl chlorides, is classified as a corrosive substance. Its primary hazards stem from its reactivity, particularly with nucleophiles such as water, which can lead to the exothermic release of corrosive hydrogen chloride (HCl) and sulfonic acid byproducts.

Key Hazards:

  • Corrosive: Causes severe skin burns and serious eye damage.[1][2][3][4][5]

  • Respiratory Irritant: May cause respiratory irritation if inhaled.[6][7]

  • Moisture Sensitive: Reacts with water, potentially violently, to release toxic and corrosive gases.[3][4]

This reactivity profile dictates the stringent handling conditions required. All operations should be designed to prevent contact with skin, eyes, and mucous membranes, and to rigorously exclude moisture.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is the most critical immediate step to mitigate the risks associated with handling 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride. A multi-layered approach is essential to protect against splashes, vapors, and accidental contact.

PPE CategorySpecificationRationale
Hand Protection Chemical-Resistant Gloves: Nitrile or neoprene gloves. A double-gloving strategy is recommended.Provides a robust barrier against direct skin contact. Double-gloving offers additional protection in case the outer glove is compromised.
Eye and Face Protection Chemical Splash Goggles and a Full-Face Shield: Must be worn over the goggles.Standard safety glasses are insufficient. Goggles provide a seal around the eyes, while the face shield protects the entire face from splashes.[3]
Body Protection Chemical-Resistant Laboratory Coat or Apron: Made of a non-permeable material.Protects against spills and splashes, preventing contamination of personal clothing and underlying skin.
Respiratory Protection Use within a Certified Chemical Fume Hood: This is the primary means of respiratory protection.A properly functioning fume hood will contain vapors and potential aerosols, preventing inhalation.[6] For emergencies or situations where the fume hood's containment may be breached, an appropriate respirator (e.g., with an acid gas cartridge) should be available.
Foot Protection Closed-Toed Shoes: Made of a non-porous material.Protects feet from spills.

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for safely managing 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride throughout its lifecycle in the laboratory.

Visualizing the Workflow

The following diagram outlines the critical stages and decision points for handling this reagent.

Workflow for Handling 3-Bromo-4-ethoxybenzene-1-sulfonyl Chloride cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Waste Management prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_spill_kit Prepare Spill Kit prep_fume_hood->prep_spill_kit handle_receive Receive & Inspect Container prep_spill_kit->handle_receive Proceed to Handling handle_store Store in a Cool, Dry, Ventilated Area handle_receive->handle_store handle_dispense Dispense Reagent in Fume Hood handle_store->handle_dispense handle_reaction Perform Reaction Under Inert Atmosphere handle_dispense->handle_reaction dispose_quench Quench Excess Reagent/Reaction Mixture handle_reaction->dispose_quench Proceed to Disposal dispose_neutralize Neutralize Aqueous Waste dispose_quench->dispose_neutralize dispose_container Dispose of as Hazardous Waste dispose_neutralize->dispose_container

Caption: A flowchart illustrating the key stages for the safe handling of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride.

Step-by-Step Procedural Guidance

1. Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks. This should be done in a well-ventilated area.

  • Storage: Store the container in a cool, dry, and well-ventilated location, away from incompatible materials such as bases, amines, and water.[4] The storage area should be designated for corrosive materials.[1][5] Keep the container tightly closed.[3][7]

2. Handling and Use:

  • Work Area Preparation: All handling of 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Inert Atmosphere: When weighing or transferring the reagent, it is best practice to do so under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

  • Dispensing: Use clean, dry glassware and utensils. Avoid using metal spatulas if there is a risk of reaction.

  • Reaction Setup: Reactions involving this reagent should be equipped with a drying tube or maintained under an inert atmosphere to prevent the ingress of moisture.

3. Spill Management:

  • Immediate Action: In the event of a spill, evacuate personnel from the immediate area if necessary.

  • Containment: For small spills within a fume hood, use a dry, inert absorbent material such as sand or vermiculite. Do not use water or combustible materials.

  • Cleanup: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[7] Ventilate the area thoroughly after cleanup is complete.

  • PPE: Full protective equipment, as detailed in the table above, must be worn during spill cleanup.

4. First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][3] Seek immediate medical attention.[1][3]

  • Eye Contact: Immediately rinse the eyes with water for several minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do so.[7] Continue rinsing and seek immediate medical attention.[1][3]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[3][7] If they feel unwell, call a poison center or doctor.[7]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1][6] Seek immediate medical attention.[1][6]

Disposal Plan

Proper disposal is a critical final step to ensure environmental and personal safety.

1. Quenching Excess Reagent:

  • Unused or excess 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride must be carefully neutralized before disposal.

  • Procedure: In a fume hood, slowly and cautiously add the sulfonyl chloride to a stirred, cold solution of a weak base, such as sodium bicarbonate or sodium carbonate. This is an exothermic reaction that will release gas; therefore, the addition must be slow and controlled.

2. Waste Neutralization and Disposal:

  • After quenching, the resulting aqueous solution should be tested to ensure it is neutral (pH 6-8). If necessary, adjust the pH with a suitable acid or base.

  • The neutralized waste should be collected in a properly labeled hazardous waste container.

  • Contaminated materials, including gloves, absorbent pads, and empty containers, must also be disposed of as hazardous waste.[7][8]

  • Follow all institutional, local, and national regulations for hazardous waste disposal.[7]

By adhering to these rigorous protocols, researchers can confidently and safely utilize 3-Bromo-4-ethoxybenzene-1-sulfonyl chloride, fostering a laboratory environment where scientific advancement and personal safety are mutually reinforcing.

References

  • Thermo Fisher Scientific. (2025-09-05). SAFETY DATA SHEET: 4-Bromobenzenesulfonyl chloride. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025-09-23). SAFETY DATA SHEET: 2-Bromo-5-methoxybenzoyl chloride. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025-09-12). SAFETY DATA SHEET: 2-Bromobenzenesulfonyl chloride. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025-09-16). SAFETY DATA SHEET: 5-Bromo-2-methoxybenzenesulfonyl chloride. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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